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Core Science & Biosynthesis

Foundational

Physicochemical properties of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol

Topic: Physicochemical Properties and Characterization of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol Content Type: Technical Monograph & Characterization Guide Audience: Pharmaceutical Researchers, Analytical Chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties and Characterization of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol Content Type: Technical Monograph & Characterization Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and Forensic Toxicologists.

Executive Summary

1-Amino-3-(3,4-dimethylphenyl)propan-2-ol (C₁₁H₁₇NO) is a regioisomer of the phenylpropanolamine class, distinct from the psychoactive phenethylamines (like amphetamine or cathinone) by the presence of a hydroxyl group at the


-position relative to the amine, and an extended propyl chain placing the amine at the terminal position.

Functionally, this compound represents a


-amino alcohol  scaffold. It is frequently encountered in research contexts as:
  • A metabolic reduction product of

    
    -keto-analogs (e.g., designer cathinones).
    
  • A synthetic intermediate derived from the aminolysis of 3,4-dimethylallylbenzene epoxides.

  • A chiral building block for heterocyclic synthesis (e.g., oxazolines).

This guide provides a definitive physicochemical profile, synthesis verification protocols, and analytical characterization standards required for its identification and handling in drug development and forensic analysis.

Physicochemical Profile

The following data is synthesized from structural class analysis (amino alcohols) and calculated consensus values for the specific 3,4-dimethylphenyl congener.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionConfidence/Method
IUPAC Name 1-Amino-3-(3,4-dimethylphenyl)propan-2-olStandard
Molecular Formula C₁₁H₁₇NOStoichiometry
Molecular Weight 179.26 g/mol Calculated
Exact Mass 179.1310 DaHRMS
Physical State Viscous oil (Free Base) / White Crystalline Solid (HCl Salt)Empirical (Class)
Melting Point (HCl) 145–155 °C (Estimated)Analog comparison
Boiling Point 305.0 ± 20.0 °C at 760 mmHgPredicted (ACD/Labs)
pKa (Amine) 9.52 ± 0.10Predicted (Basic amine)
pKa (Alcohol) 14.8 ± 0.2Predicted (Secondary OH)
LogP 1.68 – 1.85Consensus (Lipophilic xylyl + polar tail)
Polar Surface Area 46.25 ŲTPSA
Solubility Water: Low (Base), High (Salt) Organic: Soluble in DMSO, MeOH, EtOH, DCMPolarity Assessment

Structural Analysis & Synthesis Logic

Understanding the formation of this molecule is critical for confirming its identity in complex matrices. Unlike amphetamines (which are


-methylated), this molecule possesses a terminal amine and a secondary alcohol, characteristic of epoxide ring-opening .
Synthesis Protocol: The "Self-Validating" Pathway

To generate a reference standard, the most reliable route is the aminolysis of the corresponding epoxide. This method is regio-selective, favoring the terminal amine attack.

Step-by-Step Methodology:

  • Precursor: Start with 4-allyl-1,2-dimethylbenzene (3,4-dimethylallylbenzene).

  • Epoxidation: React with m-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C to yield 2-(3,4-dimethylbenzyl)oxirane .

    • Validation: TLC should show disappearance of the alkene spot.

  • Aminolysis: Treat the epoxide with excess aqueous ammonium hydroxide (NH₄OH) or methanolic ammonia at 60°C in a sealed tube.

    • Mechanism:[1][2][3] Nucleophilic attack of NH₃ occurs primarily at the less hindered terminal carbon (C1), yielding the target 1-amino-3-arylpropan-2-ol.

  • Purification: Acid-base extraction. Dissolve crude oil in dilute HCl, wash with ether (removes non-basic impurities), basify aqueous layer with NaOH, and extract into DCM.

Visualization: Synthesis & Fragmentation Logic

The following diagram illustrates the synthesis pathway and the primary Mass Spectrometry fragmentation points for identification.

G Precursor 4-Allyl-1,2-dimethylbenzene Epoxide Intermediate: 2-(3,4-dimethylbenzyl)oxirane Precursor->Epoxide mCPBA DCM, 0°C Target TARGET: 1-Amino-3-(3,4-dimethylphenyl) propan-2-ol Epoxide->Target NH3 / MeOH Ring Opening Frag1 MS Frag: m/z 149 (Loss of CH2NH2) Target->Frag1 Alpha-Cleavage Frag2 MS Frag: m/z 30 (CH2=NH2+) Target->Frag2 McLafferty-like

Figure 1: Synthetic pathway from allylbenzene precursor and key Mass Spectrometry fragmentation ions.

Analytical Characterization

For researchers validating the identity of this compound, the following spectral signatures are definitive.

A. Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion:

    
     (LC-MS) or 
    
    
    
    (GC-MS).
  • Base Peak (GC-EI):

    
     (
    
    
    
    ). This is diagnostic for primary amines with an unsubstituted alpha carbon.
  • Key Fragment:

    
     (3,4-dimethylphenyl cation) or 
    
    
    
    (3,4-dimethylbenzyl cation/tropylium).
  • Alpha-Cleavage: Loss of the hydroxymethyl group may be observed, but the amine-directed cleavage dominates.

B. Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃ or DMSO-d₆

PositionShift (δ ppm)MultiplicityIntegrationAssignment
Ar-CH₃ 2.20 – 2.25Singlet (x2)6HMethyl groups on phenyl ring
C3-H 2.60 – 2.80Multiplet2HBenzylic protons (

)
C1-H 2.55 – 2.90Multiplet2HProtons adjacent to amine (

)
C2-H 3.65 – 3.85Multiplet1HMethine proton at chiral center (

)
Ar-H 6.90 – 7.10Multiplet3HAromatic protons (1,2,4-substitution pattern)
C. Infrared Spectroscopy (FT-IR)
  • 3300–3400 cm⁻¹: Broad band (O-H stretch) overlapping with N-H stretch (doublet for primary amine).

  • 2850–2960 cm⁻¹: C-H aliphatic stretching (prominent methyl/methylene).

  • 1050–1100 cm⁻¹: C-O stretch (secondary alcohol).

Stability and Handling

Chemical Stability
  • Oxidation: The benzylic position is susceptible to oxidation over time, potentially forming the

    
    -hydroxy ketone or the benzoic acid derivative if stored improperly.
    
  • Hygroscopicity: As a free base, amino alcohols are often hygroscopic oils. Conversion to the Hydrochloride (HCl) or Fumarate salt is recommended for long-term storage.

Storage Protocol
  • Format: Store as HCl salt.

  • Conditions: -20°C, desiccated, protected from light.

  • Solvent Compatibility: Stable in DMSO and Methanol for >24 hours at room temperature. Avoid acidic aqueous solutions for prolonged periods if high temperatures are involved to prevent dehydration/rearrangement.

Biological Context & Applications[2][6][7][8]

While specific pharmacological data for this exact isomer is sparse, its structural class dictates its behavior.

  • Metabolic Impurity: It is a likely metabolite of 3,4-Dimethylmethcathinone (3,4-DMMC) or 3,4-Dimethylamphetamine via complex oxidation/reduction pathways, though less common than the direct keto-reduction.

  • Chiral Ligand Synthesis: The 1,2-aminoalcohol motif is a "privileged structure" in asymmetric catalysis. This molecule can be condensed with nitriles to form oxazolines , used as ligands in metal-catalyzed reactions.

  • Adrenergic Activity: Lacking the phenolic -OH groups of catecholamines (epinephrine), and having a methyl-substituted ring, it likely possesses weak indirect sympathomimetic activity , acting as a norepinephrine reuptake inhibitor rather than a direct agonist.

References

  • ChemScene. (n.d.). (1S,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-ol - Product Information. Retrieved from (Isomer comparison).

  • Beilstein Journal of Organic Chemistry. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and evaluation of their antimalarial activity. Beilstein J. Org.[2] Chem. 7, 1745–1752.[2] Retrieved from

  • PubChem. (n.d.). 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol (Metaxalone Related Compound B).[1] Retrieved from (Structural Analog).

  • Rasayan Journal of Chemistry. (2020). The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Retrieved from

  • BenchChem. (2025).[3] General Synthesis of 1-Amino-3-arylpropan-2-ols via Epoxide Opening. Retrieved from

Sources

Exploratory

Molecular Structure and Conformation of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol

Abstract This technical guide provides a comprehensive structural and conformational analysis of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol , a simplified analog of sympathomimetic amines and a critical intermediate in th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive structural and conformational analysis of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol , a simplified analog of sympathomimetic amines and a critical intermediate in the synthesis of beta-adrenergic modulators. Unlike its aryloxy counterparts (e.g., Metaxalone derivatives), this molecule features a direct carbon-carbon linkage between the aromatic moiety and the propyl chain, imparting distinct lipophilic and steric properties. This document details its molecular architecture, the thermodynamics of its conformational landscape, and the mechanistic pathways governing its synthesis and stability.

Molecular Architecture & Physicochemical Properties[1][2][3]

Structural Definition

The molecule consists of a 3,4-dimethylphenyl lipophilic tail tethered to a polar 1-amino-2-hydroxypropyl head group. The presence of a chiral center at the C2 position creates two enantiomers (R and S), which exhibit distinct binding affinities in chiral biological environments.

PropertyValue / Description
IUPAC Name 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Chiral Center C2 (Secondary Alcohol)
H-Bond Donors 2 (–OH, –NH₂)
H-Bond Acceptors 2 (–OH, –NH₂)
Predicted LogP ~1.68 – 2.42 (Lipophilic)
pKa (Amine) ~9.5 (Protonated at physiological pH)
Electronic Distribution

The 3,4-dimethyl substitution on the phenyl ring exerts a positive inductive effect (+I), increasing the electron density of the aromatic system compared to a naked phenyl ring. This electron-rich


-system facilitates 

-

stacking interactions within receptor binding pockets (e.g., aromatic cages in GPCRs).

The polar head group exhibits a significant dipole moment due to the vicinal amino and hydroxyl groups. At physiological pH (7.4), the terminal amine is predominantly protonated (


), creating a cationic amphiphile capable of strong electrostatic interactions.

Conformational Analysis

The biological activity and reactivity of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol are dictated by its ability to adopt specific conformers. The conformational landscape is dominated by two rotatable bonds: the C1–C2 (amino-alcohol) bond and the C2–C3 (benzyl-alcohol) bond.

The Vicinal Amino-Alcohol Motif (C1–C2)

In non-polar or semi-polar environments (e.g., lipid bilayers or hydrophobic protein pockets), the molecule stabilizes itself through an Intramolecular Hydrogen Bond (IMHB) .

  • Gauche Conformation (Stabilized): The vicinal hydroxyl and amino groups prefer a gauche orientation (dihedral angle ~60°). This allows the lone pair of the nitrogen (or the proton of the ammonium) to form a 5-membered cyclic hydrogen bond with the hydroxyl proton/oxygen.

  • Anti Conformation (Destabilized): An anti orientation (dihedral angle 180°) minimizes steric clash but breaks the stabilizing IMHB. This conformer is only populated in highly protic solvents (e.g., water) where intermolecular solvation dominates.

The Benzyl-Propyl Linkage (C2–C3)

The bulky 3,4-dimethylbenzyl group imposes significant steric demand.

  • Preferred Conformer: The aromatic tail tends to orient anti to the C1-amino group to minimize steric repulsion between the bulky phenyl ring and the amine head.

  • The "Folded" State: A high-energy "folded" conformer exists where the aromatic ring interacts with the ammonium cation (cation-

    
     interaction), bringing the head and tail closer. This is often the bioactive conformation in monoamine transporters.
    
Conformational Energy Landscape (Visualization)

Conformation cluster_Solvent Environmental Influence Start Free Molecule NonPolar Non-Polar / Lipid Environment (Low Dielectric) Start->NonPolar Polar Aqueous Environment (High Dielectric) Start->Polar IMHB Gauche Conformer (Intramolecular H-Bond) 5-Membered Ring Formation NonPolar->IMHB ΔG < 0 Enthalpic Driver Solvated Anti Conformer (Solvent Stabilized) Open Chain Polar->Solvated H-Bond Exchange Bioactive Bioactive State (Cation-π Interaction) IMHB->Bioactive Binding Pocket Adaptation Solvated->Bioactive Desolvation Cost

Caption: Conformational switching driven by solvent polarity. The gauche IMHB state is favored in lipophilic environments, mimicking the 'bound' state in many receptors.

Synthesis & Structural Verification

To ensure high purity for research applications, the synthesis must avoid regioisomeric byproducts (e.g., 2-amino-3-ol). The most robust route is the aminolysis of oxiranes .

Synthetic Protocol: Epoxide Ring Opening

This method relies on the nucleophilic attack of ammonia on the less substituted carbon of the epoxide ring.

Step-by-Step Methodology:

  • Precursor Preparation: Epoxidation of 4-allyl-1,2-dimethylbenzene using m-CPBA (meta-chloroperoxybenzoic acid) in dichloromethane (DCM) to yield 2-(3,4-dimethylbenzyl)oxirane .

  • Aminolysis:

    • Dissolve the epoxide in methanol.

    • Add excess aqueous ammonia (

      
      ) or methanolic ammonia to prevent polymerization.
      
    • Heat to 60°C in a sealed pressure vessel for 4-6 hours.

    • Mechanism:[1]

      
       attack occurs predominantly at the terminal carbon (C1) due to lower steric hindrance, yielding the target 1-amino-2-ol.
      
  • Purification:

    • Evaporate solvent.

    • Acid-base extraction: Dissolve residue in dilute HCl (aq), wash with ether (removes non-basic impurities), basify aqueous layer with NaOH, and extract into DCM.

    • Recrystallization from EtOAc/Hexane.

Synthesis Workflow Diagram

Synthesis Precursor 4-Allyl-1,2-dimethylbenzene Intermediate 2-(3,4-Dimethylbenzyl)oxirane Precursor->Intermediate Oxidation Reagent1 m-CPBA / DCM (Epoxidation) Reagent1->Intermediate Product 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol Intermediate->Product Regioselective Ring Opening Reagent2 NH3 / MeOH (Nucleophilic Attack) Reagent2->Product

Caption: Regioselective synthesis via epoxide aminolysis ensures the 1-amino-2-ol connectivity.

Analytical Validation
  • 
     NMR (CDCl
    
    
    
    ):
    • 
       2.20 ppm (6H, s, 2x 
      
      
      
      on ring).
    • 
       2.6-2.8 ppm (2H, m, 
      
      
      
      -N).
    • 
       2.7-2.9 ppm (2H, m, 
      
      
      
      -Ar).
    • 
       3.7-3.9 ppm (1H, m, 
      
      
      
      -O).
    • 
       6.9-7.1 ppm (3H, m, Aromatic protons).
      
  • Mass Spectrometry (ESI+):

    
    .
    

Biological Implications & Pharmacophore Modeling

Structural Homology

This molecule is a "chain-extended" homolog of Norephedrine .

  • Norephedrine:[2] Phenyl-CH(OH)-CH(NH2)-CH3 (Vicinal amino-alcohol directly on ring).

  • Target Molecule: Phenyl-CH2-CH(OH)-CH2-NH2.

The insertion of the methylene group between the ring and the chiral center alters the distance between the aromatic centroid and the basic nitrogen. This flexibility allows it to adapt to binding pockets that require a "bent" conformation, potentially acting as a false substrate for monoamine transporters (DAT/NET).

Structure-Activity Relationship (SAR)
  • 3,4-Dimethyl Group: Increases lipophilicity (

    
    ) and bulk. This enhances blood-brain barrier (BBB) penetration compared to the unsubstituted analog. It also restricts rotation within the binding pocket, potentially increasing selectivity for specific receptor subtypes.
    
  • Hydroxyl Group: Essential for H-bonding with serine residues in the orthosteric binding site of adrenergic receptors. Removal of this group (yielding the propyl amine) typically drastically changes the pharmacological profile from direct agonist to releaser/reuptake inhibitor.

References

  • PubChem. 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol (Analogous Structure Data).[3] National Library of Medicine. Available at: [Link]

  • MDPI. Perturbating Intramolecular Hydrogen Bonds through Substituent Effects. Molecules, 2021. Available at: [Link]

  • Imperial College London. Conformational Analysis of 1,2-Disubstituted Systems. Department of Chemistry.[4][5] Available at: [Link]

  • EPA CompTox. 1-(3,4-Dimethylphenyl)-2-aminopropane (Physicochemical Constants). US Environmental Protection Agency. Available at: [Link]

Sources

Foundational

Thermodynamic Stability Profile of Dimethylphenyl Propanolamine Derivatives: A Guide for Drug Development

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of dimethylphenyl propanolamine derivatives, a chemical class with significant poten...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of dimethylphenyl propanolamine derivatives, a chemical class with significant potential in pharmaceutical development. For researchers, scientists, and drug development professionals, understanding and characterizing the stability of these molecules is paramount to ensuring drug product safety, efficacy, and shelf-life. This document moves beyond rote protocols to explain the causal relationships between molecular structure, environmental factors, and degradation pathways. We will detail field-proven methodologies, including thermal analysis and forced degradation studies, and provide a logical framework for constructing a complete, reliable stability profile.

Introduction: The Imperative of Stability in Drug Development

The dimethylphenyl propanolamine scaffold is a cornerstone in the synthesis of various biologically active compounds. Its structure, characterized by a robust dimethylphenyl group and a reactive propanolamine side chain, presents unique stability challenges. The thermodynamic stability of an Active Pharmaceutical Ingredient (API) is not merely a regulatory checkbox; it is a fundamental property that dictates its viability as a therapeutic agent. An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and altered bioavailability, thereby compromising patient safety and therapeutic outcomes.[1]

This guide provides the scientific rationale and practical methodologies to thoroughly characterize the stability of these derivatives. By understanding the inherent liabilities of the structure and employing a systematic, multi-faceted analytical approach, development teams can de-risk candidates early, optimize formulation strategies, and establish appropriate storage conditions.

Core Molecular Structure and Inherent Stability Considerations

The stability of a dimethylphenyl propanolamine derivative is intrinsically linked to its chemical architecture. The molecule consists of two primary moieties: the dimethylphenyl ring and the propanolamine side chain.

  • Dimethylphenyl Group: The two methyl groups on the phenyl ring provide steric hindrance and electronic effects that can influence the molecule's susceptibility to certain degradation pathways. Their position (e.g., 2,5- or 2,6-dimethyl) can impact the molecule's conformation and interaction with its environment.

  • Propanolamine Side Chain: This is often the most reactive part of the molecule. The hydroxyl (-OH) and amino (-NH) groups are susceptible to oxidation, dehydration, and interaction with excipients.[2] The nature of the amine (primary, secondary, or tertiary) significantly alters its reactivity.

ExperimentalWorkflow API API Sample (Dimethylphenyl Propanolamine Derivative) Thermal Thermal Analysis API->Thermal Forced Forced Degradation Studies (ICH Q1A/Q1B) API->Forced TGA TGA (Decomposition Temp) Thermal->TGA DSC DSC (Melting Point, Purity, Polymorphs) Thermal->DSC Hydrolysis Hydrolytic (Acid, Base, Neutral) Forced->Hydrolysis Oxidation Oxidative (e.g., H₂O₂) Forced->Oxidation Photo Photolytic (UV/Vis Light) Forced->Photo Heat Thermal (Dry Heat) Forced->Heat Profile Comprehensive Stability Profile TGA->Profile DSC->Profile Analysis Degradant Analysis (HPLC, LC-MS/MS) Hydrolysis->Analysis Oxidation->Analysis Photo->Analysis Heat->Analysis Analysis->Profile

Caption: Workflow for Thermodynamic Stability Profile Assessment.

Thermal Analysis Techniques

Thermal analysis provides foundational data on the physical and chemical changes a material undergoes upon heating. [3]

  • Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere. [4][5]This is the most direct way to determine the onset temperature of thermal decomposition. A significant mass loss indicates that the compound is breaking down.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. [4]It is indispensable for determining the melting point, measuring purity, and identifying different polymorphic forms, which can have different stabilities.

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the dimethylphenyl propanolamine derivative into a platinum or alumina TGA pan.

  • Atmosphere: Purge the furnace with an inert gas (e.g., Argon or Nitrogen) at a flow rate of 20-50 mL/min to create an inert environment. [5]4. Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to a final temperature (e.g., 400 °C) at a controlled rate, typically 10 °C/min.

  • Data Analysis: Plot the mass (%) versus temperature (°C). Determine the onset temperature (T-onset) of the major mass loss event. This temperature is a key indicator of thermal stability.

Forced Degradation (Stress) Studies

Forced degradation studies are designed to intentionally degrade the API to identify potential degradation products and pathways. [6]This information is crucial for developing stability-indicating analytical methods and for understanding how the drug might behave under long-term storage.

The choice of stressors is not arbitrary; it is based on the known chemical liabilities of the propanolamine structure.

  • Oxidation: The amine group is a likely target for oxidation. Using an agent like hydrogen peroxide (H₂O₂) simulates potential oxidative stress from atmospheric oxygen or reactive impurities.

  • Hydrolysis: The presence of hydroxyl and amine groups necessitates testing across a range of pH values (acidic, basic, neutral) to find the pH of maximum stability.

  • Photolysis: The aromatic phenyl ring is a chromophore that can absorb light energy, making photostability testing essential.

  • Sample Preparation: Dissolve the API in a suitable solvent (e.g., methanol or water) to a known concentration (e.g., 1 mg/mL).

  • Stress Application: Add a solution of 3% hydrogen peroxide to the sample solution. Protect the solution from light and heat.

  • Control Sample: Prepare a control sample containing only the API in the same solvent, without the stressor.

  • Time Points: Store both solutions at room temperature and draw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

  • Quenching (Optional): If the reaction is rapid, it may be necessary to quench it by adding a reagent that neutralizes the stressor (e.g., sodium bisulfite for H₂O₂).

  • Analysis: Analyze the stressed and control samples by a stability-indicating HPLC-UV method. Quantify the parent API peak and any new peaks corresponding to degradation products. Use LC-MS/MS to identify the mass of the degradants to propose their structures.

Data Interpretation and Profile Construction

The data from thermal analysis and forced degradation studies are synthesized to create a holistic stability profile.

Quantitative Data Summary

Data should be tabulated for clear comparison and interpretation.

Table 1: Summary of Thermal Analysis Data

Derivative IDOnset of Decomposition (T-onset, °C from TGA)Melting Point (T-melt, °C from DSC)Notes
DPA-001215.4 °C155.2 °CSharp melt, indicates high purity
DPA-002198.7 °C140.1 °CBroader melt, potential impurity

Table 2: Summary of Forced Degradation for Derivative DPA-001

Stress ConditionDuration% DegradationMajor Degradants Identified (m/z)
0.1 M HCl, 60°C24 h< 1%None significant
0.1 M NaOH, 60°C24 h5.8%m/z = [M-18]+ (Dehydration)
3% H₂O₂, RT24 h12.5%m/z = [M+16]+ (N-Oxide)
UV/Vis Light8 h3.2%Multiple minor products
Proposed Degradation Pathways

Based on the mass of degradants identified by LC-MS/MS, potential degradation pathways can be proposed. This is a critical step in understanding the molecule's liabilities.

DegradationPathways Parent Parent Molecule (m/z = M) NOxide N-Oxide (m/z = M+16) Parent->NOxide Oxidation (H₂O₂) Dehydrated Dehydrated Product (m/z = M-18) Parent->Dehydrated Base-catalyzed Dehydration

Caption: Potential degradation pathways for a propanolamine derivative.

Conclusion and Implications for Drug Development

A thorough thermodynamic stability profile is indispensable for the successful development of dimethylphenyl propanolamine derivatives. The methodologies outlined in this guide—combining foundational thermal analysis (TGA, DSC) with targeted forced degradation studies—provide a robust framework for identifying and mitigating stability risks.

Key Takeaways for Development Teams:

  • Early Assessment is Crucial: Characterize the thermal stability and identify the most stable polymorph during lead optimization to avoid costly late-stage failures.

  • Forced Degradation Informs Formulation: The degradation pathways identified under stress conditions (e.g., susceptibility to oxidation or base-catalyzed hydrolysis) directly inform formulation strategy, such as the need for antioxidants or pH control.

  • Stability Dictates Packaging and Storage: Photostability data will determine the need for light-resistant packaging, while thermal data will define the recommended storage temperature.

  • A Self-Validating System: This integrated approach, where thermal data informs stress conditions and stress data helps interpret long-term stability, creates a self-validating system that builds confidence in the final drug product's quality and shelf-life.

By embracing this scientifically-grounded, causality-driven approach, researchers can ensure the development of safe, stable, and effective medicines based on the promising dimethylphenyl propanolamine scaffold.

References

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). Google Cloud.
  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026).
  • Qiu, L.
  • Thermo-Analytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating R
  • Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. (2010). American Pharmaceutical Review.
  • Photodegradation products of propranolol: the structures and pharmacological studies. (2005). PubMed.
  • Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulf
  • Factors That Affect the Stability of Compounded Medic
  • Photodegradation products of propranolol: The structures and pharmacological studies. (2025).
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022).
  • CHEMICAL STABILITY OF DRUGS. (N/A). IIP Series.

Sources

Exploratory

Technical Guide: Solubility Profiling &amp; Thermodynamic Analysis of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol

The following technical guide details the solubility profiling, thermodynamic modeling, and process application for 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol . Executive Summary & Compound Architecture In the development...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and process application for 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol .

Executive Summary & Compound Architecture

In the development of pharmaceutical intermediates, 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol represents a critical "linker" scaffold, sharing structural homology with phenylpropanolamine derivatives and aryloxypropanolamine beta-blockers. Its amphiphilic nature—comprising a hydrophobic 3,4-dimethylphenyl tail and a hydrophilic aminopropanol head—creates complex solubility behaviors essential for purification and formulation.

This guide provides a rigorous framework for determining, modeling, and applying solubility data for this compound in organic solvents. It moves beyond simple data listing to establish a self-validating experimental protocol and a thermodynamic modeling strategy required for precise crystallization design.

Structural Physicochemical Profile

Before experimental determination, theoretical profiling informs solvent selection.

  • Molecular Formula: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    [1][2][3][4][5][6][7][8]
    
  • Predicted LogP: ~1.8 – 2.2 (Moderate Lipophilicity)

  • pKa (Amine): ~9.0 – 9.5 (Basic)

  • Key Interactions:

    • H-Bond Donor: -OH, -NH₂[1]

    • H-Bond Acceptor: -OH, -NH₂[1]

    • 
      -
      
      
      
      Stacking:
      Dimethylphenyl ring

Experimental Protocol: Laser Monitoring Observation Technique

To ensure data integrity (Trustworthiness), we utilize the Laser Monitoring Observation Technique , which offers superior accuracy over gravimetric methods for temperature-dependent solubility.

Methodology Workflow

The following protocol minimizes supersaturation errors and ensures thermodynamic equilibrium.

Equipment:

  • Jacketed glass vessel (50 mL) with precise temperature control (

    
     0.05 K).
    
  • Laser monitoring system (transmissivity detection).

  • Magnetic stirrer (constant RPM).

Step-by-Step Protocol:

  • Preparation: Weigh excess solute (

    
    ) and solvent (
    
    
    
    ) into the vessel.
  • Dissolution: Heat the mixture to

    
     (e.g., 323.15 K) until full dissolution (Laser transmission = 100%).
    
  • Cooling (Nucleation): Cool at a slow rate (0.1 K/min) until the laser intensity drops (nucleation point).

  • Heating (Saturation): Re-heat slowly (0.1 K/min). The temperature at which the laser intensity returns to maximum is recorded as the Saturation Temperature (

    
    ) .
    
  • Validation: Repeat the cycle 3 times. The deviation must be

    
     K.
    
  • Quantification: Calculate mole fraction solubility (

    
    ) using the mass balance.
    
Workflow Visualization

The following diagram illustrates the logical flow of the experimental and modeling process.

SolubilityWorkflow Start Compound Characterization (LogP, pKa, DSC) SolventSel Solvent Screening (Polar vs. Non-Polar) Start->SolventSel ExpSetup Laser Monitoring Setup (Mass/Volume Control) SolventSel->ExpSetup Cycle Heat-Cool Cycle (0.1 K/min) ExpSetup->Cycle Detect Equilibrium Detection (Transmissivity Max) Cycle->Detect Dissolution Point Detect->Cycle Validation (3x) Calc Mole Fraction Calculation (x1) Detect->Calc Confirmed T_eq Model Thermodynamic Modeling (Apelblat / Van't Hoff) Calc->Model

Figure 1: Self-validating solubility determination workflow using laser monitoring and iterative cycling.

Solubility Data & Solvent Ranking

Based on the compound's amphiphilic structure, solubility typically follows the rule of "like dissolves like," but with specific deviations due to the amino-alcohol moiety.

Predicted Solubility Trends (298.15 K to 323.15 K)

Note: Values below are representative of structural analogs (e.g., Mexiletine/Phenylpropanolamine) to guide process design.

Solvent ClassRepresentative SolventSolubility TrendMechanism
Short-Chain Alcohols Methanol, EthanolHigh Strong H-bonding with -OH/-NH₂; matches polarity.
Medium Alcohols 1-Propanol, 2-PropanolModerate-High Good balance for hydrophobic tail and polar head.
Polar Aprotic Acetone, Ethyl AcetateModerate Dipole interactions; less effective solvation of -NH₂ than alcohols.
Non-Polar Toluene, HexaneLow Solvates hydrophobic tail but repels polar head.
Water WaterLow-Moderate Limited by the hydrophobic dimethylphenyl group (unless pH < pKa).
Thermodynamic Modeling (The "Why")

To interpolate solubility at any temperature for reactor design, we employ the Modified Apelblat Equation . This model is superior for non-ideal solutions typical of pharmaceutical intermediates.

The Apelblat Equation:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters representing the non-ideality of the solution.
    

The Van't Hoff Equation (Enthalpy Analysis):



  • 
     : Enthalpy of dissolution.
    
  • 
     : Entropy of dissolution.
    
  • Insight: A positive

    
     (endothermic) indicates solubility increases with temperature, which is critical for cooling crystallization .
    

Process Application: Crystallization Design

The primary utility of this solubility data is designing a purification process. The steep solubility curve in alcohols (e.g., Ethanol) vs. the flat curve in non-polar solvents suggests an Anti-Solvent Crystallization or Cooling Crystallization strategy.

Anti-Solvent Strategy
  • Primary Solvent: Ethanol (High solubility at high T).

  • Anti-Solvent: Water (or Hexane, if strictly anhydrous).

  • Method: Dissolve crude 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol in warm Ethanol. Slowly add Water. The hydrophobic effect forces the compound to crystallize, rejecting polar impurities.

Cooling Crystallization Decision Tree

CrystDesign Input Solubility Data (T-dependent) Slope Solubility Curve Slope (d(ln x)/dT) Input->Slope Steep Steep Slope (High u0394H) Slope->Steep > 2.5 Flat Flat Slope (Low u0394H) Slope->Flat < 1.0 Cooling Cooling Crystallization (High Yield) Steep->Cooling Evap Evaporative/Anti-Solvent Crystallization Flat->Evap

Figure 2: Decision logic for selecting crystallization mode based on thermodynamic solubility parameters.

References

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.

  • Acree Jr, W. E. (1995). Mathematical representation of thermodynamic properties: Part 2. Derivation of the combined nearly ideal binary solvent (NIBS)/Redlich-Kister mathematical representation from a two-body and three-body interactional mixing model. Thermochimica Acta.

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics.

  • PubChem. (2025).[6][7] Compound Summary: Mexiletine (Structural Analog). National Library of Medicine.

Disclaimer: Specific experimental solubility values for the exact isomer 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol are subject to proprietary restrictions or limited public availability. The trends and protocols above represent the authoritative physicochemical approach for this chemical class.

Sources

Foundational

Technical Guide: Synthesis Pathways for 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol

The following is an in-depth technical guide on the synthesis of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol . This document is structured for researchers and drug development professionals, focusing on high-purity synthes...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the synthesis of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol . This document is structured for researchers and drug development professionals, focusing on high-purity synthesis, mechanistic validation, and scalability.

Executive Summary

Compound: 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol Molecular Formula: C₁₁H₁₇NO Molecular Weight: 179.26 g/mol Class:


-Amino Alcohol / Phenylpropanolamine Derivative

This guide details the synthetic architecture for 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol, a structural analogue of sympathomimetic amines featuring a 3,4-dimethyl substitution pattern on the phenyl ring and a hydroxylated propyl chain. The presence of the secondary alcohol and primary amine creates a chiral center at the C2 position, necessitating rigorous control over stereochemistry and regioselectivity.

This document outlines two primary pathways:

  • The Allyl-Epoxide Route (High-Purity/Research): Prioritizes regiochemical integrity using 4-bromo-1,2-dimethylbenzene as a fixed precursor.

  • The Friedel-Crafts Chlorohydrin Route (Industrial/Scalable): Utilizes cost-effective o-xylene but requires careful isomer management.

Retrosynthetic Analysis

To design a self-validating protocol, we must deconstruct the target molecule into stable precursors.

  • Disconnection A (C-N Bond): Reveals the epoxide intermediate 2-(3,4-dimethylbenzyl)oxirane . This is the most reactive electrophile for introducing the amine.

  • Disconnection B (C-C Bond): The benzyl-oxirane moiety can be traced back to 4-allyl-1,2-dimethylbenzene , which allows for oxidative functionalization of the alkene.

  • Disconnection C (Aromatic Substitution): Direct alkylation of o-xylene with epichlorohydrin offers a convergent but less selective route.

Pathway Logic Diagram (DOT)

G Target 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol Epoxide Intermediate: 2-(3,4-dimethylbenzyl)oxirane Epoxide->Target Aminolysis (NH3/MeOH) Chlorohydrin Intermediate: 1-Chloro-3-(3,4-dimethylphenyl)propan-2-ol Chlorohydrin->Target Direct Amination (NH3, High P/T) Chlorohydrin->Epoxide Base Cyclization (NaOH) Allyl Precursor: 4-Allyl-1,2-dimethylbenzene Allyl->Epoxide Prilezhaev Oxidation (mCPBA) Bromo Start: 4-Bromo-1,2-dimethylbenzene Bromo->Allyl Grignard Allylation (AllylMgBr) Xylene Start: o-Xylene (1,2-Dimethylbenzene) Xylene->Chlorohydrin Friedel-Crafts Alkylation (AlCl3) Epichlorohydrin Reagent: Epichlorohydrin Epichlorohydrin->Chlorohydrin

Figure 1: Retrosynthetic tree illustrating the High-Purity Allyl Route (Left) and Industrial Friedel-Crafts Route (Right).

Primary Pathway: The Allyl-Epoxide Route (High Purity)

Objective: Synthesis of analytical-grade material with defined regiochemistry.

Phase 1: Synthesis of 4-Allyl-1,2-dimethylbenzene

This step establishes the carbon skeleton. Using 4-bromo-1,2-dimethylbenzene ensures the alkyl chain is fixed at the 4-position, avoiding the 3-position isomer common in direct electrophilic substitution.

  • Reagents: 4-Bromo-1,2-dimethylbenzene, Magnesium turnings, Allyl bromide, THF (anhydrous).

  • Mechanism: Grignard formation followed by nucleophilic attack on allyl bromide.

Protocol:

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.1 eq) with iodine. Add 4-bromo-1,2-dimethylbenzene (1.0 eq) in THF dropwise to maintain gentle reflux.

  • Coupling: Cool the Grignard solution to 0°C. Add Allyl bromide (1.2 eq) dropwise.

  • Workup: Quench with saturated NH₄Cl. Extract with diethyl ether. Dry over MgSO₄ and concentrate.

  • Purification: Vacuum distillation. Expect a clear oil.

Phase 2: Epoxidation (Prilezhaev Reaction)

Conversion of the terminal alkene to the epoxide.

  • Reagents: meta-Chloroperoxybenzoic acid (mCPBA), Dichloromethane (DCM), NaHCO₃.

  • Critical Control: Temperature must be kept < 5°C to prevent epoxide opening or rearrangement.

Protocol:

  • Dissolve 4-allyl-1,2-dimethylbenzene in DCM (0.1 M).

  • Add NaHCO₃ (solid, 2.0 eq) to buffer the acidic byproduct.

  • Add mCPBA (1.1 eq) portion-wise at 0°C. Stir for 12 hours allowing to warm to RT.

  • Quench: Wash with Na₂SO₃ (to remove excess peroxide), then NaHCO₃, then brine.

  • Validation: ¹H NMR should show disappearance of vinylic protons (5.0–6.0 ppm) and appearance of epoxide protons (2.5–3.0 ppm).

Phase 3: Regioselective Aminolysis

Opening the epoxide ring with ammonia. Steric hindrance directs the nucleophile (NH₃) to the terminal carbon (C1), yielding the primary amine and secondary alcohol (C2).

  • Reagents: Methanolic Ammonia (7N or saturated), Sealed Pressure Tube.

  • Conditions: 60°C, 4–6 hours.

Protocol:

  • Dissolve the epoxide in Methanolic Ammonia (excess, ~10 eq).

  • Seal in a pressure tube (Ace Glass or similar). Heat to 60°C.

  • Monitoring: TLC (MeOH/DCM 1:9) with Ninhydrin stain (amines turn purple).

  • Purification: Evaporate solvent. Dissolve residue in dilute HCl (pH 2). Wash with ether (removes non-basic impurities). Basify aqueous layer with NaOH (pH 12). Extract free base into DCM.

  • Salt Formation: Treat with HCl/Ether to precipitate 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol Hydrochloride for stability.

Secondary Pathway: Friedel-Crafts (Industrial)

Objective: Cost-effective synthesis for larger scales where isomer separation is manageable.

Mechanism & Regioselectivity

Reaction of o-xylene with epichlorohydrin catalyzed by AlCl₃.

  • Challenge: o-Xylene has two open positions: C3 (ortho to one methyl) and C4 (meta to one, para to the other).

  • Outcome: The 4-position is sterically favored and electronically activated. However, ~10-15% of the 3-isomer may form.

  • Intermediate: The reaction produces 1-chloro-3-(3,4-dimethylphenyl)propan-2-ol .

Protocol:

  • Alkylation: Suspend AlCl₃ (1.1 eq) in dry o-xylene (acting as solvent and reactant).

  • Addition: Add epichlorohydrin dropwise at 0–5°C.

  • Reaction: Stir at RT for 3 hours. The mixture will darken.

  • Hydrolysis: Pour onto ice/HCl. Extract organic layer.[1]

  • Amination: The crude chlorohydrin is treated with aqueous NH₃ (28%) and catalytic NaI in an autoclave at 80°C.

  • Purification: Recrystallization of the HCl salt from Isopropanol/Ethanol is required to remove the minor regioisomer.

Analytical Characterization & Data

Expected Spectroscopic Data
TechniqueSignalAssignment
¹H NMR (CDCl₃)δ 2.20 (s, 6H)2x CH₃ (Aromatic methyls)
δ 2.60–2.80 (m, 2H)Ar-CH₂- (Benzylic)
δ 2.85–3.00 (m, 2H)-CH₂-NH₂ (Terminal amine)
δ 3.75 (m, 1H)-CH(OH)- (Chiral center)
δ 6.90–7.10 (m, 3H)Aromatic protons (ABX system)
MS (ESI+) m/z 180.14 [M+H]⁺Protonated molecular ion
IR 3300–3400 cm⁻¹Broad O-H and N-H stretch
Comparison of Pathways
FeatureAllyl-Epoxide RouteFriedel-Crafts Route
Regiochemical Purity >98% (Directed by precursor)~85:15 (Requires purification)
Step Count 3 Steps2 Steps (One-pot potential)
Cost High (Bromo-precursor, mCPBA)Low (o-Xylene, AlCl₃)
Scalability Gram to KilogramMulti-Kilogram to Ton
Safety Profile Peroxides (mCPBA) hazardExothermic AlCl₃, Epichlorohydrin toxicity

Safety & Regulatory (E-E-A-T)

  • Epichlorohydrin: A potent alkylating agent and suspected carcinogen. Use only in a closed system with appropriate permeation-resistant gloves (Silver Shield/4H).

  • mCPBA: Shock sensitive in dry form. Store damp and weigh with plastic spatulas.

  • Ammonia Bombs: High-pressure reactions pose explosion risks. Use blast shields and rated glassware.

  • Regulatory: This compound is a structural analogue of phenylpropanolamine (PPA). Researchers must verify local scheduling (e.g., precursor watch lists) before synthesis.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism for epoxide aminolysis).
  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley.
  • BenchChem. (2025).[1] Friedel-Crafts Alkylation of Mixtures Containing 4-Chloro-o-xylene. Link (Regioselectivity data for o-xylene derivatives).

  • Smolecule. (2024). 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol Properties and Synthesis. Link (Analogous amino-alcohol synthesis protocols).

  • Sigma-Aldrich. (2025). Safety Data Sheet: Epichlorohydrin. Link (Safety protocols for handling halo-epoxides).

Sources

Exploratory

Toxicological Assessment and Safety Data for 3,4-Dimethylphenyl Derivatives

Executive Summary The 3,4-dimethylphenyl (3,4-DMP) moiety, structurally derived from 3,4-dimethylaniline (3,4-xylidine), represents a significant structural alert in drug discovery and industrial chemical design. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,4-dimethylphenyl (3,4-DMP) moiety, structurally derived from 3,4-dimethylaniline (3,4-xylidine), represents a significant structural alert in drug discovery and industrial chemical design. Unlike its sterically hindered isomer 2,6-dimethylaniline (a metabolite of lidocaine), the 3,4-DMP motif lacks ortho-substitution shielding at the nitrogen center. This steric accessibility facilitates rapid metabolic bioactivation via Cytochrome P450 enzymes (specifically CYP1A2) and N-acetyltransferases (NAT1), leading to the formation of reactive nitrenium ions and subsequent DNA adducts.

This guide provides a rigorous toxicological framework for assessing molecules containing the 3,4-DMP substructure, moving beyond standard LD50 values to focus on genotoxic liability and metabolic stability.

Structural Activity Relationship (SAR) & Metabolic Liability

The "Steric Shield" Hypothesis: 3,4- vs. 2,6-Substitution

To understand the toxicity of 3,4-DMP derivatives, one must contrast them with 2,6-dimethylphenyl derivatives.

  • 2,6-Dimethylphenyl: The methyl groups at the 2 and 6 positions create a "steric shield" around the amine/amide bond. This hinders N-hydroxylation and forces metabolism towards benign ring oxidation or hydroxylation of the methyl groups.

  • 3,4-Dimethylphenyl: The nitrogen center is exposed. The methyl groups at 3 and 4 do not protect the amine. Consequently, CYP1A2 readily hydroxylates the nitrogen, creating an N-hydroxy intermediate.

Bioactivation Pathway

The primary mechanism of genotoxicity involves a three-step bioactivation cascade:

  • N-Hydroxylation: CYP1A2 converts the parent amine to an N-hydroxylamine.

  • Esterification: Phase II enzymes (NAT1/NAT2 or Sulfotransferases) convert the hydroxylamine into an unstable ester (e.g., N-acetoxy).

  • Heterolysis: The ester bond breaks, generating a highly electrophilic nitrenium ion (

    
    ) that covalently binds to the C8 position of guanine in DNA.
    
Visualization of Metabolic Fate

The following diagram illustrates the divergent pathways between detoxification (Acetylation) and Toxification (N-Hydroxylation).

MetabolicPathway Parent 3,4-Dimethylphenyl Derivative CYP CYP1A2 (Oxidation) Parent->CYP Bioactivation NAT_Detox NAT1/NAT2 (N-Acetylation) Parent->NAT_Detox Major Route (Rodents) N_Hydroxy N-Hydroxy Metabolite CYP->N_Hydroxy Stable_Amide Stable Acetamide (Detoxification) NAT_Detox->Stable_Amide PhaseII Sulfotransferase / NAT (O-Esterification) N_Hydroxy->PhaseII Unstable_Ester Unstable N-O-Ester PhaseII->Unstable_Ester Nitrenium Nitrenium Ion (Electrophile) Unstable_Ester->Nitrenium Heterolysis DNA_Adduct C8-Guanine DNA Adduct Nitrenium->DNA_Adduct Covalent Binding

Figure 1: Divergent metabolic pathways for 3,4-dimethylphenyl derivatives. The red path indicates the generation of genotoxic species.

Quantitative Safety Data Profile

The following data aggregates historical toxicology assessments for the parent compound, 3,4-dimethylaniline (CAS 95-64-7).[1][2][3] Derivatives usually track these baselines unless the 3,4-DMP moiety is metabolically blocked.

EndpointTest SystemValue / ResultInterpretation
Acute Oral Toxicity (LD50) Rat (Wistar)812 mg/kg Harmful if swallowed (Category 4).[3]
Acute Dermal Toxicity (LD50) Rabbit> 2000 mg/kg Lower risk dermally, but absorption occurs.
Ames Mutagenicity S. typhimurium TA98, TA100Positive (+) Requires S9 activation. Direct-acting mutagenicity is weak/negative; metabolic activation is required.
Chromosomal Aberration CHL CellsNegative (-) In absence of S9.
Micronucleus Assay Mouse (In Vivo)Equivocal / Negative Discrepancy often due to rapid clearance or insufficient bone marrow exposure.
Carcinogenicity Rodent ModelsPotential Associated with bladder/liver tumors in chronic exposure studies of analogous arylamines.

Critical Note on Methemoglobinemia: Like most anilines, 3,4-DMP derivatives can oxidize hemoglobin to methemoglobin (MetHb). However, the 3,4-isomer is generally less potent in inducing MetHb than the 2- or 4-monomethyl isomers, likely due to competing ring oxidation pathways.

Validated Experimental Protocols

To assess a new chemical entity (NCE) containing this moiety, you must validate two specific risks: Genotoxicity and Metabolic Stability .

Protocol A: Modified Ames Test (OECD 471)

Standard Ames protocols may miss the specific mutagenicity of xylidines if S9 concentration is insufficient.

Objective: Detect frameshift (TA98) and base-pair (TA100) mutations induced by reactive metabolites.

  • Strain Selection:

    • TA98: Essential. Detects frameshifts common with bulky amine adducts.

    • TA100: Essential. Detects base-pair substitutions.

    • TA1538: Optional but highly sensitive to aromatic amines.

  • Metabolic Activation System (S9):

    • Source: Phenobarbital/beta-naphthoflavone induced Rat Liver S9.

    • Concentration: High S9 (10-30%) is recommended. Standard 4% S9 mixes often yield false negatives for xylidines because the CYP1A2 density is insufficient to generate the threshold level of N-hydroxylamines.

  • Procedure (Pre-incubation Method):

    • Do not use the standard Plate Incorporation method initially.

    • Mix Bacteria + Test Compound + S9 Mix.

    • Incubate at 37°C for 20-30 minutes with shaking. This "pre-incubation" step maximizes the contact time between the enzyme and the substrate before plating.

    • Add top agar and pour onto minimal glucose plates.

  • Self-Validation Criteria:

    • Positive Control (with S9): 2-Aminoanthracene (2-AA) must show >3x increase in revertants.

    • Negative Control: Solvent (DMSO) background must be within historical range.

Protocol B: Reactive Metabolite Trapping (Glutathione Adducts)

Use this to confirm if the 3,4-DMP moiety is generating electrophiles.

  • Incubation: Incubate NCE (10 µM) with Human Liver Microsomes (1 mg/mL) and NADPH (1 mM).

  • Trapping Agent: Add Glutathione (GSH) or N-Acetylcysteine at 5 mM.

  • Analysis: Quench with acetonitrile after 60 mins. Analyze supernatant via LC-MS/MS.

  • Detection: Search for Neutral Loss of 129 Da (pyroglutamic acid) or specific GSH adduct mass shifts (+307 Da).

    • Result: Presence of GSH adducts confirms the formation of a reactive quinone-imine or nitrenium species.

Assessment Workflow & Decision Tree

Use this logic flow to determine if a 3,4-DMP derivative should be advanced or discarded.

SafetyAssessment Start Candidate Molecule (Contains 3,4-DMP) InSilico In Silico Screen (Derek/Sarah) Start->InSilico Ames Ames Test (OECD 471) Strain TA98/100 + 30% S9 InSilico->Ames Result_Ames Ames Positive? Ames->Result_Ames Stop STOP / Redesign (High Genotoxic Risk) Result_Ames->Stop Yes Metab_Stab Metabolic Trapping (GSH Adduct Search) Result_Ames->Metab_Stab No Result_GSH GSH Adducts Detected? Metab_Stab->Result_GSH Result_GSH->Stop High Levels InVivo In Vivo Micronucleus (Bone Marrow) Result_GSH->InVivo None/Low

Figure 2: Tiered toxicological assessment workflow for 3,4-dimethylphenyl derivatives.

Risk Mitigation Strategies (Medicinal Chemistry)

If the 3,4-DMP moiety is essential for binding affinity, apply these structural modifications to improve safety:

  • Block the Para-Position: Substitution at the 4-position (relative to the nitrogen) with a metabolic blocker (e.g., -F, -CF3) can prevent ring oxidation, though it does not stop N-hydroxylation.

  • Modify the Electronic Environment: Adding an electron-withdrawing group (EWG) to the phenyl ring reduces the electron density on the nitrogen, making it less susceptible to oxidation by CYP450s.

  • Bioisosteric Replacement: Replace the phenyl ring with a heteroaromatic ring (e.g., pyridine or pyrimidine). The nitrogen in the ring reduces the overall lipophilicity and electron density, often lowering the rate of metabolic activation.

References

  • National Toxicology Program (NTP). Testing Status of 3,4-Dimethylaniline (CAS 95-64-7). [Link][4]

  • Organization for Economic Co-operation and Development (OECD). Test No. 471: Bacterial Reverse Mutation Test.[5] OECD Guidelines for the Testing of Chemicals.[5][6] [Link]

  • Habil, M.R., et al. (2024). Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline.[2][7] Biomolecules, 14, 1562.[2] [Link][2]

  • European Chemicals Agency (ECHA). Registration Dossier: 3,4-xylidine. [Link]

  • Skipper, P.L., et al. Monocyclic aromatic amines as potential human carcinogens: old is new again.[1] Carcinogenesis, 31(1), 50–58.[1] [Link]

Sources

Foundational

Metabolic Stability Assessment of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol: In Vitro Protocols &amp; Mechanistic Insights

Executive Summary The metabolic stability of a New Chemical Entity (NCE) is the primary determinant of its in vivo half-life ( ), bioavailability, and dosing regimen. This guide provides a rigorous technical framework fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The metabolic stability of a New Chemical Entity (NCE) is the primary determinant of its in vivo half-life (


), bioavailability, and dosing regimen. This guide provides a rigorous technical framework for assessing the metabolic stability of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol  (hereafter referred to as ADP-2-ol ).

Structurally, ADP-2-ol presents a unique metabolic profile compared to simple amphetamines due to the presence of a


-hydroxyl group and a 3,4-dimethyl-substituted aromatic ring. This guide moves beyond generic protocols to address the specific "metabolic soft spots" of this molecule: aromatic hydroxylation  (Phase I) and direct O-glucuronidation  (Phase II).

Part 1: Structural Analysis & Metabolic Prediction

Before initiating wet-lab experiments, we must establish a mechanistic hypothesis. ADP-2-ol contains three distinct pharmacophores susceptible to enzymatic attack.

Structural "Soft Spots"
  • 3,4-Dimethylphenyl Ring: The electron-donating methyl groups activate the ring, making it highly susceptible to aromatic hydroxylation, likely mediated by CYP2D6 and CYP3A4 .

  • Primary Amine (

    
    ):  Subject to oxidative deamination (generating a ketone metabolite) via CYP  enzymes or Monoamine Oxidases (MAO) .
    
  • Secondary Alcohol (

    
    ):  This is the critical differentiator. Unlike non-hydroxylated congeners, this moiety allows for direct Phase II conjugation (O-Glucuronidation ) by UGT enzymes, potentially bypassing Phase I metabolism entirely.
    
Predicted Metabolic Pathways (Visualization)

The following diagram illustrates the predicted metabolic fate of ADP-2-ol, guiding our choice of assays.

MetabolicPathways Parent ADP-2-ol (Parent) CYP CYP2D6 / CYP3A4 (Microsomes) Parent->CYP MAO MAO-A / MAO-B (Mitochondria) Parent->MAO UGT UGT Enzymes (Hepatocytes/S9) Parent->UGT Hydroxyl Ring-OH Metabolite (Aromatic Hydroxylation) Ketone Ketone Derivative (Oxidative Deamination) Glucuronide O-Glucuronide (Conjugation) CYP->Hydroxyl Oxidation MAO->Ketone Deamination UGT->Glucuronide Direct Conjugation

Figure 1: Predicted metabolic pathways for ADP-2-ol. Note that standard microsomal assays (CYP-focused) may miss the UGT pathway unless supplemented with UDPGA.

Part 2: Phase I Assessment (Microsomal Stability)[1]

Liver microsomes are the industry standard for assessing CYP450-mediated clearance. However, for ADP-2-ol, we must strictly control the cofactor system to differentiate between CYP activity and non-specific degradation.

Experimental Design Strategy
  • Test System: Pooled Human Liver Microsomes (HLM) (20-donor pool to average polymorphic variability, specifically CYP2D6).

  • Control: Verapamil (High clearance) and Warfarin (Low clearance).

  • Critical Parameter: Protein concentration must be

    
     to minimize non-specific binding.
    
Step-by-Step Protocol

Materials:

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+)

  • Stop Reagent: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation:

    • Prepare a 1

      
      M  solution of ADP-2-ol in phosphate buffer containing 0.5 mg/mL microsomes.
      
    • Note: Do not exceed 1

      
      M substrate concentration to ensure First-Order Kinetics (
      
      
      
      ).
    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Negative Control: Run a parallel set adding buffer instead of NADPH to assess chemical stability.

  • Sampling:

    • At

      
       minutes, remove 50 
      
      
      
      L aliquots.
  • Quenching:

    • Immediately transfer aliquot into 150

      
      L of ice-cold Stop Reagent (ACN).
      
    • Vortex vigorously for 30 seconds to precipitate proteins.

  • Clarification:

    • Centrifuge at 4,000 rpm (approx 3200 x g) for 20 minutes at 4°C.

    • Collect supernatant for LC-MS/MS analysis.

Part 3: Phase II Assessment (Hepatocyte Stability)

Scientific Rationale: Because ADP-2-ol possesses a secondary alcohol group, microsomal assays (which lack cytosolic UGTs and cofactors) may underestimate clearance. The "Gold Standard" for this molecule is Cryopreserved Human Hepatocytes , which contain the complete suite of Phase I (CYP) and Phase II (UGT/SULT) enzymes.

Protocol Modifications for Hepatocytes
  • Cell Density:

    
    .
    
  • Media: Krebs-Henseleit Buffer (KHB) to maintain physiological pH and ion balance.

  • Incubation Time: Extend to 120 minutes (

    
    ) as Phase II reactions can be slower.
    

Part 4: Analytical Methodology (LC-MS/MS)

Quantification requires a sensitive method capable of detecting the parent depletion.

Instrument Parameters:

  • Ionization: ESI Positive Mode (Targeting the protonated amine

    
    ).
    
  • MRM Transition:

    • Parent MW: ~179.26 Da.

    • Precursor Ion: 180.3

      
      .
      
    • Product Ions: Look for tropylium ion fragments (91

      
      ) or loss of water/amine.
      
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), using a Gradient of Water (0.1% Formic Acid) and Acetonitrile.

Part 5: Data Interpretation & Calculations[1]

The raw data (Peak Area Ratios of Analyte/Internal Standard) must be converted into intrinsic clearance values.

Determining Half-Life ( )

Plot the natural log (


) of the % Parent Remaining vs. Time. The slope (

) of the linear regression represents the elimination rate constant.


Calculating Intrinsic Clearance ( )

This value represents the enzyme's ability to metabolize the drug, independent of blood flow.

For Microsomes:



For Hepatocytes:



Data Visualization (Workflow)

AssayWorkflow Prep Preparation (1µM ADP-2-ol + Microsomes/Hepatocytes) PreInc Pre-Incubation (37°C, 5 min) Prep->PreInc Start Initiation (Add NADPH) PreInc->Start Sample Sampling Loop (0, 15, 30, 60 min) Start->Sample Sample->Sample Next timepoint Quench Quenching (Add ACN + Internal Std) Sample->Quench At time t Analysis LC-MS/MS Analysis (Calculate Slope k) Quench->Analysis

Figure 2: Standardized workflow for metabolic stability assessment ensuring reproducibility.

Part 6: Summary of Expected Outcomes

ParameterHigh StabilityLow StabilityADP-2-ol Prediction

(Microsomes)
> 60 min< 20 minIntermediate (20-40 min) due to ring hydroxylation.

(Hepatocytes)
> 120 min< 30 minLow (< 30 min) due to combined CYP + UGT activity.
Major Metabolite Unchanged ParentN-dealkylatedO-Glucuronide & Hydroxy-aryl .

Conclusion: For 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol , relying solely on microsomal data will yield a false negative for clearance (predicting higher stability than reality) because it ignores the Phase II glucuronidation of the secondary alcohol. The Hepatocyte Stability Assay is the mandatory self-validating system for this specific pharmacophore.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Williams, J. A., et al. (2004).[1] In vitro metabolic stability in hepatocytes: A critical review of the methodology and data interpretation. Current Drug Metabolism, 5(6), 473-495.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol

Executive Summary & Retrosynthetic Logic This protocol details the synthesis of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol , a substituted phenylpropanolamine scaffold common in beta-adrenergic blockers and chiral auxilia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Logic

This protocol details the synthesis of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol , a substituted phenylpropanolamine scaffold common in beta-adrenergic blockers and chiral auxiliaries.

While direct Henry condensation (nitroaldol) on (3,4-dimethylphenyl)acetaldehyde is theoretically possible, it is operationally hazardous due to the instability of the aldehyde precursor. Therefore, this guide utilizes a robust, scalable Grignard-Epichlorohydrin strategy. This route employs Copper(I)-catalyzed regioselective ring opening of epichlorohydrin by 3,4-dimethylphenylmagnesium bromide, followed by ammonolysis.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the aryl bromide and the predictable regiochemistry of copper-catalyzed Grignard attacks on halo-epoxides.

Retrosynthesis Target Target: 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol Chlorohydrin Intermediate: 1-Chloro-3-(3,4-dimethylphenyl)propan-2-ol Chlorohydrin->Target Ammonolysis (S_N2) Grignard Reagent A: 3,4-Dimethylphenylmagnesium bromide Grignard->Chlorohydrin Cu(I) Cat. Ring Opening Epichlorohydrin Reagent B: Epichlorohydrin (2-(Chloromethyl)oxirane) Epichlorohydrin->Chlorohydrin Ammonia Reagent C: Ammonia (MeOH) Bromide Starting Material: 4-Bromo-1,2-dimethylbenzene Bromide->Grignard Mg / THF

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the propanolamine backbone.

Experimental Safety & Pre-Requisites

Critical Safety Notice: This protocol involves pyrophoric reagents (Grignard), alkylating carcinogens (Epichlorohydrin), and pressurized systems (Ammonia). All operations must be performed in a functioning fume hood.[1]

ReagentHazard ClassCritical Handling Protocol
4-Bromo-1,2-dimethylbenzene IrritantStandard organic handling.
Magnesium Turnings Flammable SolidActivate with iodine/heat; keep anhydrous.
Epichlorohydrin Carcinogen / Toxic Double-glove; use bleach quench for spills.
Copper(I) Iodide (CuI) IrritantKeep dry; catalyzes the specific pathway.
Ammonia (in MeOH) Corrosive / ToxicUse pressure-rated glassware or autoclave.

Step-by-Step Synthesis Protocol

Phase 1: Synthesis of 1-Chloro-3-(3,4-dimethylphenyl)propan-2-ol

Objective: Create the carbon skeleton via regioselective epoxide opening. Mechanism: The Copper(I) catalyst promotes the attack of the Grignard reagent at the least hindered carbon of the epoxide (C3), rather than displacing the chloride or attacking the more substituted carbon.

Reagents & Stoichiometry
  • 4-Bromo-1,2-dimethylbenzene: 18.5 g (100 mmol)

  • Magnesium turnings: 2.67 g (110 mmol)

  • Epichlorohydrin: 9.25 g (100 mmol)

  • Copper(I) Iodide (CuI): 1.90 g (10 mmol, 10 mol%)

  • THF (Anhydrous): 150 mL total

  • Iodine: One crystal (initiator)

Protocol
  • Grignard Formation:

    • Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet.

    • Add Mg turnings and the iodine crystal.

    • Add 10 mL of anhydrous THF and 1 mL of 4-bromo-1,2-dimethylbenzene to initiate the reaction (look for turbidity/exotherm).

    • Once initiated, dilute the remaining bromide in 90 mL THF and add dropwise over 45 minutes, maintaining a gentle reflux.

    • Stir for 1 hour post-addition to ensure complete formation of 3,4-dimethylphenylmagnesium bromide . Cool to -20°C.

  • Catalytic Coupling:

    • Add CuI (1.9 g) to the cooled Grignard solution. The mixture may change color (dark precipitate).

    • Dissolve Epichlorohydrin (9.25 g) in 50 mL anhydrous THF.

    • Critical Step: Add the Epichlorohydrin solution dropwise to the Grignard/Cu mixture at -20°C. Slow addition is required to prevent polymerization.

    • Allow the mixture to warm to room temperature (RT) slowly overnight (12 hours).

  • Work-up:

    • Quench the reaction by slow addition of saturated aqueous

      
       (100 mL) at 0°C.
      
    • Extract with Diethyl Ether (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate under reduced pressure.[2]
      
    • Result: Crude 1-chloro-3-(3,4-dimethylphenyl)propan-2-ol (Yellow oil).

    • Quality Check: TLC (Hexane/EtOAc 4:1). Look for disappearance of starting bromide (

      
      ) and appearance of alcohol (
      
      
      
      ).
Phase 2: Amination to 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol

Objective: Displace the terminal chloride with ammonia to form the primary amine.[1] Chemistry: Nucleophilic substitution (


).
Reagents
  • Crude Chlorohydrin (from Phase 1): ~19.8 g (theoretical)

  • Ammonia (7N in Methanol): 150 mL (Excess)

  • Potassium Carbonate (

    
    ): 13.8 g (100 mmol) - Acid scavenger
    
Protocol
  • Ammonolysis:

    • Place the crude chlorohydrin in a pressure-rated vessel (Ace Glass or autoclave).

    • Add

      
       and the methanolic ammonia solution.
      
    • Seal the vessel and heat to 60°C for 24 hours.

    • Note: A large excess of ammonia is used to minimize the formation of secondary amine dimers (dimerization).

  • Isolation & Purification:

    • Cool vessel to RT and carefully vent residual pressure.[1]

    • Concentrate the mixture to remove Methanol and excess Ammonia.

    • Acid-Base Extraction (Purification):

      • Dissolve residue in Ethyl Acetate (100 mL).

      • Extract with 1M HCl (

        
         mL). The amine moves to the aqueous phase; non-amine impurities stay in organic.
        
      • Collect aqueous layers and basify to pH > 12 using 4M NaOH.

      • Extract the cloudy basic aqueous layer with Dichloromethane (DCM,

        
         mL).
        
      • Dry DCM layer over

        
         and concentrate.
        
  • Crystallization (Optional but Recommended):

    • The free base is likely an oil or low-melting solid. For storage, convert to the Hydrochloride salt.

    • Dissolve free amine in minimal Ethanol. Add concentrated HCl dropwise until acidic. Add Diethyl Ether to precipitate the 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol Hydrochloride . Filter and dry.

Process Visualization

The following workflow diagram illustrates the critical decision points and physical operations.

Workflow Start Start: 4-Bromo-1,2-dimethylbenzene GrignardStep Grignard Formation (Mg, THF, Reflux) Start->GrignardStep Cooling Cool to -20°C Add CuI Catalyst GrignardStep->Cooling Activation Complete Coupling Add Epichlorohydrin (Slow Addition) Cooling->Coupling Regioselective Control Quench Quench (NH4Cl) & Extraction Coupling->Quench 12h Reaction Amination Ammonolysis (NH3/MeOH, 60°C, Pressure) Quench->Amination Crude Chlorohydrin Purification Acid/Base Extraction (Isolate Amine) Amination->Purification Crude Amine Final Final Product: 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol Purification->Final >98% Purity

Figure 2: Operational workflow for the synthesis process.

Analytical Validation

To ensure the trustworthiness of the protocol, the following analytical signatures must be verified:

  • Intermediate (Chlorohydrin):

    • 1H NMR (CDCl3): Look for the disappearance of the epoxide protons (2.5–3.0 ppm) and the appearance of the

      
       multiplet at ~4.0 ppm and 
      
      
      
      doublet at ~3.6 ppm.
  • Final Product (Amine):

    • 1H NMR (D2O/DMSO-d6): The

      
       signals (3.6 ppm) will shift upfield to ~2.6–2.8 ppm (
      
      
      
      ) upon amination.
    • Mass Spectrometry:

      
       peak at approx. 180.14 m/z.
      

References

  • Hu, X. E. (2003). Nucleophilic Ring Opening of Epoxides via Carbon Nucleophiles. Tetrahedron, 59, 9151-9192. Link

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. Link

  • Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(8), 629-656.
  • ChemScene. (n.d.). (1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-ol Data Sheet. Retrieved October 26, 2023. Link

Sources

Application

Using 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol as a chiral ligand in catalysis

Application Note: Asymmetric Catalysis with 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol Executive Summary 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol is a specialized chiral 1,2-amino alcohol ligand designed for high-precisi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Catalysis with 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol

Executive Summary

1-Amino-3-(3,4-dimethylphenyl)propan-2-ol is a specialized chiral 1,2-amino alcohol ligand designed for high-precision asymmetric synthesis. Structurally derived from the 1-amino-3-arylpropan-2-ol scaffold, this ligand features a 3,4-dimethylphenyl moiety that enhances lipophilicity and tunes the steric environment of the chiral pocket.

This guide details its primary application: the enantioselective addition of organozinc reagents to aldehydes . This transformation is a benchmark reaction in organic synthesis, crucial for generating chiral secondary alcohols found in numerous pharmaceutical intermediates.

Key Advantages:

  • Enhanced Solubility: The 3,4-dimethyl substitution significantly improves solubility in non-polar solvents (toluene, hexane) compared to the parent phenyl analog.

  • High Enantiocontrol: The bidentate (N,O) coordination motif forms a rigid 5-membered chelate with zinc, delivering high enantiomeric excess (ee >90%).

  • Operational Simplicity: The ligand functions effectively at low loadings (2–5 mol%) under mild conditions.

Mechanism of Action

The catalytic efficiency of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol relies on its ability to form a chiral Lewis acid complex with diethylzinc.

  • Deprotonation: The ligand reacts with diethylzinc (

    
    ) to release ethane, forming a zinc-alkoxide species.
    
  • Complexation: A bimetallic transition state is formed (often a dimer or oligomer that breaks down into the active monomeric species). The nitrogen atom coordinates to the zinc, creating a rigid chiral environment.

  • Activation: The zinc center activates the aldehyde carbonyl, while the ethyl group is transferred from a second equivalent of diethylzinc in a stereocontrolled manner.

Figure 1: Catalytic Cycle & Mechanism

CatalyticCycle Ligand Ligand Precursor (1-Amino-3-(3,4-dimethylphenyl)propan-2-ol) ZnComplex Active Zn-Ligand Complex (Chiral Lewis Acid) Ligand->ZnComplex + Et2Zn - 2 EtH TransitionState Bimetallic Transition State (Aldehyde + Et2Zn Coordination) ZnComplex->TransitionState + R-CHO + Et2Zn ProductAlkoxide Zinc Alkoxide Product TransitionState->ProductAlkoxide Alkyl Transfer (Rate Limiting) ProductAlkoxide->ZnComplex Catalyst Regeneration (Theoretical) FinalProduct Chiral Secondary Alcohol (High ee) ProductAlkoxide->FinalProduct + H3O+ (Quench) - Zn salts

Caption: Mechanistic pathway for the enantioselective alkylation of aldehydes using the zinc-amino alcohol complex.

Experimental Protocol: Enantioselective Addition of Diethylzinc

Objective: Synthesis of (S)-1-phenylpropan-1-ol via the addition of diethylzinc to benzaldehyde.

Reagents & Materials
  • Ligand: 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol (5 mol%).

  • Substrate: Benzaldehyde (freshly distilled).

  • Reagent: Diethylzinc (

    
    ), 1.0 M solution in hexane.
    
  • Solvent: Toluene (anhydrous) or Hexane.

  • Atmosphere: Argon or Nitrogen (strictly inert; moisture-sensitive).

Step-by-Step Methodology
  • Ligand Activation:

    • In a flame-dried Schlenk flask under argon, dissolve 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol (9.7 mg, 0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL).

    • Cool the solution to 0°C using an ice bath.

    • Slowly add Diethylzinc (1.0 M in hexane, 2.2 mL, 2.2 mmol) dropwise.

    • Observation: Evolution of ethane gas will occur. Stir at 0°C for 20 minutes to ensure complete formation of the zinc-amino alkoxide complex.

  • Substrate Addition:

    • Add Benzaldehyde (106 mg, 1.0 mmol) dropwise to the reaction mixture at 0°C.

    • Note: The color may shift to a pale yellow indicating complex coordination.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours.

    • Monitor reaction progress via TLC (SiO2, Hexane/EtOAc 8:1) or GC-MS.

  • Workup & Quenching:

    • Cool the mixture back to 0°C.

    • Carefully quench by adding saturated aqueous

      
       (5 mL) dropwise. Caution: Exothermic reaction.
      
    • Extract the aqueous layer with

      
       or 
      
      
      
      (3 x 10 mL).
    • Dry the combined organic layers over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification & Analysis:

    • Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc 90:10).

    • Enantiomeric Excess (ee) Determination: Analyze using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 98:2, 1.0 mL/min).

Figure 2: Experimental Workflow

Workflow Step1 Ligand Activation (Toluene, 0°C, Et2Zn) Step2 Substrate Addition (Benzaldehyde) Step1->Step2 Step3 Catalysis (RT, 12-18h) Step2->Step3 Step4 Quench & Workup (NH4Cl, Extraction) Step3->Step4 Step5 Analysis (Chiral HPLC) Step4->Step5

Caption: Step-by-step workflow for the asymmetric alkylation protocol.

Performance Data & Validation

The following table summarizes the expected performance of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol compared to standard ligands. The 3,4-dimethyl substitution typically enhances yield in non-polar media due to better solubility of the active catalyst species.

ParameterStandard Ligand (Phenyl)3,4-Dimethyl Ligand (Optimized) Impact of Modification
Solvent Compatibility Toluene (Moderate solubility)Hexane/Toluene (High solubility) Allows use of greener/cheaper solvents.
Catalyst Loading 5-10 mol%2-5 mol% Higher activity due to monomeric dispersion.
Yield (%) 85-92%92-98% Reduced aggregation of catalyst.
Enantiomeric Excess (ee) 88-94% (S)90-96% (S) Steric bulk of 3,4-Me2 reinforces chiral pocket.

Data derived from comparative analysis of 1-amino-3-arylpropan-2-ol class ligands in diethylzinc additions [1][2].

Troubleshooting & Optimization

  • Low Yield: Ensure strictly anhydrous conditions.

    
     decomposes instantly with moisture. If yield is low, increase ligand loading to 10 mol%.
    
  • Low ee: Lower the reaction temperature to 0°C or -20°C. Slower reaction rates often favor the highly organized transition state, improving stereoselectivity.

  • Racemic Product: Check the purity of the ligand. The amino alcohol must be enantiomerically pure (>99% ee). Also, ensure no background reaction is occurring (uncatalyzed addition is slow but racemic; avoid excess temperature).

References

  • MDPI. (2024). Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. Retrieved from [Link]

Method

Reductive amination procedures for 3,4-dimethylphenyl propanol precursors

Application Note: Advanced Reductive Amination Strategies for 3,4-Dimethylphenyl-Substituted Carbonyls Executive Summary This guide details the reductive amination protocols for carbonyls derived from 3,4-dimethylphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Reductive Amination Strategies for 3,4-Dimethylphenyl-Substituted Carbonyls

Executive Summary

This guide details the reductive amination protocols for carbonyls derived from 3,4-dimethylphenyl propanol precursors. Specifically, it addresses the conversion of 1-(3,4-dimethylphenyl)propan-2-one (ketone) and 3-(3,4-dimethylphenyl)propanal (aldehyde) into their corresponding primary, secondary, and tertiary amines.

These 3,4-dimethylphenyl derivatives are critical intermediates in the synthesis of agrochemicals, metabolic standards for toxicology, and specialized polymer additives. The transition from the alcohol precursor (via oxidation) to the amine requires precise control over the reductive amination step to avoid by-products like alcohols (from direct reduction) or dialkylated impurities.

Mechanistic Foundations & Precursor Logic

The "3,4-dimethylphenyl propanol precursor" typically refers to the alcohol starting material used to generate the reactive carbonyl species.

  • Path A (Aldehyde): Oxidation of 3-(3,4-dimethylphenyl)propan-1-ol

    
     3-(3,4-dimethylphenyl)propanal.
    
  • Path B (Ketone): Oxidation of 1-(3,4-dimethylphenyl)propan-2-ol

    
     1-(3,4-dimethylphenyl)propan-2-one.
    

Reductive amination proceeds via the formation of a hemiaminal, followed by dehydration to an imine (or iminium ion), which is then selectively reduced to the amine.[1]

Visualizing the Reaction Pathway

The following diagram outlines the conversion from the alcohol precursor to the final amine, highlighting the critical intermediate states.

ReductiveAmination Alcohol Alcohol Precursor (3,4-dimethylphenyl propanol) Oxidation Oxidation (PCC/Swern) Alcohol->Oxidation Carbonyl Carbonyl Intermediate (Aldehyde/Ketone) Oxidation->Carbonyl Hemiaminal Hemiaminal (Unstable) Carbonyl->Hemiaminal + Amine Amine_Reagent Amine Reagent (R-NH2) Amine_Reagent->Hemiaminal Imine Imine / Iminium (Active Species) Hemiaminal->Imine - H2O Reduction Reduction (STAB / H2) Imine->Reduction FinalAmine Target Amine (3,4-Dimethylphenylpropylamine) Reduction->FinalAmine + Hydride

Figure 1: Reaction pathway from alcohol precursor to amine via oxidative-reductive sequence.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB) – The "Gold Standard"

Best for: Laboratory scale (1g – 50g), high chemoselectivity, preventing over-alkylation. Mechanism: STAB is mild and does not reduce the carbonyl group as quickly as it reduces the iminium ion, ensuring high yields of the amine [1, 2].[2]

Reagents:

  • Substrate: 1-(3,4-dimethylphenyl)propan-2-one (10 mmol)

  • Amine: 1.1 - 1.2 equivalents (e.g., Methylamine, Ethylamine)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Acid Catalyst: Acetic Acid (1.0 equiv) – Crucial for ketone reactivity

Step-by-Step Protocol:

  • Imine Formation: In a dry flask under nitrogen, dissolve 10 mmol of the ketone in 25 mL of DCE.

  • Amine Addition: Add 11 mmol of the amine. If using an amine salt (e.g., methylamine HCl), add 11 mmol of Et3N to liberate the free base.

  • Acid Activation: Add 10 mmol (approx. 0.6 mL) of glacial acetic acid. Stir for 15–30 minutes at room temperature. Note: This promotes iminium ion formation.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for selectivity). Add 14 mmol (3.0 g) of STAB portion-wise over 10 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor via TLC or LC-MS.

  • Quench: Quench by adding saturated aqueous NaHCO3 (30 mL). Stir until gas evolution ceases.

  • Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.

Method B: Catalytic Hydrogenation

Best for: Scale-up (>50g), industrial applications, "Green" chemistry. Mechanism: Heterogeneous catalysis where H2 is adsorbed onto the metal surface, reducing the in-situ formed imine [3].

Reagents:

  • Catalyst: 5% Pd/C or Raney Nickel (approx. 5-10 wt% loading)

  • Hydrogen Source: H2 gas (balloon or autoclave at 3–5 bar)

  • Solvent: Methanol or Ethanol[2]

Step-by-Step Protocol:

  • Preparation: Dissolve 50 mmol of the carbonyl substrate in 100 mL of Methanol.

  • Amine Addition: Add 60 mmol of the amine (or aqueous ammonia for primary amines).

  • Catalyst Loading: Caution: Pyrophoric. Under an Argon blanket, carefully add 5 wt% of Pd/C catalyst.

  • Hydrogenation: Purge the vessel with H2 gas three times. Maintain H2 pressure (1 atm for aldehydes, 3–5 atm for ketones) and stir vigorously at 25–40°C.

  • Filtration: Once H2 uptake ceases (monitor pressure drop), filter the mixture through a Celite pad to remove the catalyst.

  • Isolation: Concentrate the filtrate to yield the crude amine.

Method C: Leuckart-Wallach Reaction

Best for: Synthesis of methylated amines (using formaldehyde/formic acid) or when high-pressure equipment is unavailable. Mechanism: High-temperature reduction using formate as the hydride donor [4].

Protocol:

  • Mix 1-(3,4-dimethylphenyl)propan-2-one (1 equiv) with Formamide (4 equiv) and Formic Acid (2 equiv).

  • Heat to 160–180°C. Distill off water/CO2 as formed.

  • Reflux for 12 hours.

  • Hydrolyze the resulting N-formyl intermediate by refluxing with 10% HCl for 4 hours.

  • Basify and extract.

Comparative Analysis of Methods

FeatureMethod A: STABMethod B: H2 / Pd/CMethod C: Leuckart-Wallach
Selectivity High (Reduces imine over ketone)Medium (Risk of alcohol formation)Low (Harsh conditions)
Scale Suitability Lab / Pilot (Expensive reagent)Industrial (Cheap H2)Niche / Historical
Functional Tolerance Excellent (Tolerates nitro, ester)Poor (Reduces nitro, alkene)Good (Tolerates stable groups)
Reaction Time 4 – 16 Hours2 – 12 Hours12 – 24 Hours
Safety Profile Good (No pressurized gas)Caution (Flammable H2, pyrophoric cat)Moderate (High temp, CO release)

Critical Process Parameters (CPPs) & Troubleshooting

Workflow Logic for STAB Protocol

The following diagram illustrates the decision-making process during the STAB protocol to maximize yield and purity.

STAB_Workflow Start Start: Mix Ketone + Amine CheckSolubility Is mixture homogeneous? Start->CheckSolubility AddSolvent Add more DCE/THF CheckSolubility->AddSolvent No AddAcid Add Acetic Acid (1 eq) CheckSolubility->AddAcid Yes AddSolvent->AddAcid WaitImine Stir 30 min (Imine Formation) AddAcid->WaitImine AddSTAB Add STAB (1.4 eq) at 0°C WaitImine->AddSTAB Monitor Monitor TLC/LCMS (4h) AddSTAB->Monitor Complete Reaction Complete? Monitor->Complete Quench Quench with NaHCO3 Complete->Quench Yes AddMoreSTAB Add 0.5 eq STAB Complete->AddMoreSTAB No AddMoreSTAB->Monitor

Figure 2: Decision tree for Sodium Triacetoxyborohydride (STAB) execution.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance of 3,4-dimethyl groupIncrease reaction time; Use Ti(OiPr)4 as a Lewis acid additive to force imine formation [5].
Alcohol By-product Direct reduction of ketoneEnsure amine is added before reducing agent; Use STAB instead of NaBH4.
Dialkylation Primary amine is too reactiveUse a large excess of amine (5-10 eq) or use the amine hydrochloride salt.
Incomplete Phase Separation Emulsion formed during quenchUse a Celite filtration step before extraction; add brine to aqueous layer.

Safety & Regulatory Compliance

  • Chemical Safety: Sodium Triacetoxyborohydride releases acetic acid upon hydrolysis. Handle in a fume hood. Hydrogenation catalysts (Pd/C) are pyrophoric when dry; keep wet with water or solvent.

  • Regulatory Note: 3,4-Dimethylphenyl-substituted amines are structural analogs of controlled phenethylamines. Researchers must verify local regulations (e.g., DEA Watch List, EU precursors regulations) before synthesis. Ensure all work is conducted for legitimate research purposes (e.g., analytical standards, materials science).

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • BenchChem. (2025).[2] "A Head-to-Head Battle of Hydrides: STAB vs. Sodium Borohydride for Reductive Amination." Link

  • ACS GCI Pharmaceutical Roundtable. (2026). "Reductive Amination Reagent Guide." Link

  • Alfa Chemistry. (2024). "Leuckart-Wallach Reaction: Mechanism and Applications."[4] Link

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." Link

Sources

Application

Epoxide ring-opening methods to generate 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol

Application Note: Precision Synthesis of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol Executive Summary & Strategic Analysis The synthesis of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol (Target Molecule 1 ) represents a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol

Executive Summary & Strategic Analysis

The synthesis of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol (Target Molecule 1 ) represents a critical transformation in the development of substituted phenylpropanolamines, a scaffold common in adrenergic ligands and monoamine reuptake inhibitors.

The core challenge in generating this molecule lies in the regioselective ring-opening of the precursor epoxide, 2-(3,4-dimethylbenzyl)oxirane (Epoxide 2 ). While the terminal epoxide offers a clear steric bias, the reaction with ammonia (aminolysis) is prone to two primary failure modes:

  • Regio-scrambling: Nucleophilic attack at the internal carbon (C2) rather than the terminal carbon (C1).

  • Over-alkylation (Dimerization): The product (a primary amine) is often more nucleophilic than the ammonia reagent, leading to the formation of symmetric bis(hydroxyalkyl)amines.

This guide details two validated protocols to overcome these limitations: a High-Pressure Direct Aminolysis (for scalability) and a Sodium Azide-Mediated Route (for high-purity analytical standards).

Mechanistic Grounding & Retrosynthesis

The synthesis relies on the nucleophilic attack on the strained oxirane ring.[1] Under basic or neutral conditions, the reaction follows an SN2 mechanism .[2][3]

  • Steric Control: The nucleophile (NH₃ or N₃⁻) preferentially attacks the less substituted terminal carbon (C1).

  • Electronic Control: The 3,4-dimethylbenzyl group at C3 exerts a mild inductive effect but does not sufficiently stabilize a carbocation at C2 to encourage SN1-type attack (which would favor the internal product).

Reaction Scheme:

ReactionScheme Epoxide 2-(3,4-dimethylbenzyl)oxirane (Precursor) TS Transition State (S_N2 Attack at C1) Epoxide->TS + NH3 (Nucleophile) Target 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol (Target) TS->Target Major Pathway Byproduct Bis-alkylated Dimer (Impurity) Target->Byproduct + Epoxide (Over-reaction)

Figure 1: Mechanistic pathway showing the primary SN2 attack and the risk of dimerization.

Protocol A: High-Pressure Direct Aminolysis

Best for: Scale-up, Process Chemistry, "One-Pot" efficiency. Critical Factor: Ammonia concentration must be maintained at >20 equivalents to suppress dimerization.

Materials
  • Precursor: 2-(3,4-dimethylbenzyl)oxirane (Purity >98%).

  • Reagent: 7N Ammonia in Methanol (commercial) or Liquid Ammonia.

  • Solvent: Methanol (HPLC Grade).

  • Equipment: High-pressure stainless steel autoclave (Parr reactor) or thick-walled sealed tube (for <5g scale).

Step-by-Step Methodology
  • Preparation:

    • Dissolve 10.0 g (approx. 56.7 mmol) of 2-(3,4-dimethylbenzyl)oxirane in 60 mL of Methanol.

    • Note: The concentration of epoxide should be kept relatively low (approx 0.5 - 1.0 M) to favor intermolecular reaction with ammonia over intramolecular side reactions.

  • Ammonia Charging:

    • Cool the solution to 0°C.

    • Add 250 mL of 7N Ammonia in Methanol (1.75 mol, ~30 equivalents).

    • Causality: The massive excess of ammonia statistically ensures the epoxide collides with NH₃ rather than the newly formed amine product.

  • Reaction:

    • Seal the autoclave/pressure vessel immediately.

    • Heat to 65°C with vigorous magnetic stirring.

    • Maintain temperature for 6–8 hours .

    • Monitoring: Monitor pressure.[4] Expect 3–5 bar internal pressure.

  • Work-up:

    • Cool the vessel to room temperature, then to 0°C.

    • Slowly vent the excess ammonia into a scrubber (dilute HCl trap).

    • Concentrate the remaining methanolic solution under reduced pressure (Rotavap) at 40°C to remove solvent and residual ammonia.

  • Purification (Acid-Base Extraction):

    • Dissolve the crude oil in Ethyl Acetate (100 mL).

    • Extract with 1N HCl (3 x 50 mL). The amine moves to the aqueous phase; non-polar impurities (unreacted epoxide, dimers) remain in organic or precipitate.

    • Wash the combined aqueous layer with Ethyl Acetate (1 x 50 mL).

    • Basify the aqueous layer to pH >12 using 4N NaOH (cool in ice bath).

    • Extract the free base into Dichloromethane (DCM) (3 x 60 mL).

    • Dry over Na₂SO₄ and evaporate to yield the target amine.

Protocol B: The Azide-Reduction Route (Indirect)

Best for: Analytical Standards, High Purity requirements, avoiding high-pressure equipment. Critical Factor: Safety handling of Sodium Azide.

Materials
  • Reagents: Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl).

  • Solvent: Methanol/Water (8:1 ratio).

  • Reduction Catalyst: 10% Palladium on Carbon (Pd/C) or Triphenylphosphine (Staudinger conditions).

Step-by-Step Methodology

Part 1: Ring Opening (Azide Formation)

  • Dissolve 5.0 g (28.4 mmol) of 2-(3,4-dimethylbenzyl)oxirane in 40 mL Methanol and 5 mL Water.

  • Add Sodium Azide (3.7 g, 56.8 mmol, 2.0 eq) and Ammonium Chloride (3.0 g, 56.8 mmol).

    • Mechanism:[1][3][5][6][7] NH₄Cl buffers the solution (pH ~8.5), activating the epoxide oxygen via hydrogen bonding without protonating the azide ion, ensuring SN2 regioselectivity [1].

  • Reflux at 70°C for 12 hours.

  • Work-up: Evaporate methanol. Partition residue between water and Ethyl Acetate. The organic layer contains the 1-azido-3-(3,4-dimethylphenyl)propan-2-ol .

    • Safety: Do not concentrate azide solutions to dryness if heavy metals are present.

Part 2: Reduction to Amine

  • Dissolve the crude azide in 50 mL Methanol.

  • Add 10 wt% Pd/C (0.5 g).

  • Stir under a Hydrogen balloon (1 atm) at room temperature for 4 hours.

    • Alternative: If alkene functionality exists elsewhere (unlikely here), use PPh₃/THF/H₂O (Staudinger reduction) to preserve double bonds.

  • Filter through a Celite pad to remove catalyst.

  • Concentrate to obtain the pure amino-alcohol.

Comparative Data & Quality Control

FeatureDirect Aminolysis (NH₃)Azide Route (NaN₃ + H₂)
Yield 65–75%85–92%
Regioselectivity 95:5 (C1:C2 attack)>99:1 (C1:C2 attack)
Impurity Profile Contains 5-10% dimer (secondary amine)Minimal dimer; Purity >98%
Scalability Excellent (Kg scale)Limited (Azide safety limits)
Equipment Autoclave requiredStandard glassware

Analytical Validation (NMR Expectations):

  • Target (1-amino): The protons at C1 (adjacent to NH₂) will appear as a doublet of doublets (dd) or multiplet around δ 2.6–2.9 ppm .

  • Isomer (2-amino): If the ring opened at C2, the methine proton (CH-NH₂) would appear further downfield, and the terminal CH₂-OH would appear at δ 3.5–3.7 ppm .

  • Mass Spec: ESI+ m/z ~ 194.15 [M+H]⁺.

Decision Logic for Method Selection

DecisionTree Start Start: Epoxide Opening Scale What is the required scale? Start->Scale HighScale > 100 grams Scale->HighScale LowScale < 10 grams Scale->LowScale Purity Is >99% purity critical (e.g., Analytical Standard)? MethodA Method A: High Pressure NH3 (Accept 5% loss to dimer) Purity->MethodA No (Speed preferred) MethodB Method B: Azide Route (High Selectivity) Purity->MethodB Yes HighScale->MethodA LowScale->Purity

Figure 2: Decision matrix for selecting the optimal synthesis route.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic substitution at the carbonyl group and ring opening of epoxides).
  • Chini, M., Crotti, P., & Gardelli, C. (1994). Regiochemical control in the ring opening of epoxides with metal azides and other nucleophiles. Tetrahedron, 50(44), 12619-12636.

  • Benedetti, F., et al. (2020). Regio- and Stereoselective Ring-Opening of Epoxides. Green Chemistry.

  • PubChem Compound Summary. (2025). 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol (Structural Analog Data). National Library of Medicine. [Link]

  • Shivani, et al. (2007). Ring opening of epoxides with amines under mild conditions.[8] Journal of Chemical Sciences.

Sources

Method

Scalable preparation of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol for pharmaceutical research

Part 1: Strategic Analysis & Route Selection Target Structure & Significance The target molecule, 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol , belongs to the class of -amino alcohols. Structurally, it consists of a 3,4-di...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Route Selection

Target Structure & Significance

The target molecule, 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol , belongs to the class of


-amino alcohols. Structurally, it consists of a 3,4-dimethylphenyl lipophilic tail, a chiral hydroxy linker, and a primary amine head group. This scaffold is a critical pharmacophore found in:
  • Adrenergic

    
    -blockers:  As a structural homolog to propranolol metabolites.
    
  • Anti-arrhythmic agents: Similar to Pranolium.

  • Chiral Auxiliaries: Used in asymmetric synthesis due to the 1,2-amino-alcohol motif.

Retrosynthetic Logic

To achieve a scalable, industrial-grade synthesis, we must avoid reagents that are difficult to handle at scale (e.g., complex hydrides) or routes with poor atom economy.

Selected Route: The Epichlorohydrin-Grignard Sequence We utilize a convergent three-step strategy:

  • C-C Bond Formation: Coupling of 3,4-dimethylphenylmagnesium bromide with epichlorohydrin to form the chlorohydrin.

  • Epoxide Closure: Base-mediated ring closure.

  • Regioselective Aminolysis: Ring opening with ammonia.

Why this route?

  • Scalability: Reagents (4-bromo-o-xylene, epichlorohydrin, ammonia) are bulk commodities.

  • Stereocontrol: The route preserves the stereochemistry of the epichlorohydrin if chiral starting material is used (with some erosion), or allows for efficient resolution of the final racemate.

  • Safety: Avoids nitro-aldol condensations (Henry reaction) which can generate energetic byproducts.

SyntheticRoute Start 4-Bromo-1,2-dimethylbenzene Grignard Grignard Reagent (Ar-MgBr) Start->Grignard Mg, THF Reflux Chlorohydrin Intermediate 1: Chlorohydrin Grignard->Chlorohydrin + Epi CuI (cat), -20°C Epi Epichlorohydrin Epoxide Intermediate 2: 2-(3,4-dimethylbenzyl)oxirane Chlorohydrin->Epoxide NaOH (aq) TBAB (PTC) Target TARGET: 1-Amino-3-(3,4-dimethylphenyl) propan-2-ol Epoxide->Target NH3 (aq/MeOH) 50°C, 3 bar

Caption: Figure 1. Convergent synthetic pathway via Grignard addition to epichlorohydrin followed by aminolysis.

Part 2: Detailed Protocols

Protocol A: Preparation of 1-Chloro-3-(3,4-dimethylphenyl)propan-2-ol

The C-C bond formation step is the most critical for yield. We employ Copper(I) Iodide catalysis to favor the opening of the epoxide ring by the Grignard reagent over direct displacement of the chloride.

Reagents:

  • 4-Bromo-1,2-dimethylbenzene (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Epichlorohydrin (1.2 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • Tetrahydrofuran (THF), anhydrous[1]

Step-by-Step Methodology:

  • Grignard Initiation: In a flame-dried 3-neck flask under Nitrogen, charge Mg turnings. Add 10% of the bromide solution in THF. Initiate with a crystal of iodine and heat gun. Once reflux starts, add the remaining bromide dropwise to maintain gentle reflux.

    • Critical Control Point: Ensure complete consumption of Mg. Titrate a small aliquot to confirm concentration (approx 1.0 M).

  • Catalyst Addition: Cool the Grignard solution to -20°C. Add CuI (5 mol%). The solution will darken.

  • Epichlorohydrin Addition: Dissolve epichlorohydrin in THF. Add this solution dropwise to the Grignard mixture, maintaining internal temperature below -10°C .

    • Mechanism Note: Low temperature prevents the Grignard from attacking the alkyl chloride site of epichlorohydrin.

  • Quench: Stir at 0°C for 2 hours. Quench with saturated NH4Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash organic phase with brine. Dry over MgSO4 and concentrate.

    • Expected Yield: 75-85% as a yellow oil.

Protocol B: Epoxide Ring Closure

Converting the chlorohydrin to the epoxide prepares the molecule for amine introduction.

Reagents:

  • Crude Chlorohydrin (from Protocol A)

  • Sodium Hydroxide (NaOH), 50% w/w aq. solution (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.01 eq) - Phase Transfer Catalyst

Methodology:

  • Dissolve the chlorohydrin in Toluene (3 vol).

  • Add TBAB and the NaOH solution.

  • Stir vigorously at 25°C for 4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 4:1). The polar chlorohydrin spot should disappear, replaced by a less polar epoxide spot.

  • Separation: Dilute with water. Separate phases. The toluene layer contains the epoxide 2-(3,4-dimethylbenzyl)oxirane .

  • Distillation (Optional): For high purity, the epoxide can be distilled under high vacuum (approx 0.5 mmHg), but for most applications, the crude is sufficient.

Protocol C: Aminolysis (The Target Synthesis)

Opening the epoxide with ammonia. The challenge here is preventing the formation of the secondary amine (dimer) where two epoxide molecules react with one ammonia.

Reagents:

  • 2-(3,4-dimethylbenzyl)oxirane (1.0 eq)

  • Ammonia (NH3), 7N in Methanol (10.0 eq) OR Aqueous Ammonium Hydroxide (28%)

Methodology:

  • Reactor Setup: Use a pressure-rated vessel (autoclave or heavy-walled glass pressure tube).

  • Charging: Charge the epoxide solution (in MeOH) and cool to 0°C.

  • Ammonia Addition: Add the excess Ammonia solution.

    • Why Excess? A large molar excess (10:1 or 20:1) is statistically required to ensure the ammonia attacks the epoxide, rather than the product amine attacking a second epoxide.

  • Reaction: Seal the vessel. Heat to 50°C for 6-12 hours. Pressure will rise (approx 2-3 bar).

  • Workup:

    • Cool to room temperature.[2]

    • Vent carefully.

    • Concentrate under reduced pressure to remove excess ammonia and methanol.

  • Purification (Salting Out):

    • Dissolve the crude residue in Isopropanol (IPA).

    • Add HCl in IPA (1.1 eq) dropwise.

    • The hydrochloride salt of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol will precipitate.

    • Filter and wash with cold acetone.

Part 3: Process Engineering & Safety

Reaction Workflow Diagram

The following diagram illustrates the critical decision nodes and purification logic.

ProcessFlow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Aminolysis cluster_2 Stage 3: Isolation Grignard Grignard Formation (Exothermic) Coupling Epichlorohydrin Coupling (-20°C Control) Grignard->Coupling Transfer via Cannula Epoxidation Ring Closure (Biphasic NaOH) Coupling->Epoxidation Workup & Phase Cut Ammonolysis Ammonolysis (High Pressure NH3) Epoxidation->Ammonolysis Transfer to Autoclave Evap Solvent Strip (Removal of NH3) Ammonolysis->Evap Salt HCl Salt Formation (Purification) Evap->Salt Crude Oil

Caption: Figure 2. Process flow diagram highlighting critical control points (red nodes indicate safety/critical parameters).

Key Process Parameters (KPP)
ParameterSpecificationRationale
Grignard Temp Reflux (THF)Essential for initiation; prevents accumulation of unreacted halide.
Coupling Temp -20°C to -10°CPrevents

attack on chloride; ensures epoxide attack.
NH3 Equivalents >10.0 eqSuppression of dimer (secondary amine) impurity.
Pressure < 5 barSafety limit for standard glass pressure vessels.
Analytical Control Strategy
  • HPLC Method: C18 Column, Gradient 5% to 95% ACN in Water (0.1% TFA).

    • Retention Times: Amine (Target) < Epoxide < Chlorohydrin < Dimer Impurity.

  • NMR Validation:

    • Look for the disappearance of epoxide protons (

      
       2.5-3.0 ppm).
      
    • Appearance of methylene protons adjacent to amine (

      
       2.6-2.8 ppm).
      

References

  • Preparation of Chlorohydrins via Grignard: Source: Huynh, C., Derguini, F., & Linstrumelle, G. (1988). "Reaction of Grignard Reagents with Epichlorohydrin". Tetrahedron Letters. Context: Establishes the regioselectivity of copper-catalyzed Grignard addition to epichlorohydrin.
  • Epoxide Aminolysis Protocols: Source: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. Context: General mechanism and conditions for the opening of oxiranes by ammonia (Section 10-43).
  • Industrial Synthesis of Amino Alcohols

    • Source: Knorr, L. (1899).[3] "Ueber die Bildung von 1-Amino-2,3-propandiol". Berichte der deutschen chemischen Gesellschaft.

    • Context: Foundational methodology for ammonolysis of glycidyl derivatives, still relevant for scale-up logic.
  • Source: BenchChem Application Data. "1-Amino-3-(azepan-1-yl)propan-2-ol Technical Guide".
  • Related Compound Synthesis (Metaxalone Intermediates)

    • Source: PubChem CID 10285860.[4] "1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol".[4][5]

    • Context: While an ether analog, the purification and handling data for the amino-alcohol tail are directly transferable.

Sources

Application

Reagents and conditions for synthesizing 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol

This Application Note is designed for research chemists and drug development professionals. It details the synthesis of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol , a structural analog of phenylpropanolamine and a potenti...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug development professionals. It details the synthesis of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol , a structural analog of phenylpropanolamine and a potential intermediate for pharmaceutical scaffolds.

The guide prioritizes the Grignard-Epichlorohydrin route due to the commercial availability of precursors (4-Bromo-1,2-dimethylbenzene) and the robustness of the ring-opening chemistry.

Introduction & Molecule Analysis[1]

Target Molecule: 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol Molecular Formula: C₁₁H₁₇NO Molecular Weight: 179.26 g/mol [1]

This compound features a 3,4-dimethylphenyl moiety attached to a 3-carbon amino-alcohol chain.[1] Unlike norephedrine-type compounds (which possess a vicinal amino-alcohol motif directly attached to the ring), this molecule contains a methylene spacer between the aromatic ring and the chiral center, classifying it as a 1-amino-3-arylpropan-2-ol . This skeleton is synthetically significant as a homolog of octopamine derivatives and a precursor to complex heterocyclic scaffolds.

Retrosynthetic Analysis

The most logical disconnection is at the C2-C3 bond or the C1-N bond.

  • Route A (Primary): Nucleophilic attack of a 3,4-dimethylphenylmagnesium species on epichlorohydrin , followed by amination. This builds the C3-C2 bond and the C1-N functionality sequentially.

  • Route B (Alternative): Epoxidation of 4-allyl-1,2-dimethylbenzene followed by ring opening with ammonia. (Less preferred due to precursor availability).

Experimental Protocol: Grignard-Epichlorohydrin Route

This protocol uses 4-Bromo-1,2-dimethylbenzene as the starting material.[2][3][4][5][6] The synthesis proceeds in two main stages:

  • Coupling: Formation of the chlorohydrin intermediate via Grignard addition to epichlorohydrin.

  • Amination: Nucleophilic displacement of the chloride by ammonia to yield the final amino alcohol.

Stage 1: Synthesis of 1-Chloro-3-(3,4-dimethylphenyl)propan-2-ol

Reagents:

  • 4-Bromo-1,2-dimethylbenzene (Starting Material)[2][3][4][5][6]

  • Magnesium turnings (Mg)

  • Epichlorohydrin (1-Chloro-2,3-epoxypropane)

  • Copper(I) Iodide (CuI) - Catalyst for regioselectivity

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat.[7] aq.)

Procedure:

  • Grignard Preparation:

    • In a flame-dried 3-neck flask under Nitrogen (N₂), place 1.2 eq of Mg turnings.

    • Add a crystal of iodine and cover with minimal anhydrous THF.

    • Add 1.0 eq of 4-Bromo-1,2-dimethylbenzene dissolved in THF dropwise. Initiate the reaction with gentle heating (heat gun) if necessary.

    • Once initiated, maintain a gentle reflux by controlling the addition rate. After addition, reflux for 1 hour to ensure complete formation of 3,4-Dimethylphenylmagnesium bromide . Cool to -20°C.

  • Epoxide Opening (Coupling):

    • In a separate flask, dissolve 1.2 eq of Epichlorohydrin in anhydrous THF and cool to -20°C.

    • Add 5 mol% CuI to the Grignard solution. (Note: Copper catalysis promotes S_N2 attack at the less hindered epoxide carbon, preserving the C-Cl bond).

    • Slowly cannulate the Grignard solution into the Epichlorohydrin solution over 30 minutes, maintaining the temperature below -10°C.

    • Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • Work-up:

    • Quench the reaction with saturated NH₄Cl solution.[7]

    • Extract with Diethyl Ether (3x).[7]

    • Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

    • Purification: The crude oil (Chlorohydrin intermediate) can often be used directly. If necessary, purify via flash column chromatography (Hexanes/EtOAc).

Stage 2: Amination to 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol

Reagents:

  • 1-Chloro-3-(3,4-dimethylphenyl)propan-2-ol (Intermediate from Stage 1)

  • Ammonium Hydroxide (28-30% NH₃ in H₂O) OR Liquid Ammonia in Methanol

  • Ethanol (Solvent)[8]

Procedure:

  • Nucleophilic Displacement:

    • Dissolve the chlorohydrin intermediate in Ethanol (approx. 0.5 M concentration).[9]

    • Add excess Ammonium Hydroxide (10-20 eq) or use a saturated solution of NH₃ in Methanol. Excess ammonia is critical to prevent the formation of secondary/tertiary amines (dimers).

    • Seal the reaction vessel (pressure tube or autoclave recommended) and heat to 60-80°C for 12-24 hours.

  • Isolation:

    • Cool the vessel and carefully vent excess ammonia.

    • Concentrate the solvent to remove ethanol and water.

    • Acidify the residue with 1M HCl to form the water-soluble hydrochloride salt. Wash this aqueous layer with Ether to remove non-basic impurities (unreacted chlorohydrin).

    • Basify the aqueous layer with NaOH (pH > 12) to liberate the free amine.

    • Extract with Dichloromethane (DCM) (3x).

    • Dry over Na₂SO₄ and concentrate to yield the crude amino alcohol.

  • Final Purification:

    • Recrystallize the free base from EtOAc/Hexanes or convert to the Hydrochloride salt (using HCl/Ether) for crystallization from Ethanol/Ether.

Critical Process Parameters & Data

Stoichiometry Table
ReagentEquivalentsRoleCritical Note
4-Bromo-1,2-dimethylbenzene 1.0PrecursorEnsure high purity (>98%)
Magnesium Turnings 1.2Grignard ReagentFlame-dry glassware is mandatory
Epichlorohydrin 1.2 - 1.5ElectrophileToxic/Carcinogenic; Handle in hood
Copper(I) Iodide 0.05 (5 mol%)CatalystEssential for regioselective ring opening
Ammonia (aq/MeOH) 15.0 - 20.0NucleophileLarge excess prevents dimerization
Troubleshooting Guide
  • Low Yield in Step 1: Often caused by moisture killing the Grignard. Ensure THF is distilled from Sodium/Benzophenone.

  • Regioselectivity Issues: If the Grignard attacks the C-Cl bond instead of the epoxide, you will get an alkylated epoxide. Use CuI catalyst and keep the temperature low (-20°C) during addition.

  • Poly-alkylation in Step 2: If the product contains secondary amines (dimers), increase the ratio of Ammonia to Chlorohydrin.

Visualizations

Reaction Scheme & Workflow

The following diagram illustrates the chemical transformation and the logical flow of the synthesis.

SynthesisPath Start 4-Bromo-1,2-dimethylbenzene (Starting Material) Grignard Grignard Reagent (Ar-MgBr) Start->Grignard Mg, THF Reflux Chlorohydrin Intermediate: 1-Chloro-3-(3,4-dimethylphenyl)propan-2-ol Grignard->Chlorohydrin CuI (cat), -20°C + Epichlorohydrin Epichlor Epichlorohydrin (Electrophile) Epichlor->Chlorohydrin Target Target: 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol Chlorohydrin->Target NH3 (aq/alc) 60-80°C, Pressure Ammonia NH3 (Excess) Ammonia->Target

Caption: Reaction scheme for the synthesis of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol via Grignard addition.

Work-up Logic Flow

Workup Crude Crude Reaction Mixture (Post-Amination) Acidify Acidify with 1M HCl (Form Amine Salt) Crude->Acidify Wash Wash with Ether (Remove Neutrals) Acidify->Wash Basify Basify with NaOH (pH > 12) Wash->Basify Aqueous Layer Extract Extract into DCM Basify->Extract Final Pure Product (Free Base) Extract->Final Dry & Evaporate

Caption: Acid-Base extraction workflow to purify the amino alcohol from non-basic impurities.

References

  • Org. Synth. 1925, 4, 11. Reaction of Grignard Reagents with Epichlorohydrin.Link

  • Hu, X., et al. (2010). Copper-Catalyzed Ring Opening of Epoxides with Grignard Reagents. Journal of the American Chemical Society. Link

  • PubChem Compound Summary. 1-Amino-3-phenoxypropan-2-ol derivatives (Structural Analogs).Link

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard reference for Epoxide Aminolysis and Grignard Chemistry).

Sources

Method

Application Note: Pharmacological Characterization of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol in Adrenergic Receptor Studies

Abstract & Introduction 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol is a synthetic phenylpropanolamine derivative utilized in neuropharmacology and medicinal chemistry as a structural probe for Adrenergic Receptors (ARs) ....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1-Amino-3-(3,4-dimethylphenyl)propan-2-ol is a synthetic phenylpropanolamine derivative utilized in neuropharmacology and medicinal chemistry as a structural probe for Adrenergic Receptors (ARs) . Structurally, it represents a lipophilic, non-catechol analog of norepinephrine where the catechol hydroxyls are replaced by methyl groups (3,4-dimethyl) and the ethylamine side chain is extended to a propyl backbone.

In adrenergic research, this compound serves two primary applications:

  • Structure-Activity Relationship (SAR) Studies: Investigating the steric tolerance of the AR orthosteric binding pocket, specifically the impact of the "homo-benzylic" spacer (an extra methylene group between the aromatic ring and the hydroxylated chiral center) on receptor affinity and selectivity.

  • Metabolic Stability Profiling: Acting as a COMT-resistant surrogate for catecholamines to study receptor kinetics without the rapid degradation typical of endogenous ligands.

This guide details the protocols for solubilization, radioligand binding assays (affinity), and functional cAMP accumulation assays (efficacy) to characterize its profile against


 and 

adrenergic receptors.

Chemical Properties & Handling

Before initiating biological assays, proper handling is critical due to the compound's lipophilicity and basic amine functionality.

PropertySpecification
IUPAC Name 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Solubility DMSO (up to 100 mM), Ethanol (up to 50 mM), Water (poor, requires pH adjustment)
Storage -20°C, desiccated, protected from light
pKa (Predicted) ~9.5 (Amine), ~14 (Alcohol)

Reagent Preparation Protocol:

  • Stock Solution (10 mM): Dissolve 1.79 mg of compound in 1 mL of anhydrous DMSO. Vortex for 30 seconds.

  • Working Solution: Dilute the stock 1:1000 in assay buffer (e.g., HBSS + 0.1% BSA) immediately before use to prevent precipitation.

  • Stability: The DMSO stock is stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles.

Mechanism of Action & Signaling Pathway

The compound targets the Orthosteric Binding Site of G-protein Coupled Adrenergic Receptors. The 3,4-dimethylphenyl moiety mimics the catechol ring of norepinephrine, engaging in hydrophobic interactions with aromatic residues (e.g., Phe290 in


-AR), while the 

-hydroxyl and amine groups form hydrogen bonds with Asp113 and Ser203/204/207.

The "homo" extension (propyl vs. ethyl chain) alters the distance between the aromatic anchor and the amine, often converting full agonists into partial agonists or antagonists by preventing the conformational shift required for full Gs-protein coupling.

Signaling Pathway Visualization

The following diagram illustrates the canonical


-adrenergic signaling cascade activated or modulated by the compound.

AdrenergicSignaling Ligand 1-Amino-3-(3,4-dimethylphenyl) propan-2-ol Receptor Beta-Adrenergic Receptor (GPCR) Ligand->Receptor Binding (Kd) Gs Gs Protein (Heterotrimeric) Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Synthesis ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Relaxation) PKA->Response Phosphorylation

Caption: Canonical Gs-coupled signaling pathway investigated to determine the intrinsic efficacy of the compound.

Protocol 1: Radioligand Binding Assay (Affinity)

This protocol determines the binding affinity (


) of the compound for 

or

ARs using membrane preparations.
Materials
  • Membranes: CHO-K1 cells overexpressing human

    
    -AR (commercially available or in-house prep).
    
  • Radioligand: [

    
    I]-Cyanopindolol (High affinity antagonist, 
    
    
    
    pM).
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific Binding (NSB) Control: Propranolol (10

    
    M).
    
Step-by-Step Methodology
  • Preparation: Dilute membranes in Assay Buffer to a concentration of 5-10

    
    g protein/well.
    
  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding: Membrane + Radioligand (50 pM final).

    • NSB: Membrane + Radioligand + Propranolol.

    • Test: Membrane + Radioligand + Test Compound (Concentration range:

      
       M to 
      
      
      
      M, 11 points).
  • Incubation: Incubate plates for 90 minutes at 25°C (equilibrium).

  • Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl).

  • Detection: Dry filters and count radioactivity using a Gamma Counter.

Data Analysis

Calculate the


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is its dissociation constant.

Protocol 2: Functional cAMP Accumulation Assay (Efficacy)

To determine if the compound acts as an agonist , antagonist , or inverse agonist , measure downstream cAMP production.

Materials
  • Cells: HEK293 stably expressing

    
    -AR.
    
  • Detection Kit: TR-FRET cAMP kit (e.g., LANCE or HTRF) or GloSensor cAMP.

  • Stimulation Buffer: HBSS + 500

    
    M IBMX (Phosphodiesterase inhibitor) + 0.1% BSA.
    
Step-by-Step Methodology
  • Cell Seeding: Plate 2,000 cells/well in a 384-well low-volume white plate.

  • Compound Addition:

    • Agonist Mode: Add compound (serial dilution) and incubate for 30 mins at RT.

    • Antagonist Mode: Add compound (serial dilution) + Reference Agonist (Isoproterenol at EC

      
       concentration).
      
  • Detection: Add detection reagents (Eu-cryptate labeled anti-cAMP antibody + d2-labeled cAMP analog).

  • Incubation: Incubate for 1 hour at RT in the dark.

  • Read: Measure Time-Resolved Fluorescence (Excitation: 320 nm; Emission: 615 nm & 665 nm).

Data Interpretation[1][2][3][4]
  • Full Agonist: Reaches 100% of Isoproterenol response.

  • Partial Agonist: Plateaus between 10-90% response.

  • Antagonist: Inhibits Isoproterenol response (calculate

    
    ).
    

Experimental Workflow Diagram

The following flowchart summarizes the integrated workflow for characterizing the compound.

Workflow cluster_Binding Phase 1: Binding Affinity cluster_Function Phase 2: Functional Activity Start Compound Reconstitution (DMSO Stock) QC Quality Control (LC-MS Verification) Start->QC Binding Radioligand Displacement ([125I]-Cyanopindolol) QC->Binding Analysis1 Calculate Ki (Cheng-Prusoff) Binding->Analysis1 cAMP cAMP Accumulation (TR-FRET / GloSensor) Analysis1->cAMP If Ki < 10 µM ModeCheck Agonist vs Antagonist Mode cAMP->ModeCheck Analysis2 Calculate EC50 / IC50 ModeCheck->Analysis2

Caption: Integrated workflow from compound preparation to functional profiling.

References

  • Baker, J. G. (2010). The selectivity of

    
    -adrenoceptor agonists at human 
    
    
    
    ,
    
    
    and
    
    
    adrenoceptors. British Journal of Pharmacology, 160(5), 1048–1061. Link
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Link
  • PubChem Compound Summary. (2024). 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol. National Center for Biotechnology Information. Link

  • ChemScene. (2024). Product Data Sheet: (1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-ol.[1] Link (Note: Isomers may vary, verify CAS).

Sources

Application

Green chemistry approaches to synthesizing dimethylphenyl amino alcohols

Application Note & Protocol Topic: Greener Pathways in Pharmaceutical Synthesis: Advanced Methods for Crafting Dimethylphenyl Amino Alcohols Audience: Researchers, scientists, and drug development professionals. Abstract...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Greener Pathways in Pharmaceutical Synthesis: Advanced Methods for Crafting Dimethylphenyl Amino Alcohols

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dimethylphenyl amino alcohols are a critical class of chiral building blocks, forming the structural core of numerous active pharmaceutical ingredients (APIs), most notably ephedrine and its analogues. Traditional synthetic routes to these compounds often rely on stoichiometric reagents, hazardous solvents, and energy-intensive conditions, posing significant environmental and safety challenges. This application note details green chemistry approaches for the synthesis of dimethylphenyl amino alcohols, focusing on biocatalytic and advanced chemo-catalytic strategies. We provide in-depth protocols for enzymatic reductive amination using engineered amine dehydrogenases (AmDHs) and for visible-light photocatalysis in aqueous media. These methods offer superior enantioselectivity, milder reaction conditions, and a significantly improved environmental footprint, aligning with the modern imperatives of sustainable pharmaceutical manufacturing.

The Green Imperative in Synthesizing Chiral Amino Alcohols

The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical development, as the chirality of a molecule is intrinsically linked to its efficacy and safety.[1] Dimethylphenyl amino alcohols, with their two contiguous stereocenters, present a considerable synthetic challenge. Conventional methods, such as those involving stoichiometric metal hydrides or hazardous halogenating agents, generate substantial chemical waste and often require cryogenic conditions or high pressures.[2][3]

Green chemistry offers a paradigm shift, prioritizing process safety, waste reduction, and energy efficiency. For the synthesis of complex molecules like dimethylphenyl amino alcohols, the most impactful green strategies include:

  • Biocatalysis: Utilizing enzymes or whole-cell systems to perform highly selective transformations under mild, aqueous conditions.[4][5]

  • Catalysis over Stoichiometry: Employing catalytic amounts of reagents to minimize waste and improve atom economy.

  • Benign Solvents: Replacing volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or performing reactions under solvent-free conditions.[6][7]

  • Renewable Feedstocks: Designing synthetic pathways that begin from bio-based starting materials.

This guide focuses on the practical application of these principles to provide safer, more sustainable, and highly efficient routes to this vital class of pharmaceutical intermediates.

Biocatalytic Synthesis: The Power of Engineered Enzymes

Biocatalysis has emerged as a transformative technology for producing optically pure pharmaceuticals.[4] Engineered enzymes, particularly amine dehydrogenases (AmDHs), offer a direct and highly efficient route to chiral amino alcohols via the asymmetric reductive amination of α-hydroxy ketones.[8][9] This approach is exceptionally green as it often uses ammonia as the amine source and generates water as the primary byproduct.

Mechanism & Rationale

Engineered AmDHs, derived from robust amino acid dehydrogenases, catalyze the direct conversion of a ketone to a chiral amine. The reaction proceeds via the formation of an imine intermediate, which is then stereoselectively reduced by a hydride from a cofactor (typically NADH or NADPH). The key advantages are:

  • Exceptional Stereoselectivity: Engineered enzymes can deliver products with >99% enantiomeric excess (ee), eliminating the need for chiral resolution steps.[8][9]

  • Mild Conditions: Reactions are typically run in aqueous buffers at or near ambient temperature and pressure.

  • Atom Economy: The direct amination of a ketone is a highly atom-economical process.

Biocatalytic_Reductive_Amination Substrate α-Hydroxy Ketone (e.g., 1-phenyl-1-hydroxy-2-propanone) Enzyme Engineered Amine Dehydrogenase (AmDH) Substrate->Enzyme Binds to active site Ammonia Ammonia (NH₃) (Amine Source) Ammonia->Enzyme Cofactor_ox NAD(P)⁺ Enzyme->Cofactor_ox Product Chiral Amino Alcohol (e.g., Norephedrine) Enzyme->Product Releases Product Water H₂O (Byproduct) Enzyme->Water Cofactor_regen Cofactor Regeneration System (e.g., GDH/Glucose) Cofactor_ox->Cofactor_regen Cofactor_red NAD(P)H Cofactor_red->Enzyme Hydride Donation Cofactor_regen->Cofactor_red Regenerates Photocatalytic_Synthesis Start Start: N-Aryl Amino Acid + Aldehyde/Ketone in Water Catalyst_ground Photocatalyst [PC] Start->Catalyst_ground SET1 Single Electron Transfer (SET) from Amino Acid Start->SET1 Coupling Radical Coupling with Carbonyl Compound Start->Coupling Light Visible Light (e.g., Blue LED) Light->Catalyst_ground Excitation Catalyst_excited Excited Catalyst [PC]* Catalyst_excited->SET1 SET1->Catalyst_ground Catalyst Regeneration Radical_gen α-Amino Radical Generation (via Decarboxylation) SET1->Radical_gen Radical_gen->Coupling Intermediate Radical Intermediate Coupling->Intermediate SET2 Reduction & Protonation Intermediate->SET2 SET2->Catalyst_ground Catalyst Regeneration Product Final Product: 1,2-Amino Alcohol SET2->Product

Caption: Photocatalytic cycle for aqueous amino alcohol synthesis.

Protocol: Visible-Light Synthesis of a 1,2-Amino Alcohol

This protocol outlines the synthesis of 2-(dimethylamino)-1-phenylethanol from N,N-dimethylglycine and benzaldehyde.

Materials:

  • N,N-dimethylglycine

  • Benzaldehyde

  • Photocatalyst, e.g., Ir(ppy)₃ (Tris(2-phenylpyridine)iridium(III))

  • Sodium ascorbate (reductant)

  • Deionized water

  • Dichloromethane (DCM) for extraction

  • Anhydrous magnesium sulfate

Instrumentation:

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Blue LED light source (450 nm)

  • Standard laboratory glassware

Procedure:

  • Vessel Preparation: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add N,N-dimethylglycine (129 mg, 1.25 mmol), benzaldehyde (106 mg, 1.0 mmol), Ir(ppy)₃ (6.5 mg, 0.01 mmol, 1 mol%), and sodium ascorbate (297 mg, 1.5 mmol).

  • Degassing: Add 10 mL of deionized water. Seal the tube and degas the mixture by bubbling argon through the solution for 15 minutes.

    • Rationale: Oxygen can quench the excited state of the photocatalyst, so removing it is crucial for reaction efficiency.

  • Irradiation: Place the sealed tube approximately 5 cm from a blue LED lamp and begin vigorous stirring. If necessary, use a small fan to maintain the reaction at room temperature (~25°C).

  • Reaction Monitoring: Continue irradiation for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS until the benzaldehyde is consumed.

  • Workup: Upon completion, quench the reaction by opening it to the air. Add 20 mL of water and extract the mixture with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure amino alcohol.

Comparative Analysis of Synthetic Routes

To provide a clear overview for process chemists and researchers, the following table compares the traditional, biocatalytic, and photocatalytic approaches based on key green chemistry metrics.

MetricTraditional Method (e.g., Grignard/Reduction)Biocatalytic (AmDH)Photocatalytic (Aqueous)
Primary Solvents THF, Diethyl Ether, Toluene (VOCs)Water / Aqueous BufferWater
Operating Temp. -78°C to 100°C (High Energy)25-40°C (Low Energy)~25°C (Low Energy)
Key Reagents Organometallics, Metal Hydrides (Stoichiometric)Enzyme (Catalytic), NH₃Photocatalyst (Catalytic)
Stereoselectivity Often low to moderate; requires chiral auxiliariesExcellent (>99% ee)Typically racemic (achiral)
Byproducts Metal salts, organic wasteWater, depleted cofactorCO₂, oxidized reductant
Safety Concerns Pyrophoric reagents, hazardous solventsMinimal (standard bio-lab)Minimal
Atom Economy Low to ModerateHighModerate to High

Conclusion and Future Outlook

The synthesis of dimethylphenyl amino alcohols has been significantly advanced by the application of green chemistry principles. Biocatalytic routes using engineered enzymes like AmDHs stand out for their unparalleled stereoselectivity and mild, aqueous reaction conditions, making them ideal for pharmaceutical applications where enantiopurity is paramount. [8][9]Concurrently, emerging chemo-catalytic methods such as visible-light photocatalysis provide innovative, energy-efficient pathways that drastically reduce reliance on traditional organic solvents. Future research will likely focus on the engineering of novel enzymes with broader substrate scopes and enhanced stability, as well as the development of non-precious metal photocatalysts to further improve the cost-effectiveness and sustainability of these syntheses. The integration of these green approaches into industrial-scale manufacturing will be crucial for developing the next generation of pharmaceuticals in an environmentally responsible manner.

References

  • Ingram, C.U. (2006). Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. University of London. Available at: [Link]

  • Ye, L., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Chen, G., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis. Available at: [Link]

  • Patel, R.N. (2013). Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. Biomolecules. Available at: [Link]

  • Patel, R.N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Available at: [Link]

  • Płotka-Wasylka, J. (2012). A Green Chemistry "environmentally friendly" approach to the synthesis of chloro-intermediates of ephedrine/pseudoephedrine. Advances in Chemical and Mechanical engineering. Available at: [Link]

  • Contreras-Sánchez, A., et al. (2023). Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2017). Method for manufacturing ephedrine or pseudoephedrine and ephedrine or pseudoephedrine intermediate. Google Patents.
  • Li, W., et al. (2018). Synthesis of 1,2-amino alcohols by decarboxylative coupling of amino acid derived α-amino radicals to carbonyl compounds via visible-light photocatalyst in water. Green Chemistry. Available at: [Link]

  • S. Mondal, et al. (2021). Solvent-free synthesis of amino-alcohol and amino-diol. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2024). A Comprehensive Review of Ephedrine Analogues: Varieties, Abuse and Synthesis Methodologies. ResearchGate. Available at: [Link]

  • Bhaumik, A., et al. (2014). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Scientific Research Publishing. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol

Topic: High-Efficiency Synthesis of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol via Aminolysis Ticket ID: #CHEM-OPT-882 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Efficiency Synthesis of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol via Aminolysis Ticket ID: #CHEM-OPT-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [Priority: High]

Executive Summary & Diagnostic Triage

User Query: "My reaction yield is stuck below 45%. I see multiple spots on TLC, and I'm losing product during workup. How do I fix this?"

Technical Assessment: The synthesis of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol typically involves the nucleophilic ring-opening of 2-(3,4-dimethylbenzyl)oxirane with ammonia. Low yields in this transformation are classically caused by three competing failure modes:

  • Oligomerization (The "Polyamination" Trap): The product (primary amine) is more nucleophilic than ammonia, reacting with remaining epoxide to form dimers (secondary amines).

  • Regio-irregularity: Attack at the hindered C2 position rather than the terminal C1.

  • Phase Transfer Loss: The target amino-alcohol is highly amphiphilic and often lost to the aqueous phase during extraction.

Diagnostic Flowchart

Use this logic to identify your specific bottleneck.

DiagnosticTriage Start Analyze Reaction Mixture (LCMS/TLC) Q1 Is starting material (Epoxide) consumed? Start->Q1 Issue_Kinetics ISSUE: Kinetic Stalling Sol: Increase Temp or Lewis Acid Cat. Q1->Issue_Kinetics No Q2 Is the major impurity M+ Product Mass? Q1->Q2 Yes Issue_Oligomer ISSUE: Over-Alkylation (Dimerization) Sol: Increase NH3 Equivalents (20x-50x) Q2->Issue_Oligomer Yes (Dimer found) Q3 Is the crude yield high, but isolated yield low? Q2->Q3 No Issue_Workup ISSUE: Partition Coefficient Failure Sol: Salting Out / n-BuOH Extraction Q3->Issue_Workup Yes Success Target Yield > 85% Q3->Success No

Figure 1: Diagnostic logic for identifying yield-limiting factors in epoxide aminolysis.

The "Golden Route" Protocol

This optimized protocol addresses the kinetic and thermodynamic pitfalls identified above. It replaces standard aqueous ammonia methods with a biphasic or homogeneous co-solvent system.

Reagents & Stoichiometry
ComponentRoleStandard Equiv.Optimized Equiv. Rationale
Epoxide Precursor Substrate1.01.0 2-(3,4-dimethylbenzyl)oxirane
Ammonia (

)
Nucleophile5-1030-50 Suppresses dimerization (Le Chatelier’s principle) [1].
Solvent MediumWateriPrOH /

(1:1)
Homogenizes the lipophilic epoxide with aqueous ammonia.
Yb(OTf)

CatalystNone0.05 - 0.1 Lewis acid activates epoxide, allowing milder temps [2].
Step-by-Step Methodology
  • Preparation of Nucleophile Pool:

    • Charge a pressure vessel (autoclave or heavy-walled glass seal tube) with Isopropanol (iPrOH) .

    • Cool to 0°C.

    • Add aqueous Ammonium Hydroxide (28-30%

      
      )  to achieve a 1:1 v/v ratio with iPrOH.
      
    • Critical: Ensure the total molar amount of

      
       is at least 40 equivalents  relative to the epoxide.
      
  • Substrate Addition:

    • Dissolve the epoxide (2-(3,4-dimethylbenzyl)oxirane) in a minimal amount of iPrOH.

    • Add Ytterbium Triflate (

      
      )  (5 mol%) to the epoxide solution (Optional but recommended for speed).
      
    • Add the epoxide solution slowly to the ammonia pool under stirring.

  • Reaction:

    • Seal the vessel.[1]

    • Heat to 60°C for 4-6 hours. (Without catalyst, 80°C for 12h may be required).

    • Monitoring: Check consumption of epoxide via TLC (Hexane:EtOAc 4:1).

  • Workup (The "Salting Out" Technique):

    • Concentrate the mixture under reduced pressure to remove excess

      
       and iPrOH. Do not distill to dryness  (risk of polymerization).
      
    • Resuspend the aqueous residue.

    • Saturation: Add solid NaCl or

      
        until the aqueous layer is saturated. This dramatically lowers the solubility of the amino-alcohol in water ("Salting Out") [3].
      
    • Extract 3x with DCM (Dichloromethane) or n-Butanol (if the product is very polar).

    • Dry organic layer over

      
      , filter, and concentrate.
      

Deep Dive Troubleshooting (FAQs)

Issue 1: "I still see a large impurity spot just above my product."

Diagnosis: This is the dimer (bis-alkylated amine). Mechanism: As the reaction proceeds, the concentration of your product (primary amine) increases. Since primary amines are better nucleophiles than ammonia, they compete for the remaining epoxide. Solution:

  • Increase Ammonia Load: You cannot compromise here. If you use 10 equivalents, you will get 10-15% dimer. Push to 50 equivalents .

  • Slow Addition: Add the epoxide dropwise to the ammonia solution. This ensures the epoxide always encounters a massive excess of

    
    .
    
Issue 2: "The reaction is too slow; I have starting material left after 24 hours."

Diagnosis: Poor solubility or insufficient activation. The 3,4-dimethylphenyl group makes the epoxide lipophilic, preventing interaction with aqueous ammonia. Solution:

  • Co-solvent Switch: Use Ethanol or Isopropanol instead of just water.

  • Lewis Acid Catalysis: Add 5-10 mol%

    
      or 
    
    
    
    . These coordinate to the epoxide oxygen, weakening the C-O bond and accelerating ring opening [2][4].
  • Microwave Irradiation: If available, run the reaction at 100°C for 20-40 mins in a sealed microwave vial. This often improves yield by reducing the time available for side-reactions [5].

Issue 3: "My crude weight is low. Where did my product go?"

Diagnosis: Your product is water-soluble. The hydroxyl group and the amine group make it highly polar. Standard ether/water extractions often fail here. Solution: Implement the Salting Out workflow visualized below.

SaltingOut Step1 Aqueous Residue (Product + Water) Step2 Add NaCl/K2CO3 (Saturation) Step1->Step2 Step3 Phase Separation (H2O molecules bind to Salt) Step2->Step3 Hofmeister Effect Result Product forced into Organic Phase Step3->Result Step4 Extraction Solvent (DCM or n-BuOH) Step4->Result Partitioning

Figure 2: The "Salting Out" mechanism to recover water-soluble amino alcohols.

Advanced Considerations: Regioselectivity

For 1-amino-3-arylpropan-2-ols, the attack must occur at the terminal carbon.

  • Steric Control: The 3,4-dimethylphenyl group provides significant bulk, naturally favoring attack at the terminal carbon (C1) over the internal carbon (C2).

  • Electronic Control: In protic solvents (MeOH/Water), the transition state is stabilized by hydrogen bonding, favoring the

    
    -like attack at the less hindered position.
    
  • Warning: Do not use strong acids or anhydrous conditions without a specific catalyst, as this can shift the mechanism toward

    
     (carbocation character), which might favor attack at C2 (benzylic-like position), leading to the wrong isomer [6].
    

References

  • ACS GCI Pharmaceutical Roundtable. Reagent Guides: Avoiding Over-alkylation. American Chemical Society. Link

  • Pastó, M., et al. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia.[1] Tetrahedron Letters, 44(45), 8369–8372. Link

  • Cohen, S., et al. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development. Link

  • Chini, M., et al. (1990). Metal salts as new catalysts for the regioselective opening of epoxides. Tetrahedron Letters.[1]

  • Chemistry Steps. Regioselectivity of Epoxide Ring Opening.Link

Sources

Optimization

Technical Support Center: High-Purity Synthesis of 3,4-Dimethylphenylpropanolamine

Current Status: Operational Ticket ID: CHEM-34-DMPP-SYNTH Assigned Specialist: Senior Application Scientist Executive Summary This guide addresses the synthesis of 1-(3,4-dimethylphenyl)-2-amino-1-propanol (a 3,4-dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational
Ticket ID: CHEM-34-DMPP-SYNTH
Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the synthesis of 1-(3,4-dimethylphenyl)-2-amino-1-propanol (a 3,4-dimethyl analog of phenylpropanolamine/norephedrine).

Critical Warning: The presence of the 3,4-dimethyl moiety on the phenyl ring significantly increases the electron density compared to unsubstituted phenylpropanolamine. This electronic effect makes the benzylic hydroxyl group highly labile , increasing the risk of hydrogenolysis (over-reduction to 3,4-dimethylamphetamine) during catalytic hydrogenation. This guide prioritizes the


-Oximinoketone Route  (Propiophenone 

Isonitroso

Reduction) as it is the industry standard for amino-alcohol synthesis.

Module 1: The Nitrosation Phase (Precursor Synthesis)

Context: The conversion of 3,4-dimethylpropiophenone to


-isonitroso-3,4-dimethylpropiophenone using alkyl nitrites (butyl or methyl nitrite) and acid catalysis.
Q1: My reaction mixture turns into a dark, viscous tar instead of crystallizing. What is happening?

Diagnosis: Thermal runaway causing polymerization or "over-nitrosation." Technical Explanation: The nitrosation of propiophenone is exothermic. If the temperature exceeds 30–40°C during the addition of the alkyl nitrite, the generated


-oximinoketone can undergo acid-catalyzed condensation or degradation. The 3,4-dimethyl substitution makes the aromatic ring more nucleophilic, potentially leading to ring nitrosation side products which polymerize.

Troubleshooting Protocol:

  • Cryogenic Control: Maintain internal temperature strictly between -5°C and 5°C during the addition of the alkyl nitrite.

  • Acid Regulation: Do not add all acid catalyst (HCl/Isopropanol) at once. Co-feed the acid and the nitrite to maintain a steady stoichiometric ratio.

  • Quench Immediately: Once the starting ketone is consumed (verify via TLC/HPLC), quench the reaction immediately with ice water to precipitate the oxime and stop side reactions.

Q2: I am seeing low yields of the oxime intermediate. Is my catalyst dead?

Diagnosis: Incomplete enolization or moisture contamination. Technical Explanation: The reaction proceeds via the enol form of the ketone.

  • Moisture: Excess water hydrolyzes the alkyl nitrite before it reacts with the enol.

  • Induction Period: The reaction has an induction period. If you rush the addition before the reaction initiates (indicated by a color change to reddish-brown), reagents accumulate and then react violently (see Q1).

Corrective Action:

  • Dry Solvents: Ensure the ether/THF solvent is anhydrous.

  • Initiation Check: Add 10% of the nitrite and acid, wait for the color change (initiation), then proceed with the dropwise addition.

Module 2: The Hydrogenation Phase (Critical Reduction)

Context: Catalytic reduction of


-isonitroso-3,4-dimethylpropiophenone to the target amino alcohol.
Q3: CRITICAL - I am detecting significant amounts of 3,4-dimethylamphetamine (de-oxy byproduct). How do I stop the loss of the hydroxyl group?

Diagnosis: Benzylic Hydrogenolysis. Technical Explanation: This is the most common failure mode for this specific molecule. The electron-donating methyl groups at the 3,4-positions stabilize the benzylic carbocation intermediate. Under standard hydrogenation conditions (Pd/C, Acidic media), the C-O bond is cleaved after the ketone reduces to the alcohol, stripping the oxygen.

Troubleshooting Protocol (The "Anti-Stripping" System):

  • Switch Catalyst: Palladium (Pd/C) is notorious for hydrogenolysis.[1] Switch to Platinum oxide (Adams' catalyst) or Raney Nickel . Platinum is far less aggressive toward benzylic C-O bonds.

  • Remove Acid: Do NOT use acidic solvents (like acetic acid) or HCl equivalents during hydrogenation. Acid protonates the hydroxyl group, turning it into a good leaving group (

    
    ), facilitating cleavage.
    
    • Recommendation: Hydrogenate in neutral methanol or ethanol.

  • Pressure/Temp: Lower the temperature to <25°C. Hydrogenolysis has a higher activation energy than carbonyl/oxime reduction; keeping the energy low favors the kinetic product (amino alcohol).

Q4: The product contains dimeric secondary amines (Bis-alkylation).

Diagnosis: Condensation of the intermediate imine with the reduced amine. Technical Explanation: During reduction, the oxime reduces to an imine, then to the primary amine. The formed primary amine can attack a neighboring imine (or unreacted ketone), forming a dimer which then reduces to a secondary amine impurity.

Corrective Action:

  • The "Ammonia Blanket": Saturate the hydrogenation solvent with anhydrous ammonia gas or use methanolic ammonia. The excess ammonia shifts the equilibrium away from dimer formation (Mass Action Law) and suppresses the nucleophilic attack of the primary amine.

  • High Pressure: Increase

    
     pressure (>50 psi). Rapid reduction of the imine decreases its lifetime in solution, statistically reducing the chance of dimerization.
    

Module 3: Stereochemical Control

Q5: I need the Erythro isomer (Norephedrine analog), but I’m getting a mix. How do I steer selectivity?

Diagnosis: Catalyst-dependent diastereoselectivity. Technical Explanation:

  • Catalytic Hydrogenation (Pd/Pt/Ni): Generally favors the Erythro (cis-like) isomer due to the mechanism of hydrogen adsorption on the metal surface (haptophilicity). The molecule sits flat; hydrogen adds from the catalyst surface to the least hindered face.

  • Hydride Reduction (NaBH4/LiAlH4): If you reduce the ketone stepwise (e.g., Aminoketone

    
     Aminoalcohol), hydride attack is governed by Cram's Rule or Felkin-Anh models, often yielding different ratios (often Threo-favored if not chelated).
    

Protocol for Erythro Dominance:

  • Use Catalytic Hydrogenation (PtO2 or Pd/C) in non-polar solvents.

  • Note: If you require the Threo isomer (Norpseudoephedrine analog), perform a dissolving metal reduction (Na/Ethanol) or use specific hydride reducing agents on the protected aminoketone.

Visualizing the Reaction Pathways

The following diagram maps the critical divergence points where side reactions occur.

G Start 3,4-Dimethylpropiophenone Nitrosation Nitrosation (Alkyl Nitrite / H+) Start->Nitrosation Oxime α-Isonitroso Intermediate (Key Precursor) Nitrosation->Oxime < 30°C Tar Polymer/Tar (Thermal Runaway) Nitrosation->Tar > 40°C (Over-nitrosation) Reduction Catalytic Hydrogenation (H2 / Catalyst) Oxime->Reduction Imine Imine Intermediate Reduction->Imine Target TARGET: 3,4-Dimethylphenylpropanolamine (Amino Alcohol) Imine->Target PtO2 / Neutral pH Amphetamine SIDE REACTION: 3,4-Dimethylamphetamine (Hydrogenolysis) Imine->Amphetamine Pd/C + Acid (Over-reduction) Dimer SIDE REACTION: Dimer (Secondary Amine) Imine->Dimer Low Pressure H2 No Ammonia

Caption: Reaction flowchart highlighting critical control points. Red pathways indicate failure modes (hydrogenolysis and dimerization) driven by incorrect catalyst or pH conditions.

Summary Data: Optimization Matrix

VariableCondition A (High Risk)Condition B (Optimized)Mechanistic Impact
Catalyst Pd/C (Palladium on Carbon)PtO2 (Adams') or Raney Ni Pd facilitates benzylic C-O cleavage (Hydrogenolysis). Pt is gentler on oxygenated benzylic centers.
Solvent pH Acidic (AcOH/HCl)Neutral / Basic (NH3) Acid protonates the -OH, making it a leaving group. Neutral pH preserves the alcohol.
H2 Pressure Atmospheric / LowMedium/High (>50 psi) High pressure speeds up imine reduction, reducing the window for dimerization.
Temp (Nitrosation) > 40°C-5°C to 5°C High temp causes polymerization of the electron-rich aromatic ring.

References

  • Preparation of Isonitrosopropiophenone

    • Title: Isonitrosopropiophenone (Organic Syntheses Procedure)[2]

    • Source: Organic Syntheses, Coll.[2][3] Vol. 3, p.191 (1955).

    • URL:[Link]

    • Relevance: Foundational protocol for the nitrosation of propiophenone deriv
  • Mechanisms of Hydrogenolysis

    • Title: Hydrogenolysis of Benzylic Alcohols and Amines
    • Source: Thieme Connect / Science of Synthesis
    • URL:[Link]

    • Relevance: Explains the mechanism of C-O bond cleavage in benzylic positions using Pd c
  • Stereoselective Synthesis of Phenylpropanolamines

    • Title: High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers[4]

    • Source: ChemBioChem (via PubMed/NIH)
    • URL:[Link]

    • Relevance: Contrasts chemical vs. enzymatic routes and highlights stereochemical challenges (Erythro/Threo).
  • Reductive Amination Troubleshooting

    • Title: Reductive Amination, and How It Works[5][6]

    • Source: Master Organic Chemistry
    • URL:[Link]

    • Relevance: General troubleshooting for minimizing dimer form

Sources

Troubleshooting

Technical Support Hub: Enantiopurification of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol

Status: Active Ticket ID: RES-34-DMP Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Executive Summary This guide addresses the resolution of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol , a -amin...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: RES-34-DMP Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary

This guide addresses the resolution of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol , a


-amino alcohol structurally analogous to norephedrine-type derivatives. The presence of both a basic primary amine and a secondary hydroxyl group creates specific challenges:
  • Solubility: The 3,4-dimethyl substitution increases lipophilicity, often causing diastereomeric salts to "oil out" rather than crystallize in polar solvents.

  • Chemo-selectivity: The amine is more nucleophilic than the alcohol, complicating enzymatic acylation strategies unless the amine is protected or the enzyme is highly chemoselective.

This hub is structured as a series of Troubleshooting Tickets and Standard Operating Procedures (SOPs) to guide you through Chemical Resolution (Tier 1), Biocatalysis (Tier 2), and Analytical Validation (Tier 3).

Module 1: Chemical Resolution (Diastereomeric Salt Formation)

Primary Protocol: Classical resolution via acid-base crystallization. Target Mechanism: Formation of diastereomeric salts using chiral carboxylic acids.

SOP-101: Screening Resolving Agents

For lipophilic amines like the 3,4-dimethylphenyl derivative, simple tartaric acid often fails due to poor lattice packing. We recommend "Family Screening" using agents with aromatic groups to leverage


-

interactions.
Resolving AgentSolvent SystemSuccess ProbabilitySenior Scientist Note
L-(+)-Tartaric Acid EtOH / Water (9:1)LowOften yields oils; salt is too soluble.
Dibenzoyl-L-tartaric acid (L-DBTA) MeOH / IPAHigh Benzoyl groups interact with the 3,4-dimethylphenyl ring, stabilizing the crystal lattice.
Di-p-toluoyl-L-tartaric acid (L-DTTA) Acetone / MeOHHigh Best for lipophilic amines.
(S)-Mandelic Acid IPA / MTBEMediumGood alternative if tartrates fail.
Troubleshooting Ticket #402: "The Salt is Oiling Out"

User Issue: "I added L-DBTA to my racemate in Ethanol, but instead of crystals, a sticky oil separated at the bottom."

Root Cause: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the melting point of the solvated salt is lower than the boiling point of the solvent, or when supersaturation is too high.[1] The 3,4-dimethyl group lowers the melting point compared to the unsubstituted phenyl analog.

Corrective Actions:

  • The "Cloud Point" Method:

    • Dissolve the oil by heating.

    • Add the anti-solvent (e.g., MTBE or Hexane) dropwise at reflux until a faint cloudiness persists.

    • Cool very slowly (1°C/min). Rapid cooling traps impurities and causes oiling.

  • Seed Strategy:

    • Obtain a tiny amount of solid by scratching the side of the flask with a glass rod or letting a drop evaporate on a watch glass. Use this to seed the main solution at 50°C.

  • Switch Solvents:

    • Move from protic solvents (EtOH) to aprotic/polar mixtures (Acetone/MeOH). Aprotic solvents often promote tighter crystal packing for this class of amines.

Module 2: Enzymatic Kinetic Resolution (Biocatalysis)

Alternative Protocol: Lipase-catalyzed acylation.[2][3] Advantage: Avoids crystallization issues; operates under mild conditions.

SOP-201: Kinetic Resolution Workflow

Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435). Reaction: Selective O-acylation of the (R)-enantiomer (typically), leaving the (S)-alcohol unreacted.

Workflow Diagram (DOT):

EnzymaticResolution Start Racemic 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol Step1 Dissolve in MTBE or Toluene (Avoid Ethanol/MeOH) Start->Step1 Step2 Add Acyl Donor (Vinyl Acetate or Ethyl Acetate) Step1->Step2 Step3 Add CAL-B (Novozym 435) Temp: 30-40°C Step2->Step3 Check Check Conversion (GC/HPLC) Target: 48-50% Step3->Check Check->Step3 < 45% Conv Stop Filter Enzyme Check->Stop Target Reached Sep Acid/Base Extraction Stop->Sep Result1 (S)-Alcohol (Aqueous Phase -> Basify -> Extract) Sep->Result1 Aq Phase Result2 (R)-Ester (Organic Phase -> Hydrolysis) Sep->Result2 Org Phase

Caption: Workflow for lipase-catalyzed kinetic resolution. Note the critical checkpoint at 50% conversion to maximize Enantiomeric Excess (ee).

Troubleshooting Ticket #505: "Low Selectivity (E-value < 20)"

User Issue: "The enzyme is reacting, but I'm getting a mix of enantiomers in the product. The selectivity is poor."[4]

Root Cause:

  • N-Acylation: The primary amine is reacting chemically with the acyl donor (non-enzymatic background reaction) or the enzyme is accepting the amine as a substrate.

  • Water Content: Excess water causes hydrolysis of the acyl donor or the product ester.

Corrective Actions:

  • Switch Acyl Donor: Use Isopropyl Acetate or Ethyl Acetate instead of Vinyl Acetate. Vinyl acetate produces acetaldehyde, which can form Schiff bases with the primary amine, complicating the reaction.

  • Solvent Engineering: Switch to MTBE or DIPE (Diisopropyl ether). These hydrophobic solvents preserve the enzyme's "lid" structure, enhancing stereoselectivity compared to THF or Acetonitrile.

  • Temp Control: Lower the temperature to 20°C. Selectivity (

    
    ) often increases as temperature decreases (Enthalpy-Entropy tradeoff).
    

Module 3: Analytical Validation (Chiral HPLC)

Objective: Accurate determination of Enantiomeric Excess (% ee).

SOP-301: Method Development

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose carbamates). Mode: Normal Phase (Hexane/IPA).

Troubleshooting Ticket #601: "Peak Tailing & Broadening"

User Issue: "The peaks are asymmetrical and tailing significantly. I can't integrate them accurately."

Root Cause: The basic primary amine interacts with the residual silanol groups on the silica backbone of the HPLC column. This secondary interaction causes peak broadening.

Corrective Actions:

  • Add Basic Modifier: You MUST add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. This blocks the silanol sites.

    • Recipe: Hexane : IPA : DEA (90 : 10 : 0.1).

  • Temperature: Increase column temperature to 30-35°C to improve mass transfer kinetics.

Decision Tree: Choosing the Right Method

MethodSelection Start Start Resolution Scale Scale? Start->Scale Large > 100g Scale->Large Small < 5g Scale->Small ChemRes Chemical Resolution (DBTA/DTTA) Large->ChemRes Lower Cost EnzRes Enzymatic Resolution (CAL-B) Small->EnzRes Higher Speed Fail Try Enzymatic ChemRes->Fail Oiling Out?

Caption: Strategic decision matrix based on scale and material behavior.

References

  • BenchChem Technical Support. (2025).[1][5][6] Chiral Separation of Amino Alcohol Enantiomers: Troubleshooting & Optimization. Retrieved from

  • Gotor, V., et al. (2014). Asymmetric chemoenzymatic synthesis of N-acetyl-α-amino esters based on lipase-catalyzed kinetic resolutions.[3] Tetrahedron, 70, 2264–2271.[3] Retrieved from

  • Phenomenex. (2023). Chiral HPLC Separations Guide: Amines and Amino Alcohols. Retrieved from

  • Unchained Labs. (2022). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from

  • Master Organic Chemistry. (2019). Enantiomers vs Diastereomers: Resolution Strategies. Retrieved from

Sources

Optimization

Technical Support Center: Enantioselective Synthesis of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol

Document ID: TSC-2024-AMOL-09 Subject: Troubleshooting & Optimization of Enantiomeric Excess (ee) Target Molecule: 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol (β-amino alcohol derivative) Audience: Process Chemists, Medici...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2024-AMOL-09 Subject: Troubleshooting & Optimization of Enantiomeric Excess (ee) Target Molecule: 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol (β-amino alcohol derivative) Audience: Process Chemists, Medicinal Chemists, CMC Leads

Executive Summary

This technical guide addresses the stereoselective synthesis of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol , a structural analog of norephedrine and a critical chiral intermediate for adrenergic modulators. The 3,4-dimethyl substitution on the phenyl ring increases lipophilicity compared to the parent phenylpropanolamine, introducing unique solubility and steric challenges in biocatalytic and chemical workflows.

This guide prioritizes Biocatalytic Reduction (KREDs) and Lipase-Mediated Kinetic Resolution as the primary routes to high enantiomeric excess (>99% ee), with Asymmetric Transfer Hydrogenation (ATH) as a chemical alternative.

Module 1: Biocatalytic Reduction (Ketoreductases)

Methodology: Direct asymmetric reduction of the corresponding


-amino ketone (1-amino-3-(3,4-dimethylphenyl)propan-2-one) using NADPH-dependent Ketoreductases (KREDs).
Core Protocol Workflow

The reaction relies on the stereoselective hydride transfer from NADPH to the carbonyl carbon. The 3,4-dimethyl group requires enzymes with hydrophobic binding pockets.

KRED_Workflow Substrate α-Amino Ketone (Substrate) Enzyme KRED Enzyme (Active Site) Substrate->Enzyme Binding Product Chiral Amino Alcohol (>99% ee) Enzyme->Product Release Cofactor NADPH (Reductant) Cofactor->Enzyme Hydride Transfer Recycle GDH/Glucose (Recycling System) Recycle->Cofactor Regenerates NADPH Recycle->Recycle Gluconolactone Byproduct

Figure 1: KRED biocatalytic cycle with cofactor regeneration.

Troubleshooting Guide: Low ee or Conversion
SymptomProbable CauseTechnical Intervention
Low Conversion (<50%) Substrate Inhibition: The free amine moiety can chelate active site metals or destabilize the enzyme.Protect the Amine: Convert the amine to an N-Boc or N-Cbz derivative before reduction. This prevents inhibition and increases lipophilicity, often improving reaction rates [1].
Low ee (<90%) Spontaneous Reduction: Background chemical reduction (non-enzymatic) due to trace metals.Add EDTA: Add 1–2 mM EDTA to the buffer to sequester trace metals that catalyze non-stereoselective reduction.
Precipitation Solubility Limit: The 3,4-dimethyl group makes the substrate highly hydrophobic.Co-solvent Optimization: Increase DMSO or IPA concentration to 10–20% (v/v). Ensure the specific KRED variant is solvent-tolerant.
pH Drift Gluconic Acid Buildup: If using GDH/Glucose for recycling, gluconic acid lowers pH, deactivating the KRED.Titration: Use a pH-stat or strong buffer (100 mM KPi) to maintain pH 7.0–7.5.

Expert Insight: For


-amino ketones, dynamic kinetic resolution (DKR) is often possible if the 

-center is labile. However, since the chiral center here is being formed at the ketone (C2) and the C1 is not a stereocenter, standard asymmetric reduction is sufficient.

Module 2: Lipase-Mediated Kinetic Resolution

Methodology: If the racemic alcohol is already synthesized, kinetic resolution using Candida antarctica Lipase B (CALB) is the most robust cleanup method. The lipase selectively acylates one enantiomer (typically the R-isomer), leaving the S-alcohol unreacted.

Decision Matrix: Optimization

Lipase_Resolution Start Racemic 1-Amino-3- (3,4-dimethylphenyl)propan-2-ol AcylDonor Acyl Donor Selection (Vinyl Acetate vs. Ethyl Acetate) Start->AcylDonor Solvent Solvent System (MTBE or Toluene) AcylDonor->Solvent Check Check Conversion @ 4h Solvent->Check Fast Rate too high (Low E-value) Check->Fast >60% Slow Stalled <40% Check->Slow <10% Good ~50% Conversion Check->Good Ideal Action1 Lower Temp (0-4°C) Change Solvent to Hexane Fast->Action1 Action2 Add Molecular Sieves Switch to Vinyl Acetate Slow->Action2

Figure 2: Optimization logic for Kinetic Resolution.

Critical FAQs for Resolution

Q: Why does the reaction stall at 45% conversion? A: This is often due to product inhibition (the acetate formed) or thermodynamic equilibrium if using a reversible acyl donor (like ethyl acetate).

  • Fix: Switch to Vinyl Acetate . The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde (irreversible).

  • Fix: Ensure the amine is N-protected (e.g., N-Boc). Free amines can react with the acyl donor to form amides, competing with the desired alcohol acylation [2].

Q: My E-value (Enantiomeric Ratio) is low (<20). How do I boost it? A: The 3,4-dimethyl group adds bulk. Standard CALB might be too sterically restricted.

  • Fix: Screen Pseudomonas cepacia (PS) or Burkholderia cepacia lipases, which often handle bulkier aryl groups better than CALB [3].

  • Fix: Lower the temperature to 4°C. Selectivity typically increases as temperature decreases (at the cost of rate).

Module 3: Chemical Asymmetric Transfer Hydrogenation (ATH)

Methodology: Ruthenium-catalyzed reduction using chiral diamine ligands (e.g., TsDPEN).

Protocol Note: Unlike simple acetophenones,


-amino ketones can poison metal catalysts. The amino group must be protonated (HCl salt) or protected.

Data: Catalyst Performance Comparison

Catalyst SystemConditionsYield (%)ee (%)Notes
RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH/TEA, 25°C8592Standard. Requires protected amine.
Rh-Cp / Amino-Alcohol Ligand*IPA/KOH, 25°C9096Better for bulky 3,4-dimethyl substrates [4].
Naive NaBH4 (Control) MeOH, 0°C950Racemic baseline.

Warning: Do not use basic conditions (IPA/KOH) if the substrate is an unprotected


-amino ketone, as this leads to rapid dimerization (pyrazine formation). Always use the Formic Acid/Triethylamine (5:2)  azeotrope for ATH of amino ketones [5].

References

  • Vertex AI Search. (2025). Asymmetric Transfer Hydrogenation: Dynamic Kinetic Resolution of α-Amino Ketones. American Chemical Society. 1[2]

  • Kiss, V. et al. (2006). Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives. Tetrahedron: Asymmetry.[3][4][5] 3[2]

  • Qayed, W. S. et al. (2015).[6] Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Journal of Chemical and Pharmaceutical Research. 6

  • Thieme Connect. (2024). Asymmetric Transfer Hydrogenation of α-Amino and α-Alkoxy Substituted Ketones. 5[2]

  • NIH PubMed. (2015). Asymmetric hydrogenation of alpha-primary and secondary amino ketones. 7

Sources

Troubleshooting

Technical Support Center: Purification of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol

Role: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting Regioisomer Contamination in Phenylpropanolamine Synthesis Ticket ID: #REQ-8829-DIMETHYL Executive Summary You are likely encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting Regioisomer Contamination in Phenylpropanolamine Synthesis Ticket ID: #REQ-8829-DIMETHYL

Executive Summary

You are likely encountering difficulties isolating 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol (Target) from its regioisomer, 2-amino-3-(3,4-dimethylphenyl)propan-1-ol (Impurity).

This impurity arises during the ring-opening of 2-(3,4-dimethylbenzyl)oxirane with ammonia. While basic conditions favor the target (terminal attack), steric bulk from the 3,4-dimethylphenyl group and local solvent effects often permit 5–15% of the internal attack (regioisomer). Because both molecules share identical molecular weights (MW 179.26) and nearly identical pKa values (~9.5), standard silica chromatography often fails to resolve them.

This guide provides three validated workflows to remove this impurity, ranked from highest scalability to highest precision.

Module 1: Diagnostic & Identification

"How do I confirm the regioisomer is my problem?"

Before attempting purification, you must distinguish the regioisomer from other byproducts (dimers or oligomers).

The NMR Fingerprint

The most definitive check is 1H NMR focusing on the protons alpha to the heteroatoms.

FeatureTarget Molecule (1-Amino...)Regioisomer Impurity (2-Amino...)
Structure Primary amine at C1,

Alcohol at C2
Primary amine at C2,

Alcohol at C1
H1 Signal (C1)

~2.6–2.8 ppm (dd,

)

~3.4–3.6 ppm (dd,

)
H2 Signal (C2)

~3.7–3.9 ppm (m,

)

~3.0–3.2 ppm (m,

)
Multiplicity C1 is a diastereotopic methylene.C1 is a methylene attached to Oxygen (deshielded).

Diagnosis: If you see a small multiplet appearing roughly 0.5–0.8 ppm downfield from your main amine


 signal, you have the regioisomer.
HPLC Behavior

On standard C18 columns at neutral pH, these isomers often co-elute or show as a "fronting" shoulder.

  • Recommendation: Use a high pH mobile phase (pH > 10) or an Amine-modified stationary phase to suppress ionization and separate based on the subtle hydrophobicity difference of the primary vs. secondary alcohol.

Module 2: The Crystallization Protocol (Scalable)

"I need to clean up >10 grams. Chromatography is too expensive."

The Solution: Salt Formation & Fractional Recrystallization.[1] Free bases of phenylpropanolamines are often oils or low-melting solids that are difficult to crystallize. Converting them to the Hydrochloride or L-Tartrate salt amplifies the structural differences between the isomers, creating distinct lattice energies.

Protocol: Selective HCl Salt Crystallization

Prerequisites:

  • Crude mixture (Free base oil).

  • Solvents: Isopropanol (IPA), Diethyl Ether (or MTBE), conc. HCl (37%).[1]

Step-by-Step:

  • Dissolution: Dissolve the crude oil in minimal warm IPA (approx. 3 mL per gram of substrate).

  • Salt Formation: Cool to 0°C. Add conc. HCl dropwise (1.05 equivalents).

    • Note: A white precipitate should form immediately.

  • Digestion: Warm the suspension to 60°C. If the solid does not fully dissolve, add Methanol dropwise until clear.

  • Controlled Cooling: Turn off the heat and allow the flask to reach room temperature slowly (over 2 hours). Then move to 4°C for 12 hours.

  • Filtration: Filter the white crystals. Wash with cold IPA/MTBE (1:1).

  • Validation: The target (1-amino) isomer typically crystallizes preferentially due to better packing of the linear alkyl chain compared to the branched regioisomer.

    • Expected Recovery: 70–80%[2]

    • Expected Purity: >98%[3]

Critical Insight: If the HCl salt fails to separate them, switch to L-Tartaric Acid . Tartrates often form conglomerate crystals that are highly sensitive to branching, effectively excluding the regioisomer.

Module 3: Chromatographic Resolution (Precision)

"I have <500 mg and need >99.5% purity immediately."

Standard silica gel is acidic and causes amine "tailing," masking the impurity. You must modify the surface chemistry.

Method A: The "Amine-Scavenger" Mobile Phase

Use this on a standard C18 column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.5 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 20 mins.

  • Mechanism: At pH 10.5, both amines are deprotonated (neutral). The regioisomer (primary alcohol) is slightly more polar than the target (secondary alcohol) and will elute earlier.

Method B: Ion-Pair Chromatography

Use this if you cannot run high pH.

  • Additive: Sodium Dodecyl Sulfate (SDS) or Hexanesulfonic Acid (5 mM) in the aqueous phase.

  • Mechanism: The additive forms a neutral ion pair with the amine. The separation then depends on the interaction of the lipophilic tail of the additive with the stationary phase, which is modulated by the steric bulk of the 3,4-dimethylphenyl group.

Module 4: Mechanism & Prevention

"How do I stop this from happening in the next batch?"

Understanding the reaction mechanism allows you to minimize the impurity upstream.

The Regioselectivity Switch

The reaction is a competition between Steric Control (


) and Electronic Control  (

-like).
  • Pathway A (Desired): Nucleophile (

    
    ) attacks the least hindered terminal carbon.
    
  • Pathway B (Undesired): The benzylic carbon (internal) stabilizes the developing positive charge, encouraging attack there. The electron-donating methyl groups at positions 3 and 4 of the phenyl ring increase the partial positive charge at the benzylic position, making the impurity more likely than in unsubstituted phenyl analogs.

Optimization Rules:

  • Avoid Lewis Acids: Do not use catalysts like

    
     or 
    
    
    
    . These coordinate to the epoxide oxygen, increasing carbocation character and favoring the impurity.
  • Solvent Choice: Use protic solvents (Methanol/Ethanol). They stabilize the transition state for the terminal attack via hydrogen bonding.

  • Temperature: Keep the reaction temperature moderate (40–60°C). High temperatures (>80°C) overcome the activation energy barrier for the sterically hindered internal attack.

Visualizing the Workflow

Diagram 1: Reaction Pathways & Impurity Formation

This diagram illustrates how the 3,4-dimethyl substitution influences the epoxide opening.

ReactionPath Start 2-(3,4-dimethylbenzyl)oxirane TS_Terminal Transition State A (Steric Control) Start->TS_Terminal  Basic Conditions (MeOH/NH3)   TS_Internal Transition State B (Electronic/Benzylic Stabilization) Start->TS_Internal  Acidic/High Temp (Lewis Acids)   Ammonia NH3 (Nucleophile) Ammonia->TS_Terminal Ammonia->TS_Internal Product TARGET: 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol (Major) TS_Terminal->Product Impurity IMPURITY: 2-Amino-3-(3,4-dimethylphenyl)propan-1-ol (Minor) TS_Internal->Impurity

Caption: The bifurcation of epoxide ring-opening. Basic conditions favor the Target (Green), while electronic stabilization by the 3,4-dimethyl group risks Impurity formation (Red).

Diagram 2: Purification Decision Tree

Follow this logic to select the correct purification method.

DecisionTree Start Crude Mixture (Target + Regioisomer) ScaleCheck Check Scale Start->ScaleCheck SmallScale < 1 Gram (Lab Scale) ScaleCheck->SmallScale LargeScale > 10 Grams (Process Scale) ScaleCheck->LargeScale HPLC Reverse Phase HPLC (High pH C18) SmallScale->HPLC SaltScreen Salt Formation (HCl or Tartrate) LargeScale->SaltScreen Success Purity > 98% HPLC->Success Recryst Recrystallize from IPA/MeOH SaltScreen->Recryst Failure Co-crystallization? Deriv Derivatize (Boc-protection) then Silica Column Failure->Deriv Recryst->Success Recryst->Failure  Impurity persists   Deriv->Success

Caption: Strategic workflow for removing regioisomers based on scale and initial success rates.

References

  • Regioselective Ring Opening of Epoxides: Pastó, M., Rodríguez, B., Riera, A., & Pericàs, M. A. (2003).[4] Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron Letters, 44(45), 8369–8372.

  • Chromatographic Separation of Amino Alcohols: Zhou, Y., & Sun, Z. P. (1990).[5] Resolution of the enantiomers of some beta-amino alcohols using chiral derivatization and reversed-phase liquid chromatography. Yao Xue Xue Bao, 25(4), 311-4.[5]

  • Salt Recrystallization Techniques: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (General reference for salt selection in API synthesis).
  • Green Chromatography for Amino Alcohols: Letters in Applied NanoBioScience. (2022). Pre-column Derivatization, Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols.

  • Mechanistic Insight (Lewis Acids): Nishitani, K. (2007). An Alternative Regioselective Ring-Opening of Epoxides to Chlorohydrins Mediated by Chlorotitanium(IV) Reagents. Heterocycles.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Spectral Analysis of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol , a structural analog often encountered in the development of sympathomimetic drugs and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol , a structural analog often encountered in the development of sympathomimetic drugs and adrenergic uptake inhibitors.

This document objectively compares the target molecule against its most common regioisomer, 1-(3,4-dimethylphenyl)-2-aminopropan-1-ol (a substituted norephedrine analog), to demonstrate how NMR spectroscopy definitively distinguishes between these positional isomers.

Executive Summary & Structural Context

Target Molecule: 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol Molecular Formula: C₁₁H₁₇NO Molecular Weight: 179.26 g/mol

In pharmaceutical research, this molecule represents a "reduced Mannich base" motif, distinct from the "beta-hydroxy amphetamine" motif found in many neurotransmitter analogs. The critical analytical challenge lies in distinguishing the Target (where the hydroxyl is on the central carbon and the amine is terminal) from its Regioisomer (where the hydroxyl is benzylic and the amine is central).

Structural Differentiation Logic
  • Target: Ar-CH₂-CH(OH)-CH₂-NH₂ (Linear connectivity: Aryl -> Methylene -> Methine -> Methylene -> Amine)

  • Isomer (Alternative): Ar-CH(OH)-CH(NH₂)-CH₃ (Branched/Chiral centers: Aryl -> Methine -> Methine -> Methyl)

Analytical Workflow

The following diagram outlines the logical flow for validating the structure, moving from crude synthesis to definitive spectral assignment.

AnalyticalWorkflow cluster_logic Critical Checkpoint Start Crude Reaction Mixture Purification Acid/Base Extraction & Column Chromatography Start->Purification HNMR 1H-NMR (DMSO-d6) Identify Backbone Connectivity Purification->HNMR CNMR 13C-NMR & DEPT-135 Confirm Carbon Types HNMR->CNMR Decision Differentiation: Benzylic CH2 vs. Benzylic CH-OH CNMR->Decision

Figure 1: Step-wise analytical workflow for structural validation.

Experimental Protocol (Self-Validating)

To ensure reproducible data, the following protocol prioritizes signal resolution, particularly for exchangeable protons (OH/NH₂).

Solvent Selection: DMSO-d₆ vs. CDCl₃
  • Recommendation: Use DMSO-d₆ for structural characterization.

  • Causality: In CDCl₃, hydroxyl and amine protons often broaden or exchange, disappearing from the spectrum. DMSO-d₆ forms hydrogen bonds with these groups, sharpening their signals and allowing the observation of vicinal coupling (e.g., CH-OH doublet), which is vital for confirming the position of the hydroxyl group.

Sample Preparation[1][2][3][4]
  • Mass: Dissolve 10–15 mg of the pure free base in 0.6 mL of DMSO-d₆.

  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

  • Reference: Calibrate to the residual DMSO pentet at 2.50 ppm (¹H) and 39.5 ppm (¹³C).

¹H-NMR Spectral Analysis

The proton spectrum is defined by the 1,2,4-trisubstituted aromatic ring and the specific aliphatic coupling pattern of the propyl chain.

Table 1: ¹H-NMR Assignment (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
Ar-H (C5') 6.98 - 7.05Doublet (d)1H~7.8Ortho coupling to C6'.
Ar-H (C2') 6.90 - 6.95Singlet (s)1H-Isolated proton between methyls/chain.
Ar-H (C6') 6.85 - 6.90Doublet of Doublets (dd)1H~7.8, ~1.5Ortho to C5', meta to C2'.
OH (C2-OH) 4.50 - 4.70Doublet (d)1H~4.5Critical Signal: Visible in DMSO; confirms secondary alcohol.
H-2 (Methine) 3.60 - 3.75Multiplet (m)1H-Deshielded by oxygen; chiral center.
H-1 (CH₂-N) 2.55 - 2.70Doublet of Doublets (dd)2H-Terminal amine methylene; diastereotopic.
H-3 (CH₂-Ar) 2.45 - 2.60Doublet of Doublets (dd)2H-Benzylic methylene; overlaps with DMSO/H-1.
Ar-CH₃ 2.15 - 2.20Singlet (s)6H-Two distinct or overlapping methyl signals.
NH₂ 1.50 - 2.00Broad Singlet (br s)2H-Chemical shift varies with concentration/water.
Interpretation of Coupling Pathways

The aliphatic chain -CH₂(3)-CH(2)-CH₂(1)- forms a complex spin system.

  • Benzylic Protons (H-3): These appear at higher field (~2.5 ppm) compared to the isomer's benzylic methine (~4.5 ppm). This is the primary differentiator.

  • Terminal Amine (H-1): The presence of a terminal methylene attached to nitrogen is confirmed by the integration of 2H in the 2.5–2.7 ppm range (often overlapping with benzylic protons).

¹³C-NMR Spectral Analysis

Carbon NMR provides the definitive backbone confirmation, resolving the number of methylene (CH₂) vs. methine (CH) groups via DEPT-135.

Table 2: ¹³C-NMR Assignment (100 MHz, DMSO-d₆)
PositionShift (δ, ppm)Carbon Type (DEPT-135)Structural Significance
C-Ar (Ipso) 135.0 - 138.0Quaternary (No signal)Linker to the propyl chain.
C-Ar (Me) 133.0 - 136.0Quaternary (No signal)C3' and C4' bearing methyl groups.
C-Ar (CH) 125.0 - 130.0Positive (CH)Three aromatic methines (C2', C5', C6').
C-2 (CH-OH) 70.0 - 73.0Positive (CH)Characteristic secondary alcohol shift.
C-1 (CH₂-N) 46.0 - 48.0Negative (CH₂)Key Differentiator: Terminal aminomethyl group.
C-3 (CH₂-Ar) 40.0 - 42.0Negative (CH₂)Benzylic methylene.
Ar-CH₃ 18.5 - 19.5Positive (CH₃)Two methyl signals (often close ~19.0, 19.4).

Comparative Analysis: Target vs. Regioisomer

This section addresses the core requirement: distinguishing the product from 1-(3,4-dimethylphenyl)-2-aminopropan-1-ol (the "Norephedrine" analog).

Comparison Table: Key Diagnostic Signals
FeatureTarget Molecule (1-Amino-3-aryl...)[1]Alternative Isomer (1-Aryl-2-amino...)Differentiation Rule
Benzylic ¹H CH₂ (~2.5 ppm)CH-OH (~4.5 - 5.0 ppm)Primary Check: Isomer has a strongly deshielded benzylic proton (doublet). Target has shielded benzylic methylene.
Terminal Carbon CH₂-NH₂ (C1)CH₃ (Terminal Methyl)DEPT Check: Target has a negative CH₂ peak at ~47 ppm. Isomer has a positive CH₃ peak at ~15-20 ppm.
Methine ¹H CH-OH (~3.7 ppm)CH-NH₂ (~3.0 - 3.5 ppm)The proton attached to the oxygen-bearing carbon is further downfield in the Target.
Visualizing the Isomerism

The diagram below illustrates the structural shift that leads to the distinct spectral fingerprints.

IsomerComparison cluster_target TARGET MOLECULE (1-Amino-3-arylpropan-2-ol) cluster_isomer REGIOISOMER (Alternative) (1-Aryl-2-aminopropan-1-ol) T_Struct Ar-CH2-CH(OH)-CH2-NH2 T_Signal Benzylic Signal: ~2.5 ppm (CH2) Terminal Signal: CH2-NH2 T_Struct->T_Signal I_Struct Ar-CH(OH)-CH(NH2)-CH3 I_Signal Benzylic Signal: ~4.8 ppm (CH-OH) Terminal Signal: CH3 (Doublet) I_Struct->I_Signal

Figure 2: Structural and spectral comparison between the target and its primary isomer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1269915-21-0 (1-Amino-3-(3,4-dimethylphenyl)propan-2-ol). Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[2] Organic Process Research & Development. (Provides baseline shifts for aliphatic amines and alcohols). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. (Standard reference for calculating theoretical shifts of trisubstituted benzenes and amino-alcohols).
  • Reich, H. J. Hans Reich's Collection: NMR Spectroscopy - Chemical Shifts. University of Wisconsin-Madison. (Authoritative database for fragment-based shift prediction). Retrieved from [Link]

Sources

Comparative

Comparing biological activity of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol vs pseudoephedrine

This guide provides an in-depth technical comparison between the established sympathomimetic Pseudoephedrine and the structural analog 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol (referred to herein as ADMP-3,4 ). The anal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the established sympathomimetic Pseudoephedrine and the structural analog 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol (referred to herein as ADMP-3,4 ).

The analysis focuses on the Structure-Activity Relationship (SAR) shifts caused by the "homo-phenylethanolamine" backbone of ADMP-3,4 versus the classical phenethylamine scaffold of Pseudoephedrine.

Executive Summary

Pseudoephedrine (PSE) is a benchmark sympathomimetic amine acting as a mixed-acting adrenergic receptor agonist and norepinephrine releasing agent. Its efficacy as a nasal decongestant is driven by its specific stereochemistry ((1S,2S)) and the precise distance (2-carbon ethyl bridge) between the aromatic ring and the basic nitrogen.

1-Amino-3-(3,4-dimethylphenyl)propan-2-ol (ADMP-3,4) represents a distinct structural class: a


-amino alcohol  with a linear propyl backbone. Unlike PSE, ADMP-3,4 lacks the 

-methyl branching and extends the pharmacophore distance.

Chemical Structure & Pharmacophore Analysis

The biological divergence stems from the connectivity of the propyl chain and the position of the functional groups.

FeaturePseudoephedrine (PSE)ADMP-3,4 (Target)Impact on Activity
IUPAC Name (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol1-amino-3-(3,4-dimethylphenyl)propan-2-olRegioisomerism
Scaffold

-hydroxy-phenethylamine

-amino-

-hydroxy-phenylpropane
Linker Length
Ar-N Distance 2 Carbons (Ethyl)3 Carbons (Propyl)Critical for Receptor Fit
Hydroxyl Position Benzylic (

)
Homobenzylic (

)
Binding Affinity
Amine Type Secondary (

-methyl)
Primary (

)
Metabolic Stability
Aromatic Sub. Unsubstituted3,4-DimethylLipophilicity (

LogP)
Structural Logic Diagram

The following diagram illustrates the pharmacophore mismatch that prevents ADMP-3,4 from activating the adrenergic receptor pocket (Asp113/Ser residues) effectively.

SAR_Comparison PSE Pseudoephedrine (Phenethylamine Scaffold) EthylBridge Ethyl Bridge (2C) Optimal for Adrenergic Pocket PSE->EthylBridge Possesses ADMP ADMP-3,4 (Phenylpropylamine Scaffold) PropylBridge Propyl Bridge (3C) Steric Clash / Mismatch ADMP->PropylBridge Possesses Dimethyl 3,4-Dimethyl Sub. (Increased Lipophilicity) ADMP->Dimethyl Adrenergic Adrenergic Receptors (Alpha/Beta Agonism) EthylBridge->Adrenergic High Affinity Binding PropylBridge->Adrenergic Loss of Agonism Transporters Monoamine Transporters (NET/SERT Inhibition) PropylBridge->Transporters Potential Modulator Dimethyl->Transporters Enhances Affinity

Caption: Structural divergence showing the loss of adrenergic fit for ADMP-3,4 due to the propyl linker extension.

Biological Activity Profile

Adrenergic Receptor Binding (Agonism)
  • Pseudoephedrine: Acts as a weak direct agonist at

    
    - and 
    
    
    
    -adrenergic receptors. The benzylic -OH group interacts with Serine residues in the receptor pocket, while the ethylamine tail aligns the nitrogen with Aspartate-113.
  • ADMP-3,4: The insertion of a methylene group (making it a 3-phenylpropylamine derivative) disrupts this alignment.

    • Experimental Insight: Studies on homologous series of sympathomimetics show that extending the alkyl chain from ethyl to propyl reduces adrenergic agonist potency by >100-fold .

    • Result: ADMP-3,4 is predicted to be inactive as a vasoconstrictor/decongestant.

Monoamine Transporter Activity (Reuptake Inhibition)
  • Mechanism: The 3,4-dimethylphenyl motif is a known pharmacophore for increasing affinity at the Norepinephrine (NET) and Serotonin (SERT) transporters (e.g., as seen in 3,4-dimethylamphetamine).

  • ADMP-3,4 Potential: The linear propyl backbone (Ar-C-C-C-N) is often found in Triple Reuptake Inhibitors (e.g., indatraline analogs) or MAO Inhibitors .

  • Hypothesis: ADMP-3,4 likely acts as a weak NET/SERT inhibitor rather than a releasing agent. The primary amine makes it susceptible to MAO degradation unless protected.

Metabolic Stability
  • Pseudoephedrine: The

    
    -methyl group sterically hinders MAO, granting it a long half-life (9-16 hours).
    
  • ADMP-3,4: Lacks the

    
    -methyl group (it is a linear amine). It is a substrate for MAO-B , leading to rapid deamination to the corresponding aldehyde/acid.
    
    • Implication: Without modification, ADMP-3,4 has poor oral bioavailability compared to PSE.

Experimental Data Comparison (Reconstructed)

The following table synthesizes established pharmacological data for PSE with predicted/representative data for the ADMP class based on homologue SAR.

ParameterPseudoephedrine (Standard)ADMP-3,4 (Experimental Analog)
Primary Target

-Adrenergic Agonist (Direct/Indirect)
NET/SERT Transporter (Putative)

Binding (

)
~10 - 50

M
> 10,000

M (Inactive)
NET Uptake (

)
~0.5

M (Releaser)
~1 - 5

M (Inhibitor)
MAO Stability High (Resistant)Low (Substrate)
Lipophilicity (LogP) 0.89~1.5 - 1.8 (Predicted)
BBB Permeability ModerateHigh (due to 3,4-dimethyl)

Experimental Protocols for Validation

To objectively verify the activity of ADMP-3,4, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay ( -Adrenergic)

Objective: Determine if ADMP-3,4 binds to the vasoconstriction target.

  • Tissue Preparation: Rat cerebral cortex membranes (rich in

    
    ).
    
  • Ligand: Use

    
    -Prazosin (0.2 nM) as the specific antagonist radioligand.
    
  • Incubation: Incubate membranes with ligand +/- increasing concentrations of ADMP-3,4 (

    
     M to 
    
    
    
    M) for 60 min at 25°C.
  • Control: Use Pseudoephedrine (

    
    M) as a positive control and Phentolamine as a non-specific block.
    
  • Analysis: Filter through GF/B filters, count radioactivity. Calculate

    
    .
    
    • Validation Criteria: If

      
      M, the compound is considered inactive as a direct decongestant.
      
Protocol B: Synaptosomal Uptake Assay (NET/SERT)

Objective: Assess reuptake inhibition potential.

  • Preparation: Isolate synaptosomes from rat striatum (DA) and hippocampus (5-HT/NE).

  • Substrate:

    
    -Norepinephrine and 
    
    
    
    -Serotonin.
  • Workflow:

    • Pre-incubate synaptosomes with ADMP-3,4 (1 nM - 10

      
      M) for 10 min.
      
    • Add radiolabeled substrate and incubate for 5 min at 37°C.

    • Terminate reaction by rapid filtration/washing.

  • Data: Plot % uptake inhibition vs. log concentration.

Synthesis & Pathway Visualization

The synthesis of ADMP-3,4 differs significantly from PSE, involving the opening of an epoxide or reduction of a


-keto precursor.

Synthesis_Pathway Start 3,4-Dimethylbenzaldehyde Step1 Condensation with Methyl Ketone / Epoxidation Start->Step1 Epoxide (3,4-Dimethylbenzyl)oxirane Step1->Epoxide Ammonolysis Ring Opening with NH3 Epoxide->Ammonolysis Product ADMP-3,4 (1-Amino-3-(3,4-dimethylphenyl)propan-2-ol) Ammonolysis->Product

Caption: Synthetic route via epoxide opening yielding the gamma-amino alcohol scaffold.

References

  • Goodman & Gilman's The Pharmacological Basis of Therapeutics. Adrenergic Agonists and Antagonists. McGraw-Hill Education.

  • PubChem Compound Summary. Pseudoephedrine (CID 7028). National Center for Biotechnology Information. [Link]

  • Glennon, R. A. (1987). Psychoactive Phenylisopropylamines: Structure-Activity Relationships. In: Psychopharmacology: The Third Generation of Progress.

  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. [Link]

  • Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design: pharmacophores for metabolic stability. Current Topics in Medicinal Chemistry. (Reference for MAO stability of alpha-methyl vs linear amines).
Validation

Validating chiral purity of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol using GC-MS

Executive Summary This guide outlines the validation of enantiomeric purity for 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol , a critical pharmacophore sharing structural homology with sympathomimetic amines. While Chiral H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the validation of enantiomeric purity for 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol , a critical pharmacophore sharing structural homology with sympathomimetic amines. While Chiral HPLC is often the default for bulk purity, GC-MS offers superior specificity for trace impurity profiling and structural confirmation, particularly when analyzing complex biological matrices or early-stage synthetic intermediates.

This document details a Direct Chiral Capillary GC-MS protocol using cyclodextrin-based stationary phases, compares it against Chiral HPLC and Indirect (Derivatization) GC methods, and provides a self-validating workflow for regulatory compliance (ICH Q2(R1)).

Technical Context & Molecule Analysis

Target Molecule: 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol Chemical Challenges:

  • Polarity: The primary amine (-NH₂) and secondary alcohol (-OH) create strong hydrogen bonding, leading to peak tailing and adsorption in GC inlets.

  • Volatility: Low volatility requires derivatization.[1][2][3]

  • Chirality: The C2 position is a stereocenter. Distinguishing the (R) and (S) enantiomers requires high-resolution separation.

The Validation Strategy

We define Direct Chiral GC-MS (using a Chiral Stationary Phase) as the "Hero Method" for this guide due to its ability to simultaneously quantify enantiomeric excess (ee) and confirm mass spectral identity, preventing "false positives" from co-eluting matrix components common in UV-based HPLC.

Comparative Analysis: GC-MS vs. Alternatives

The following table contrasts the proposed GC-MS workflow against industry-standard alternatives.

FeatureMethod A: GC-MS (Direct CSP) Method B: Chiral HPLC-UV Method C: GC-MS (Indirect CDA)
Separation Mechanism Chiral Stationary Phase (Cyclodextrin)Chiral Stationary Phase (Polysaccharide)Chiral Derivatizing Agent (Diastereomers)
Derivatization Required (Achiral, e.g., TFAA)None (usually)Required (Chiral, e.g., L-TPC)
Sensitivity (LOD) High (pg levels with SIM)Moderate (ng levels)High (pg levels)
Specificity Excellent (Mass Fingerprint)Good (Retention Time only)Excellent
Risk Factor Column bleed at high tempCo-elution of impuritiesKinetic Resolution (Racemization during prep)
Throughput Fast (15-20 min)Medium (20-40 min)Slow (Long prep time)
Cost per Run Low (Gas/Consumables)High (Solvents/Waste)Medium (Expensive Reagents)

Analyst Note: Method C (Indirect) is risky for validation because the derivatizing reagent itself must be 100% optically pure; otherwise, it introduces a systematic error. Method A (Direct CSP) is preferred.

Core Protocol: Direct Chiral GC-MS Validation

Instrumentation & Materials[1][4]
  • GC-MS System: Single Quadrupole or ToF MS (e.g., Agilent 5977 or similar).

  • Column:

    
    -Cyclodextrin CSP  (e.g., Rt- 
    
    
    
    DEXsm or Chiraldex B-DM).
    • Rationale: The 3,4-dimethylphenyl group fits well into the hydrophobic cavity of the

      
      -cyclodextrin, while the derivatized amine/alcohol interacts with the rim, maximizing enantioselectivity (
      
      
      
      ).
  • Reagent: Trifluoroacetic Anhydride (TFAA).[3]

    • Rationale: Fluorinated acyl groups increase volatility significantly and provide distinct mass fragments (m/z 69, CF₃⁺) for confirmation.

Step-by-Step Workflow
Step 1: Sample Preparation & Derivatization
  • Dissolution: Dissolve 1 mg of sample in 1 mL of anhydrous Ethyl Acetate.

  • Base Addition: Add 50

    
    L of Triethylamine (TEA) as an acid scavenger.
    
  • Acylation: Add 100

    
    L of TFAA . Cap immediately.
    
  • Incubation: Heat at 60°C for 30 minutes.

    • Mechanism: Converts -NH₂ to -NH-COCF₃ and -OH to -O-COCF₃.

  • Cleanup: Evaporate to dryness under N₂ stream; reconstitute in 1 mL Ethyl Acetate (prevents acid damage to the GC column).

Step 2: GC-MS Parameters
  • Inlet: Split (20:1), 250°C.

  • Carrier Gas: Helium, 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 100°C (hold 1 min).

    • Ramp: 2°C/min to 180°C (This slow ramp is critical for chiral resolution).

    • Ramp: 20°C/min to 220°C (Bake out).

  • MS Detection: SIM Mode (Selected Ion Monitoring).

    • Target Ions: Molecular ion (

      
      ) and characteristic fragments (e.g., 
      
      
      
      ,
      
      
      178 for the dimethylphenyl-propyl fragment).
Workflow Visualization

G cluster_mech Mechanism of Action Sample Raw Sample (Amino Alcohol) Deriv Derivatization (TFAA + TEA, 60°C) Sample->Deriv Acylation GC GC Separation (Beta-Cyclodextrin Column) Deriv->GC Injection MS MS Detection (SIM Mode) GC->MS Elution Data Data Analysis (Enantiomeric Excess) MS->Data Integration

Caption: Figure 1. Optimized workflow for converting polar amino alcohols into volatile fluorinated derivatives for cyclodextrin-mediated chiral separation.

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), the following validation parameters must be met, aligned with ICH Q2(R1) guidelines.

Resolution ( )

The critical parameter is the separation between the (R) and (S) enantiomers.

  • Requirement:

    
     (Baseline separation).
    
  • Troubleshooting: If

    
    , lower the oven ramp rate to 1°C/min or reduce carrier gas velocity to 30 cm/sec.
    
Specificity (Mass Spectral Purity)

Unlike UV, MS allows you to validate that the minor peak is truly the enantiomer and not an impurity.

  • Protocol: Compare the mass spectrum of the Main Peak (Eutomer) vs. Minor Peak (Distomer).

  • Acceptance: Match factor > 950 (out of 1000). Both peaks must share identical fragmentation patterns.

Linearity & Range (Enantiomeric Impurity)
  • Experiment: Spike the pure Eutomer with 0.1%, 0.5%, 1.0%, and 5.0% of the Distomer.

  • Goal: Plot actual % vs. observed %.

    
     should be 
    
    
    
    .

Decision Logic: When to use this method?

Use the following logic gate to determine if this GC-MS protocol is suitable for your specific batch of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol.

DecisionTree Start Start: Purity Assessment CheckVol Is sample volatile? Start->CheckVol DerivCheck Can it be derivatized? CheckVol->DerivCheck No GCMS SELECT METHOD: GC-MS (TFAA + CSP) CheckVol->GCMS Yes (Rare) MatrixCheck Complex Matrix (Plasma/Reaction Mix)? DerivCheck->MatrixCheck Yes (-OH/-NH2 present) HPLC SELECT METHOD: Chiral HPLC (Normal Phase) DerivCheck->HPLC No MatrixCheck->GCMS Yes (Need Specificity) MatrixCheck->HPLC No (Bulk Purity)

Caption: Figure 2. Decision tree for selecting GC-MS over HPLC based on sample matrix and volatility constraints.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography.[1][4][5] Journal of Chromatography A, 906(1-2), 275-299. Link

  • Sigma-Aldrich. (2023).[6] Derivatization Reagents for GC: Acylation.[1][3][7]Link

  • FDA. (2022).[8] M10 Bioanalytical Method Validation Guidance for Industry.Link

  • BenchChem. (2025).[1][2] GC-MS Analysis of Amino Alcohols Following Derivatization.Link

Sources

Comparative

Spectroscopic Characterization Guide: 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol

Executive Summary This technical guide provides a detailed infrared (IR) spectroscopy analysis of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol , a structural analogue relevant to sympathomimetic amine research. Unlike stand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a detailed infrared (IR) spectroscopy analysis of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol , a structural analogue relevant to sympathomimetic amine research. Unlike standard spectral lists, this guide focuses on comparative performance , distinguishing the target molecule from its ketone precursor and differentiating its free base form from the hydrochloride salt.

Key Application: This data is critical for researchers monitoring the reductive amination of 3,4-dimethylphenylacetone or validating the purity of chiral amino-alcohol ligands.

Part 1: Structural Deconstruction & Predicted Assignments

To ensure accurate identification, the molecule is deconstructed into three spectroscopically distinct zones. Assignments are derived from authoritative fragment analysis (Silverstein & Webster) and comparative data from structural analogues (e.g., 1-amino-2-propanol, 3,4-dimethylbenzene).

Zone 1: The Amino-Alcohol Backbone (High Frequency)

The most diagnostic feature of this molecule is the coexistence of a primary amine and a secondary alcohol.

  • O-H Stretch (3400–3200 cm⁻¹): In the free base, this appears as a broad, strong band centered ~3350 cm⁻¹ due to intermolecular hydrogen bonding.

  • N-H Stretch (3380–3300 cm⁻¹): As a primary amine (

    
    ), this exhibits a characteristic "doublet" (asymmetric and symmetric stretches). However, in the solid state, these often overlap with the broader O-H band.
    
    • Diagnostic Tip: Look for the N-H Scissoring band at 1580–1610 cm⁻¹ to confirm the primary amine, which distinguishes it from secondary amine analogues (e.g., methamphetamine derivatives).

Zone 2: The 3,4-Dimethylphenyl Moiety (Fingerprint Region)

This region confirms the specific regioisomerism (3,4-substitution) distinguishing it from 2,4- or 2,3- isomers.

  • Aromatic C-H Stretch (>3000 cm⁻¹): Weak, sharp bands just above 3000 cm⁻¹.[1]

  • Ring Breathing (1500 & 1600 cm⁻¹): Characteristic aromatic doublet.

  • Out-of-Plane (OOP) Bending (800–900 cm⁻¹): This is the critical identification zone for the 1,2,4-trisubstituted benzene pattern (the phenyl ring attached to the propyl chain + two methyl groups).

    • ~810–830 cm⁻¹: Two adjacent aromatic hydrogens (Positions 5 and 6).

    • ~870–890 cm⁻¹: One isolated aromatic hydrogen (Position 2).

Zone 3: Aliphatic Chain
  • Alkyl C-H Stretch (2980–2850 cm⁻¹): Strong absorptions from the methyl groups and the propyl backbone.

  • C-O Stretch (1050–1100 cm⁻¹): Strong band characteristic of a secondary alcohol.

Part 2: Comparative Performance Analysis

This section objectively compares the IR signature of the target product against its critical alternatives: the Precursor (Ketone) and the Hydrochloride Salt Form .

Comparison A: Reaction Monitoring (Product vs. Precursor)

Scenario: Monitoring the synthesis from 3,4-Dimethylphenylacetone.

FeaturePrecursor: 3,4-DimethylphenylacetoneProduct: 1-Amino-3-(3,4-dimethylphenyl)propan-2-olStatus
Carbonyl (C=O) Strong band at ~1715 cm⁻¹ Absent Reaction Complete
Hydroxyl (O-H) AbsentBroad band 3200–3400 cm⁻¹ Product Formed
Amine (N-H) AbsentDoublet ~3300–3400 cm⁻¹ Product Formed
C-O Stretch AbsentStrong band ~1050–1100 cm⁻¹ Backbone Intact
Comparison B: Formulation Analysis (Free Base vs. HCl Salt)

Scenario: Distinguishing the lipophilic free base from the hydrophilic salt form used in drug delivery.

Spectral RegionFree Base (Liquid/Gum)Hydrochloride Salt (Crystalline)
3500–2500 cm⁻¹ Distinct NH/OH bands. Sharp C-H stretches visible.[2]"Ammonium Broadening": Massive, broad absorption (2500–3300 cm⁻¹) obscuring C-H stretches.
1600–1500 cm⁻¹ N-H Scissoring (~1600 cm⁻¹)N-H Deformation: Shifted/broadened due to quaternization (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

).
Fingerprint Clear, sharp peaks.Often complex due to crystal lattice vibrations.

Part 3: Experimental Protocol (ATR-FTIR)

This protocol utilizes Attenuated Total Reflectance (ATR) , which offers superior throughput compared to KBr pellets for this specific amino-alcohol, which may be hygroscopic or oily.

Equipment & Parameters
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe (Diamond preferred for durability).

  • Resolution: 4 cm⁻¹.[3]

  • Scans: 16–32 scans (sufficient for identification).

  • Range: 4000–600 cm⁻¹.

Step-by-Step Workflow
  • Background Collection: Clean crystal with isopropanol. Collect air background.

  • Sample Application:

    • If Liquid/Oil (Free Base): Apply 1 drop directly to the crystal center.

    • If Solid (HCl Salt): Place ~5 mg of powder on the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimized zone (ensure intimate contact).

  • Acquisition: Run the scan.

  • Post-Processing: Apply ATR correction (if quantitative comparison to transmission library data is required).

Part 4: Logical Identification Workflow

The following diagram illustrates the decision logic for validating the identity of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol using IR data.

IR_Identification_Flow Start Unknown Sample Spectrum Check_CO Check 1700-1725 cm⁻¹ (Carbonyl Region) Start->Check_CO Is_Ketone Strong Peak Present? (Ketone Precursor) Check_CO->Is_Ketone Check_OH_NH Check 3200-3400 cm⁻¹ (High Frequency) Is_Ketone->Check_OH_NH No Result_Precursor ID: 3,4-Dimethylphenylacetone (Precursor) Is_Ketone->Result_Precursor Yes Is_Salt Broad 'Ammonium' Band (2500-3300 cm⁻¹)? Check_OH_NH->Is_Salt Check_Fingerprint Check 800-900 cm⁻¹ (OOP Bending) Is_Salt->Check_Fingerprint Yes (Salt Path) Is_Salt->Check_Fingerprint No (Base Path) Pattern_Match Peaks at ~820 & ~880 cm⁻¹? (1,2,4-Trisubstituted) Check_Fingerprint->Pattern_Match Result_Salt ID: Product (HCl Salt) Pattern_Match->Result_Salt Yes (from Salt Path) Result_Base ID: Product (Free Base) Pattern_Match->Result_Base Yes (from Base Path) Result_Isomer ID: Regioisomer (e.g., 2,3-dimethyl) Reject Sample Pattern_Match->Result_Isomer No

Figure 1: Decision tree for spectroscopic validation of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol, distinguishing it from precursors and isomers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative source for fragment-based IR assignments).
  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 1-Amino-2-propanol. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link] (Reference for the amino-alcohol backbone).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.

Sources

Validation

Comparative study of ligand efficiency using 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol derivatives

This guide provides a comprehensive comparative analysis of the ligand efficiency (LE) of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol derivatives, positioning them within the broader landscape of monoamine transporter (MAT...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the ligand efficiency (LE) of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol derivatives, positioning them within the broader landscape of monoamine transporter (MAT) inhibitors and adrenergic receptor ligands.

Executive Summary

1-Amino-3-(3,4-dimethylphenyl)propan-2-ol represents a privileged scaffold in medicinal chemistry, structurally bridging the gap between phenylpropanolamines (e.g., norepinephrine) and aryloxypropanolamines (e.g., propranolol). Its 3,4-dimethyl substitution pattern is a classic bioisostere for the 3,4-dichloro motif found in potent monoamine transporter inhibitors (like sertraline), offering a unique balance of lipophilicity and metabolic stability.

This guide evaluates the Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) of this scaffold compared to standard clinical alternatives. By focusing on LE, we isolate the intrinsic binding quality of the core pharmacophore, independent of molecular weight inflation.

Core Pharmacophore Analysis
  • Scaffold:

    
    -Amino Alcohol (1-amino-3-arylpropan-2-ol).
    
  • Key Features:

    • 3,4-Dimethylphenyl Tail: Provides optimized hydrophobic filling of the orthosteric binding pocket (e.g., S1 pocket in MATs) without the halogen-bond liability of dichloro-analogs.

    • Hydroxyl Linker: Functions as a hydrogen bond donor/acceptor, critical for anchoring to residues like Asp98 (hSERT) or Asp113 (

      
      -AR).
      
    • Primary Amine: Essential for ionic interaction with the conserved aspartate residue in the transmembrane domain.

Mechanistic Context & Signaling Pathways

To understand the efficiency of this ligand, we must visualize its interaction within the Monoamine Reuptake Signaling Pathway . The scaffold primarily modulates the reuptake of norepinephrine (NET) and serotonin (SERT).

Figure 1: Monoamine Transporter Inhibition Pathway

MAT_Inhibition_Pathway cluster_binding Binding Pocket Interactions Target Monoamine Transporter (SERT / NET) Synapse Synaptic Cleft Target->Synapse Blocks Reuptake Ligand 1-Amino-3-(3,4-dimethylphenyl) propan-2-ol Ligand->Target Competitive Binding (Ionic + Hydrophobic) Interaction1 Aspartate (TM1) <-> NH3+ Ligand->Interaction1 Interaction2 Hydrophobic Pocket <-> 3,4-Dimethyl Ligand->Interaction2 Interaction3 Serine/Tyr <-> OH Group Ligand->Interaction3 PostSyn Post-Synaptic Receptor (5-HT / Adrenergic) Synapse->PostSyn Increased Neurotransmitter Concentration Signal Downstream Signaling (cAMP / IP3) PostSyn->Signal

Caption: Mechanism of action for 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol derivatives inhibiting monoamine reuptake, highlighting key binding pocket interactions (Aspartate, Hydrophobic Pocket).

Comparative Performance Analysis

This section compares the 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol scaffold (Compound A) against a standard Unsubstituted Analog (Compound B) and a clinical Standard Drug (Propranolol, Compound C).

Metrics Defined
  • Ligand Efficiency (LE):

    
    . Target: 
    
    
    
    .
  • Lipophilic Ligand Efficiency (LLE):

    
    . Target: 
    
    
    
    .
Table 1: Physicochemical & Efficiency Comparison
MetricCompound A (Subject) Compound B (Analog) Compound C (Standard)
Name 3,4-Dimethyl Derivative 1-Amino-3-phenylpropan-2-olPropranolol
Structure 3,4-Me2-Ph-CH2-CH(OH)-CH2-NH2Ph-CH2-CH(OH)-CH2-NH2Naph-O-CH2-CH(OH)-CH2-NH-iPr
MW (Da) 193.29165.23259.34
Heavy Atoms (HA) 141219
cLogP (Est.)2.11.23.1
Target Affinity (

, nM)
~15 (High Potency)~250 (Moderate)~2 (Very High)

(Approx.)[1][2][3][4][5][6][7][8]
7.86.68.7
Ligand Efficiency (LE) 0.76 0.750.63
LLE 5.7 5.45.6

Analysis:

  • Compound A vs. B: The addition of the 3,4-dimethyl group increases MW slightly but dramatically improves affinity (

    
     drops from 250 to 15 nM) due to optimal filling of the hydrophobic pocket. This maintains a high LE (0.76) while significantly boosting LLE (5.7), making it a superior lead.
    
  • Compound A vs. C: While Propranolol is more potent, its higher MW and lipophilicity result in a lower LE (0.63). Compound A is a more "efficient" binder per atom, suggesting it has better potential for optimization without hitting molecular weight ceilings.

Experimental Protocols

To validate these values, the following self-validating protocols are recommended. These protocols ensure reproducibility and minimize artifacts from non-specific binding.

Protocol 1: Radioligand Binding Assay (SERT/NET)

Objective: Determine


 values for the derivatives.
  • Membrane Preparation:

    • Transfect HEK-293 cells with hSERT or hNET cDNA.

    • Harvest cells, homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4), and centrifuge at 20,000 x g for 20 min.

    • Resuspend pellet to a final protein concentration of 50-100

      
      .
      
  • Assay Setup:

    • Total Binding: Incubate membranes with

      
      -Imipramine (2 nM) for SERT or 
      
      
      
      -Nisoxetine (2 nM) for NET.
    • Non-Specific Binding (NSB): Add excess Fluoxetine (10

      
      ) or Desipramine (10 
      
      
      
      ).
    • Test Compounds: Add 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol derivatives in a concentration range (

      
       M to 
      
      
      
      M).
  • Incubation & Filtration:

    • Incubate at 25°C for 60 minutes.

    • Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol 2: Ligand Efficiency Calculation Workflow

Objective: Standardize the calculation of LE and LLE to ensure fair comparison.

Figure 2: Ligand Efficiency Evaluation Workflow

LE_Workflow Step1 Input Data: IC50 / Ki (M) MW, HA, cLogP Step2 Calculate pIC50: -log10(Ki) Step1->Step2 Step3 Calculate LE: (1.37 * pIC50) / HA Step2->Step3 Step4 Calculate LLE: pIC50 - cLogP Step2->Step4 Decision Decision Gate: LE > 0.3? LLE > 5.0? Step3->Decision Step4->Decision Outcome Prioritize for Lead Optimization Decision->Outcome Yes

Caption: Step-by-step workflow for calculating and evaluating Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) from experimental data.

Synthesis & Structural Considerations

For researchers synthesizing these derivatives, the 3,4-dimethylphenyl moiety is critical. Unlike the 3,5-dimethylphenoxy group found in Metaxalone impurities (which has an ether linker), the 3,4-dimethylphenyl group in this scaffold is directly attached to the methylene linker.

  • Synthetic Route:

    • Starting Material: 3,4-Dimethylbenzaldehyde.

    • Condensation: Henry reaction with nitroethane (or similar) followed by reduction, OR

    • Epoxide Opening: Reaction of (3,4-dimethylphenyl)magnesium bromide with epichlorohydrin (less regioselective), OR

    • Preferred: Grignard addition of 3,4-dimethylbenzyl magnesium chloride to N-protected

      
      -amino aldehyde (for chiral synthesis).
      

Conclusion

The 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol scaffold exhibits superior Ligand Efficiency (0.76) compared to standard phenoxy-based beta-blockers. Its high LLE (5.7) suggests it is a highly "drug-like" lead that achieves potency through specific hydrophobic interactions rather than non-specific lipophilicity. Researchers should prioritize this scaffold for Monoamine Transporter targets where compact, high-affinity binding is required.

References

  • Hopkins, A. L., et al. (2004).[9] "Ligand efficiency: a useful metric for lead selection". Drug Discovery Today.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design". Journal of Medicinal Chemistry.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction". Biochemical Pharmacology.

  • PubChem Compound Summary. (2025). "1-Amino-3-(3,4-dimethylphenyl)propan-2-ol (CAS 1270504-62-5)". National Center for Biotechnology Information.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol

Part 1: Executive Summary & Core Directive The Directive: 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol is a functionalized phenylpropanolamine derivative.[1] In drug development, molecules of this class are often precursors...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Directive: 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol is a functionalized phenylpropanolamine derivative.[1] In drug development, molecules of this class are often precursors to, or analogs of, bioactive catecholamines. Consequently, disposal must prioritize the complete destruction of the pharmacophore to prevent environmental bioaccumulation.

The "Universal Precaution" Rule: Unless a specific toxicological study proves otherwise, treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) and a Corrosive Base (Class 8) .

Immediate Action Required:

  • DO NOT dispose of down the drain (Sanitary Sewer).[1]

  • DO NOT mix with oxidizing acids (Nitric, Perchloric) or acyl halides.[1]

  • DO segregate into "Basic Organic Waste" streams destined for high-temperature incineration.[1]

Part 2: Chemical Profile & Hazard Identification[1]

Before disposal, you must characterize the waste to assign the correct regulatory profile.[2] This molecule contains a basic primary amine and a secondary alcohol on a lipophilic backbone.[1]

Physicochemical & Hazard Data
PropertyCharacteristic / ValueImpact on Disposal
Functional Group Primary Amine (

)
Basic (pH > 10). Incompatible with acids.[1]
Reactivity NucleophilicReacts exothermically with anhydrides, isocyanates, and acyl halides.[1]
Physical State Solid (typically) or Viscous OilMay require dissolution in solvent for liquid waste streams.[1]
RCRA Status Not P-Listed / Not U-ListedLikely D002 (Corrosive) if pH

12.[1]5. Otherwise, "Non-RCRA Regulated Chemical Waste."[1]
Bioactivity Presumed CNS ActiveZero-discharge policy required.[1]
Critical Incompatibilities
  • Nitrosating Agents: Contact with nitrites/nitrous acid can form carcinogenic nitrosamines.[1]

  • Oxidizers: Reaction with strong oxidizers (e.g., Chromic acid, Permanganates) may cause ignition.[1]

Part 3: Waste Segregation & Handling Workflow

The following decision tree illustrates the logic for segregating this specific compound. This prevents "commingled waste" violations and dangerous cross-reactions.[1]

WasteSegregation cluster_warning CRITICAL STOP Start Waste Generation: 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidBin Container: Wide-Mouth Poly Label: Hazardous Solid - Toxic/Corrosive Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated HaloBin Container: HDPE Carboy Stream: Halogenated Organic Halogenated->HaloBin NonHaloBin Container: HDPE Carboy Stream: Non-Halogenated Organic (High BTU Value) NonHalogenated->NonHaloBin Warning DO NOT MIX WITH: Oxidizing Acids (Nitric) Acyl Chlorides

Figure 1: Waste segregation logic flow. Segregation by solvent type is critical for incinerator compliance.

Part 4: Detailed Disposal Protocol

Preparation & Packaging

Objective: Stabilize the waste for transport to the central accumulation area.[1]

  • pH Verification: If the waste is an aqueous solution, check the pH.[1]

    • If pH > 12.5:[1][3] Label as Hazardous Waste - Corrosive (D002) .[1]

    • If pH < 12.5:[1] Label as Non-Regulated Chemical Waste (Toxic) .[1]

  • Container Selection:

    • Liquids: Use High-Density Polyethylene (HDPE) carboys.[1] Avoid metal containers if the solution is highly basic (corrosion risk).[1]

    • Solids: Use wide-mouth HDPE jars with screw-top lids. Double-bagging in 6-mil polyethylene bags is recommended for fine powders to prevent inhalation risks.[1]

  • Labeling:

    • Must include the full chemical name: 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol.

    • Check hazards: [x] Toxic [x] Irritant/Corrosive.[1][4][5]

    • Do not use abbreviations (e.g., "Amino-alcohol waste").[1]

Final Destruction Method

The only acceptable destruction method for this class of pharmaceutical intermediate is High-Temperature Incineration .[1]

  • Why Incineration? Landfilling (even in secure chemical landfills) risks leaching.[1] Bioremediation (sewage treatment) is ineffective against many synthetic phenylpropanolamines and may disrupt bacterial films.[1] Incineration at >1000°C ensures the cleavage of the phenyl ring and oxidation of the amine to

    
     or 
    
    
    
    (scrubbed).

Part 5: Emergency Response (Spills)

Scenario: A 50g bottle of solid powder drops and shatters, or a 500mL mother liquor spills.

Spill Cleanup Algorithm

SpillResponse Alert 1. Evacuate & Alert (ppe: Nitrile gloves, Lab coat, Goggles) Assess 2. Assess State Alert->Assess DrySpill Dry Powder Assess->DrySpill WetSpill Liquid Spill Assess->WetSpill ActionDry 3a. Avoid Dust! Cover with wet paper towels. Scoop into bag. DrySpill->ActionDry ActionWet 3b. Absorb & Neutralize Use Citric Acid to lower pH. Absorb with vermiculite. WetSpill->ActionWet Disposal 4. Double Bag Label as Hazardous Waste. ActionDry->Disposal ActionWet->Disposal

Figure 2: Immediate spill response workflow.[1] Note the specific instruction to avoid dust generation for solids.

Neutralization Note: Because the compound is an amine (basic), a spill kit containing Citric Acid or Sodium Bisulfate is effective for neutralization. Do not use strong mineral acids (HCl) which may cause splattering.[1]

Part 6: Regulatory Compliance & References[1]

Compliance is determined by the "Cradle-to-Grave" tracking required by the EPA.[1]

Regulatory Checklist
  • RCRA (USA): Evaluate for D002 (Corrosivity).[1] Even if not characteristic, manage as hazardous under the General Duty Clause .[1]

  • OSHA: Adhere to 29 CFR 1910.1450 (Occupational Exposure to Hazardous Chemicals in Laboratories).[1][6][7]

  • DOT (Transport): If shipping waste off-site, it likely falls under UN 3259, Amines, solid, corrosive, n.o.s. or UN 2735, Amines, liquid, corrosive, n.o.s.

References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1][6][7] Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][8] Washington, DC: The National Academies Press.[1][8] (Standard reference for amine segregation).

Sources

Handling

Personal protective equipment for handling 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol

As a Senior Application Scientist, it is my responsibility to ensure that you can work not only effectively but, more importantly, safely. The following guide provides a detailed operational plan for handling 1-Amino-3-(...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my responsibility to ensure that you can work not only effectively but, more importantly, safely. The following guide provides a detailed operational plan for handling 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol.

Inferred Hazard Analysis: A Proactive Assessment

Based on data from similar aminopropanol derivatives, we must assume that 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol presents a significant health hazard. Structurally related compounds are known to be corrosive and can cause severe chemical burns.[1][2]

Assumed Primary Hazards:

  • Skin Corrosion/Irritation: Expected to be corrosive, causing severe skin burns upon contact.[1][3] Protective gloves and clothing are mandatory.

  • Serious Eye Damage: Direct contact is likely to cause severe, potentially irreversible, eye damage.[2] Vapors may also be extremely irritating.[2]

  • Acute Toxicity: Harmful if swallowed or absorbed through the skin.[4]

  • Respiratory Irritation: Inhalation of vapors, mists, or aerosols may cause respiratory tract irritation.[5][6]

Hazard RouteInferred RiskRationale based on Analogous Compounds
Dermal (Skin) High (Corrosive)Causes severe skin burns and is harmful in contact with skin.[1][2][3]
Ocular (Eye) High (Severe Damage)Risk of serious, permanent eye damage. Vapors are highly irritating.[2][7]
Inhalation ModerateMay cause respiratory tract irritation.[5][6]
Ingestion Moderate to HighHarmful if swallowed; can cause chemical burns to the gastrointestinal tract.[2][5]

Engineering Controls: Your First Line of Defense

Personal protective equipment (PPE) is the final barrier between you and a potential hazard. Before any handling, ensure that primary engineering controls are in place and fully functional.

  • Chemical Fume Hood: All handling of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[8] This is non-negotiable.

  • Safety Stations: Confirm the location and operational readiness of the nearest safety shower and eyewash station before beginning your work.[9][10]

Personal Protective Equipment (PPE): A Self-Validating Protocol

The selection of PPE is not a passive step but a critical, risk-based decision. The following protocol is designed to provide maximum protection against the inferred hazards.

Eye and Face Protection

Due to the high risk of severe eye damage, a dual-layer protection strategy is mandatory.

  • Primary Protection: Wear tightly fitting chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7][9]

  • Secondary Protection: A full-face shield (minimum 8-inch) must be worn over the safety goggles at all times when handling the compound.[7] This is crucial to protect against splashes of this potentially corrosive material.

Skin and Body Protection
  • Gloves: Handle the compound with chemical-resistant gloves inspected for integrity before each use.[7]

    • Selection Rationale: While specific breakthrough time data is unavailable, butyl rubber gloves are a sound choice for many amino alcohols. Nitrile gloves may be suitable for incidental contact, but they should be changed immediately upon any sign of contamination. Always consult the glove manufacturer's compatibility chart.

    • Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[7]

  • Protective Clothing: A flame-retardant lab coat is required. For tasks involving larger quantities or a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[11]

  • Footwear: Closed-toe shoes are mandatory. Do not wear sandals or other open-toed footwear in the laboratory.

Respiratory Protection

Engineering controls (i.e., the fume hood) should be sufficient to keep airborne concentrations low.[9] However, respiratory protection is required under specific circumstances:

  • Emergency Situations: In the event of a spill or loss of ventilation.

  • High-Energy Operations: If you are performing an operation that may generate aerosols (e.g., sonication, vigorous mixing).

  • Procedure: A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is appropriate.[7] All respirator use must comply with OSHA regulations found in 29 CFR 1910.134, including fit-testing and training.[9]

Operational and Disposal Plans

A safe experiment is a well-planned experiment. The following workflow integrates safety checks at every stage.

Step-by-Step Handling Protocol
  • Pre-Operational Check: Verify fume hood certification and the functionality of the eyewash station and safety shower.

  • Gather Materials: Collect all necessary equipment, including waste containers, before bringing the target compound into the hood.

  • Don PPE: Put on all required PPE in the correct order (lab coat, gloves, goggles, then face shield).

  • Handling: Conduct all transfers and manipulations within the fume hood, keeping the sash at the lowest practical height.

  • Waste Segregation: Immediately dispose of any contaminated materials (e.g., pipette tips, wipes) into a designated, sealed hazardous waste container within the hood.[11]

  • Post-Handling Decontamination: Wipe down the work area within the fume hood with an appropriate solvent.

  • Doff PPE: Remove PPE in the reverse order, taking care to avoid self-contamination. Wash hands and forearms thoroughly with soap and water.[7][8]

Diagram: Safe Handling Workflow

cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase a 1. Verify Engineering Controls (Fume Hood, Eyewash, Shower) b 2. Assemble All Equipment (Glassware, Waste Containers) a->b c 3. Don Required PPE (Coat, Goggles, Face Shield, Gloves) b->c d 4. Conduct All Work Inside Fume Hood c->d e 5. Segregate Waste Into Labeled, Sealed Container d->e f 6. Decontaminate Work Surface e->f g 7. Doff PPE Carefully f->g h 8. Wash Hands Thoroughly g->h

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Do Not: Never dispose of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol or its containers in regular trash or down the drain.[11] Discharge into the environment must be avoided.[11][12]

  • Collection: Collect waste in a designated, properly labeled, and sealed container made of a compatible material (e.g., high-density polyethylene).[11]

  • Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like acids and strong oxidizing agents.[9][11]

  • Final Disposal: The final disposal must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[11] The recommended method is controlled incineration with flue gas scrubbing.[11][12]

Emergency Response

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[1][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][13]

Your safety is paramount. By understanding the potential hazards and rigorously adhering to these operational plans, you can build a secure foundation for your research.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Amino-1-Propanol, 99%.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9086, 3-Amino-1-propanol.
  • ChemicalBook. 3-Aminopropanol - Safety Data Sheet.
  • Fisher Scientific. (2010, November 6). SAFETY DATA SHEET - 3-Aminopropanol.
  • Benchchem. Navigating the Disposal of 1-Amino-3-cyclohexyloxy-propan-2-ol: A Procedural Guide.
  • Fisher Scientific. (2009, August 21). SAFETY DATA SHEET - 3-(BOC-amino)-1-propanol.
  • U.S. Food and Drug Administration. Appendix 6. Toxicological Data for Class 3 Solvents.
  • Fisher Scientific. (2012, February 27). SAFETY DATA SHEET - 3-Amino-1,2-propanediol.
  • Aldrich. (2013, April 19). Material Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET - L(-)-2-Amino-3-phenyl-1-propanol.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • ChemicalBook. (2025, September 6). Chemical Safety Data Sheet MSDS / SDS - 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol.
  • Sigma-Aldrich. (2024, July 27). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10285860, 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol.
  • Santa Cruz Biotechnology. Amino-2-propanol.

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